Technical Documentation Center

Sodium 1,2-ethanedisulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 1,2-ethanedisulfonate
  • CAS: 5325-43-9

Core Science & Biosynthesis

Foundational

Thermodynamic stability of sodium 1,2-ethanedisulfonate in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of Sodium 1,2-Ethanedisulfonate in Aqueous Solutions Abstract Sodium 1,2-ethanedisulfonate is a highly polar, water-soluble organic salt frequently utilized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Sodium 1,2-Ethanedisulfonate in Aqueous Solutions

Abstract

Sodium 1,2-ethanedisulfonate is a highly polar, water-soluble organic salt frequently utilized as a counterion in the formulation of pharmaceutical salts, known as "edisylates".[1][2] Its selection in drug development is predicated on its chemical stability, which ensures the integrity of the active pharmaceutical ingredient (API) with which it is paired. This guide provides a comprehensive technical overview of the thermodynamic stability of sodium 1,2-ethanedisulfonate in aqueous solutions. We will explore the theoretical underpinnings of its stability, the key factors that can influence its degradation, and the rigorous experimental protocols required to validate its stability profile in accordance with modern regulatory expectations. This document is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical and chemical industries.

Introduction to Sodium 1,2-Ethanedisulfonate

Sodium 1,2-ethanedisulfonate (CAS RN: 5325-43-9) is the disodium salt of 1,2-ethanedisulfonic acid.[3][4][5] It is a non-combustible solid that is not readily soluble in water and is practically insoluble in alcohol.[4][6] In the pharmaceutical context, sulfonic acids are often employed to form salts with basic drug molecules.[7] This process can significantly improve the drug's solubility, stability, or bioavailability.[8] The resulting edisylate salts benefit from the inherent stability of the ethanedisulfonate anion. Understanding the intrinsic stability of this counterion is paramount, as any degradation could impact the quality, safety, and efficacy of the final drug product.

Key Properties:

  • Molecular Formula: C₂H₄Na₂O₆S₂[3][4][5]

  • Molecular Weight: 234.16 g/mol [3][4][5]

  • Synonyms: 1,2-Ethanedisulfonic acid disodium salt, Disodium 1,2-ethanedisulfonate[2][5][9]

Theoretical Basis of Thermodynamic Stability

The remarkable stability of sodium 1,2-ethanedisulfonate in aqueous solution stems from the electronic structure of the sulfonate group (-SO₃⁻) and the strength of the carbon-sulfur (C-S) bond.

  • The Sulfonate Group: The sulfonate group is the conjugate base of a strong sulfonic acid. The negative charge is delocalized across the three oxygen atoms through resonance, which imparts significant stability. Unlike sulfate esters (R-O-SO₃⁻), which are prone to hydrolysis at the C-O bond, alkyl sulfonates (R-C-SO₃⁻) possess a direct carbon-sulfur bond.

  • The Carbon-Sulfur Bond: The C-S bond is highly resistant to both hydrolytic and nucleophilic attack. This is in stark contrast to sulfonate esters (R-O-SO₃⁻), where the C-O-S linkage is more susceptible to cleavage. Studies comparing the thermal stability of various surfactant types have consistently shown that sulfonates are significantly more robust and resistant to hydrolysis than their sulfate counterparts.[10][11] Under typical aqueous conditions across a wide pH range, the C-S bond in sodium 1,2-ethanedisulfonate is thermodynamically stable.

Significant degradation would require extreme conditions, such as very high temperatures in the presence of strong acids or bases, which are well outside the scope of typical pharmaceutical storage and use.[11][12]

Factors Influencing Stability in Aqueous Solutions

While intrinsically stable, it is crucial to understand the factors that could potentially influence the integrity of sodium 1,2-ethanedisulfonate over the shelf-life of a product. These factors are systematically investigated during forced degradation studies.

  • pH: The ionization state of many drug molecules, and thus their degradation pathways, can be pH-dependent.[12] However, the ethanedisulfonate anion is the conjugate base of a strong acid and remains fully ionized over the entire accessible aqueous pH range. Therefore, pH-mediated hydrolysis of the C-S bond is not a significant degradation pathway under normal conditions. Only extreme pH levels (e.g., pH < 1 or pH > 13) combined with elevated temperatures could potentially induce degradation.[13]

  • Temperature: As with any chemical reaction, potential degradation rates are governed by temperature, often following the Arrhenius equation. While stable at ambient temperatures, accelerated stability studies and forced degradation are performed at elevated temperatures (e.g., 40°C to 80°C) to stress the molecule and identify potential long-term liabilities.[11][13] Studies on related sulfonates show excellent stability at temperatures up to and beyond 93°C.[10]

  • Oxidative Stress: The presence of oxidizing agents is a common cause of drug degradation. Although the saturated alkyl chain and the fully oxidized sulfur atom in the sulfonate group are generally resistant to oxidation, forced degradation protocols mandate testing with strong oxidizing agents like hydrogen peroxide (H₂O₂) to confirm this resistance.[14][15]

  • Light (Photostability): Some molecules are susceptible to degradation upon exposure to UV or visible light. Sodium 1,2-ethanedisulfonate does not possess a significant chromophore, making it unlikely to be directly photodegradable. Nevertheless, photostability testing is a standard requirement to ensure that no indirect degradation pathways exist.[13]

Experimental Framework: Forced Degradation Studies

To experimentally prove the stability of sodium 1,2-ethanedisulfonate and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential. This involves intentionally subjecting the molecule to harsh conditions to generate potential degradation products.[8][13][14]

The core principle of this workflow is to create a validated analytical method that can separate the intact parent compound from any and all potential degradation products, ensuring the method is "stability-indicating".

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome Assessment Stock Prepare Aqueous Stock Solution of Sodium 1,2-Ethanedisulfonate (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Stock->Acid Aliquot Base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) Stock->Base Aliquot Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Aliquot Thermal Thermal Stress (e.g., 80°C in Water) Stock->Thermal Aliquot Photo Photostability (ICH Q1B Light Exposure) Stock->Photo Aliquot Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-CAD/ELSD or HILIC Neutralize->HPLC Assess Assess Peak Purity & Quantify Degradation HPLC->Assess Identify Identify Degradants (if any) by LC-MS Assess->Identify If degradation > threshold

Detailed Experimental Protocol

The following protocol outlines a typical forced degradation study. The goal is to achieve 5-20% degradation to ensure the analytical method's ability to detect and resolve impurities.[13]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Sodium 1,2-ethanedisulfonate in HPLC-grade water to prepare a stock solution of approximately 1.0 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate in a water bath at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 80°C. Withdraw and neutralize aliquots with 0.1 N HCl at the same time points.
  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 6, 12, 24, and 48 hours.
  • Thermal Degradation: Store a vial of the stock solution in a water bath or oven at 80°C. Withdraw aliquots at the same time points as the hydrolysis studies.
  • Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • All samples, including a non-stressed control, should be diluted to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyzed promptly.

Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any stability study. Given the properties of sodium 1,2-ethanedisulfonate, specific techniques are required.

Quantification of the Edisylate Anion

Since sodium 1,2-ethanedisulfonate lacks a UV chromophore, standard HPLC-UV detection is not suitable.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar analytes like ethanedisulfonate.[16] It utilizes a polar stationary phase and a mobile phase with a high organic content, providing good retention and peak shape. A conventional reversed-phase C18 column may also be used with highly aqueous mobile phases, though peak shape can be challenging.

  • Detection: Universal detectors that do not require a chromophore are necessary.

    • Evaporative Light Scattering Detector (ELSD)

    • Charged Aerosol Detector (CAD)

    • Conductivity Detector

ParameterTypical HILIC Method
Column HILIC, Amide or Silica-based (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Detector CAD or ELSD
Quantification of the Sodium Cation

While not directly related to the thermodynamic stability of the organic anion, confirming the concentration of the sodium counterion is part of overall quality control.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and specific method for quantifying elemental sodium.[17]

  • Ion Chromatography (IC): Can be used to quantify various ions, including sodium.[18][19]

Data Interpretation and Summary

The results from the forced degradation study are used to establish the intrinsic stability of the molecule. For sodium 1,2-ethanedisulfonate, it is anticipated that minimal to no degradation will be observed under most stress conditions, with the potential for slight degradation only under the most extreme hydrolytic conditions (prolonged heating in strong acid or base).

The data should be presented in a clear, tabular format.

Stress ConditionDuration (hrs)Assay of Parent (%)% DegradationNo. of Degradants
Control (T=0) 0100.00.00
0.1 N HCl @ 80°C 2499.50.51 (minor)
0.1 N NaOH @ 80°C 2499.20.81 (minor)
3% H₂O₂ @ RT 48>99.9<0.10
Thermal @ 80°C 48>99.9<0.10
Photolytic (ICH) ->99.9<0.10

Table represents hypothetical data for illustrative purposes.

Conclusion

Sodium 1,2-ethanedisulfonate is a thermodynamically robust molecule in aqueous solutions, a property attributable to the highly stable, resonance-delocalized sulfonate groups and the inert carbon-sulfur bonds. Its stability profile makes it an excellent choice as a pharmaceutical counterion. Rigorous experimental verification through forced degradation studies, coupled with the development of a specific, stability-indicating analytical method (such as HILIC with CAD or ELSD), is necessary to formally document this stability for regulatory and quality purposes. The inherent stability of this compound under relevant stress conditions provides a high degree of confidence for its use in the development of stable and reliable pharmaceutical formulations.

References

  • American Cleaning Institute. (n.d.). Linear alkylbenzene sulfonate. Retrieved from [Link]

  • Gonzalez-Mazo, E., Forja, J. M., & Gomez-Parra, A. (1998). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 32(11), 1636–1641.
  • Weiss, D. J., et al. (2019). Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. PMC. Retrieved from [Link]

  • Inxight Drugs. (n.d.). SODIUM 1,2-ETHANEDISULFONATE. Retrieved from [Link]

  • INCHEM. (1996). Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). Retrieved from [Link]

  • PubChem. (n.d.). Sodium 1,2-Ethanedisulfonate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

  • DrugFuture. (n.d.). 1,2-Ethanedisulfonic Acid. Retrieved from [Link]

  • Schleheck, D., et al. (2009). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology, 44(5), 1545-1551.
  • Sigoillot, J. C., et al. (2002). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology, 68(3), 1146-1152.
  • AIP Publishing. (2020). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Conference Proceedings. Retrieved from [Link]

  • Alchemist-chem. (2026, March 16). Sodium 1,2-Ethanedisulfonate. Retrieved from [Link]

  • UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-61.
  • Al-Alousi, L., et al. (2016). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Environmental Engineering, 6(1), 1-8.
  • ResearchGate. (2010). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Misra, A. K., et al. (2011). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. Retrieved from [Link]

  • Kabtni, S. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Bio-medical Sciences.
  • BioSpectra. (2022, October 7). ANALYTICAL METHOD FOR THE QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN SODI. Retrieved from [Link]

  • ACS Omega. (2024, February 27). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. Retrieved from [Link]

  • Organic Process Research & Development. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Mettler Toledo. (n.d.). Multiple Standard Addition (MSA) Titration Technique for Sodium Determination in Food. Retrieved from [Link]

  • Ehling, S., et al. (2010). Comparison of analytical methods to determine sodium content of low-sodium foods.
  • Manin, N. G., et al. (2014). Thermodynamics of sodium diclofenac salt aqueous solutions at various temperatures. Journal of Thermal Analysis and Calorimetry, 118, 87-95.
  • SciELO Colombia. (2007). THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Role of 1,2-Ethanedisulfonate (Edisylate) as a Counterion in Pharmacology

Abstract The selection of an appropriate counterion is a critical decision in drug development, profoundly influencing a drug candidate's solubility, stability, bioavailability, and manufacturability. Among the various c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selection of an appropriate counterion is a critical decision in drug development, profoundly influencing a drug candidate's solubility, stability, bioavailability, and manufacturability. Among the various counterions available, sulfonic acid salts have carved a significant niche. This technical guide provides a comprehensive examination of 1,2-ethanedisulfonate, the conjugate base of 1,2-ethanedisulfonic acid, and its role as a counterion in pharmacology. Known in pharmaceutical nomenclature as the "edisylate" salt, this counterion offers distinct advantages for optimizing the properties of active pharmaceutical ingredients (APIs), particularly basic compounds. Through a detailed analysis of its chemical properties, a review of its application in marketed drugs, and practical experimental protocols, this guide serves as an essential resource for formulation scientists and researchers aiming to leverage the edisylate counterion for robust drug product development.

The Strategic Imperative of Counterion Selection in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API itself. A significant portion of drug candidates emerging from discovery pipelines exhibit poor aqueous solubility, which can severely limit their oral bioavailability and therapeutic efficacy[1]. Salt formation is a widely employed and highly effective strategy to modulate these properties.[2][3]. By reacting an ionizable API with a suitable acidic or basic counterion, a salt with optimized characteristics can be formed.

The choice of this counterion is a multi-faceted decision, balancing properties such as:

  • Solubility and Dissolution Rate: The primary drivers for improving the bioavailability of poorly soluble drugs (BCS Class II and IV)[1][4].

  • Hygroscopicity: The tendency of the salt to absorb atmospheric moisture, affecting its physical stability and handling.

  • Crystallinity and Polymorphism: A stable, crystalline salt form is often desired for its predictable properties and ease of processing.

  • Chemical Stability: The ability of the salt to resist degradation under various environmental conditions.

  • Processability: The flow and compression characteristics of the solid form, which are crucial for tablet manufacturing.

Sulfonic acids are a class of strong organic acids frequently used to form salts with basic drug molecules. Their ability to donate protons readily makes them effective salt formers, often resulting in stable, crystalline salts with enhanced solubility[5]. This guide focuses specifically on one such counterion: 1,2-ethanedisulfonate, or edisylate.

A Physicochemical Profile of the Edisylate Counterion

The edisylate counterion is derived from 1,2-ethanedisulfonic acid (also known as edisylic acid). Its utility in pharmacology stems from the unique properties of this parent acid.

Chemical Structure and Properties

1,2-Ethanedisulfonic acid is a diprotic sulfonic acid, meaning it has two sulfonic acid (-SO₃H) groups attached to an ethane backbone.

  • Formula: C₂H₆O₆S₂

  • Molecular Weight: 190.18 g/mol [6]

  • Acidity: It is a very strong acid with two pKa values of -1.46 and -2.06[6][7]. This strong acidity ensures a complete and stable proton transfer when reacting with a basic API, a fundamental requirement for robust salt formation.

  • Physical State: It is available as a stable dihydrate, typically appearing as white to gray crystalline solids, with a melting point of 111-112°C. The anhydrous form has a melting point of 172-174°C[6][7].

The structure of 1,2-ethanedisulfonic acid is simple and symmetrical, lacking stereocenters, which simplifies the resulting salt's characterization by avoiding the complexities of diastereomeric salt formation[7].

Rationale for Use in Pharmaceutical Salts

The primary motivation for using 1,2-ethanedisulfonic acid is its capacity to form highly water-soluble salts, known as edisylates [6][7]. The two highly polar sulfonate groups can engage in strong ionic interactions with a protonated basic API and also form favorable hydrogen bonds with water molecules, thereby enhancing the aqueous solubility of the entire salt complex. This is particularly advantageous for APIs that are "brick dust"—practically insoluble in their free base form.

The Impact of Edisylate Salt Formation on Drug Performance

The formation of an edisylate salt can dramatically improve an API's properties, translating directly to enhanced therapeutic performance and a more robust drug product.

Mechanism of Performance Enhancement

When a basic API (often containing a secondary or tertiary amine) reacts with 1,2-ethanedisulfonic acid, a proton is transferred from the sulfonic acid group to the basic center of the API. This creates an ionic pair: the positively charged (protonated) API and the negatively charged ethanedisulfonate anion. These strong ionic interactions contribute to a stable crystal lattice[7].

The enhanced performance of edisylate salts can be attributed to several factors:

  • Enhanced Aqueous Solubility: As previously noted, the high polarity of the edisylate counterion significantly improves the salt's solubility compared to the free base[7]. This leads to a faster dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.

  • Improved Bioavailability: By increasing the concentration of the drug in solution at the site of absorption (e.g., the small intestine), edisylate salts can lead to more rapid and complete absorption, resulting in higher plasma concentrations (Cmax) and greater overall drug exposure (AUC)[7].

  • Superior Stability: Edisylate salts often exhibit excellent physical and chemical stability. The robust crystal lattice formed by the ionic interactions can minimize the risk of the drug converting to a less stable or less soluble polymorphic form during storage. This stability also protects the API from degradation[7][8].

Case Study: Prochlorperazine Edisylate

A prominent example demonstrating the utility of the edisylate counterion is prochlorperazine edisylate . Prochlorperazine is a phenothiazine derivative used as an antiemetic to treat severe nausea and vomiting and as an antipsychotic for managing schizophrenia[9][10][11].

The free base of prochlorperazine is a viscous liquid that is only very slightly soluble in water[12]. This makes it unsuitable for many dosage forms, especially parenteral (injectable) formulations. To overcome this, it is formulated as an edisylate salt[11][13][14].

Prochlorperazine Edisylate Properties:

PropertyValue/DescriptionSource(s)
Form White to very light yellow crystalline powder[12]
Solubility in Water ~500 mg/mL at 25°C[12]
Solubility in Alcohol ~0.67 mg/mL at 25°C[12]
Dosage Form Available as a 5 mg/mL sterile solution for injection[9][15]
pH of Injection 4.2 to 6.2[9][15]

The dramatic increase in water solubility (from "very slightly soluble" to ~500 mg/mL) is the key enabling feature of the edisylate salt, allowing for the development of a stable, effective injectable formulation for rapid onset of action[9][12].

Other Applications

The benefits of edisylate salt formation are being explored for other challenging molecules. For instance, a study on delamanid, a drug used to treat multi-drug resistant tuberculosis, found that its edisylate salt showed considerably improved amorphous stability compared to the free base, which is crucial for amorphous solid dispersion formulations[8].

Experimental Protocols for Edisylate Salt Development

Developing an edisylate salt follows a structured process known as salt screening. The goal is to identify and characterize the salt to confirm it possesses the desired properties.

Visual Workflow: The Salt Screening Process

Salt_Screening_Workflow cluster_0 Phase 1: Feasibility & Initial Screening cluster_1 Phase 2: Salt Characterization cluster_2 Phase 3: Lead Candidate Optimization API Basic API Characterization (pKa, Solubility, Stability) Screen Initial Salt Formation Screen (Evaporation, Slurry, Cooling) API->Screen Counterion Counterion Selection (1,2-Ethanedisulfonic Acid) Counterion->Screen Solvent Solvent System Selection (e.g., Ethanol, Acetone, Water) Solvent->Screen Solid_State Solid-State Analysis (XRPD, DSC, TGA, Microscopy) Screen->Solid_State Solubility Aqueous Solubility & Dissolution (Kinetic & Thermodynamic) Solid_State->Solubility Hygro Hygroscopicity Assessment (DVS) Solubility->Hygro Stability Chemical & Physical Stability (Accelerated Conditions) Hygro->Stability Scale_up Scale-up & Process Crystallization Development Stability->Scale_up Final Selection of Final Salt Form Scale_up->Final

Caption: A typical workflow for pharmaceutical salt screening and selection.

Step-by-Step Protocol for Edisylate Salt Screening

This protocol outlines a general methodology for an in situ salt screening, which is an efficient method for initial assessment[16][17].

Objective: To determine if a stable, crystalline edisylate salt of a basic API can be formed and to obtain an initial estimate of its solubility.

Materials:

  • Active Pharmaceutical Ingredient (API), free base

  • 1,2-Ethanedisulfonic acid dihydrate

  • A selection of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)

  • HPLC-grade water

  • Analytical equipment: HPLC, XRPD, DSC, optical microscope

Methodology:

  • API and Counterion Stoichiometry:

    • Prepare stock solutions of the API free base and 1,2-ethanedisulfonic acid in a suitable organic solvent (e.g., ethanol).

    • The molar ratio is critical. Since 1,2-ethanedisulfonic acid is diprotic, it can form salts in a 1:1 or 2:1 (API:acid) ratio. Both should be investigated.

  • In Situ Salt Formation:

    • In a series of glass vials, add a known excess amount of the solid API free base.

    • To each vial, add a solution containing an equimolar amount (or half-molar for the 2:1 salt) of 1,2-ethanedisulfonic acid in the chosen solvent system.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-72 hours). This process allows the salt to form in situ and equilibrate with the excess free base.

  • Solubility Measurement:

    • After equilibration, filter the slurry from each vial using a syringe filter (e.g., 0.22 µm PTFE) to separate the solid from the supernatant.

    • Dilute the supernatant appropriately and analyze the concentration of the API using a validated HPLC method. This concentration represents the equilibrium solubility of the edisylate salt under these conditions.

  • Solid-State Characterization of Residual Solids:

    • Carefully collect the solid material remaining after filtration.

    • Dry the solid under vacuum at a mild temperature.

    • X-Ray Powder Diffraction (XRPD): Analyze the solid by XRPD. A new diffraction pattern, distinct from both the API free base and 1,2-ethanedisulfonic acid, confirms the formation of a new crystalline phase (the salt).

    • Differential Scanning Calorimetry (DSC): Analyze the solid by DSC to determine its melting point and assess its thermal stability. A sharp, single endotherm different from the starting materials is indicative of a pure salt form.

    • Microscopy: Examine the crystals under a polarized light microscope to observe their morphology (e.g., needles, plates, prisms), which can provide early insights into potential processing challenges.

Data Interpretation and Candidate Selection

The ideal edisylate salt candidate from this initial screen will exhibit:

  • A unique and crystalline XRPD pattern.

  • A sharp and high melting point in DSC analysis.

  • Significantly higher aqueous solubility compared to the free base.

  • A non-problematic crystal habit (e.g., not fine needles, which can be difficult to filter and process).

Regulatory and Safety Considerations

The use of 1,2-ethanedisulfonic acid in pharmaceutical formulations is well-established, and its salts are recognized in various pharmacopeias. This provides a clear regulatory pathway for drug products utilizing the edisylate counterion[7].

A general concern with sulfonic acid salts is the potential for the formation of genotoxic alkyl sulfonate impurities, especially when short-chain alcohols are used as solvents under highly acidic conditions[5]. However, studies have shown that these impurities are unlikely to form under typical salt formation conditions, which are not harshly acidic. Processes like recrystallization from ethanol or wet granulation should not raise concerns. A thorough understanding of the reaction mechanism and appropriate process controls can effectively mitigate this risk[5].

Conclusion

The 1,2-ethanedisulfonate (edisylate) counterion is a powerful tool in the pharmaceutical scientist's arsenal for addressing the common drug development challenges of poor solubility and stability. Its strong acidic nature ensures robust salt formation with basic APIs, while its dual sulfonate groups confer high water solubility and physical stability to the resulting salt. As demonstrated by the successful commercialization of prochlorperazine edisylate, this counterion can be the key to transforming a difficult-to-formulate molecule into a viable and effective therapeutic product. By employing systematic salt screening and characterization protocols, researchers can effectively evaluate and harness the benefits of the edisylate counterion to develop optimized, stable, and bioavailable drug products.

References

  • SODIUM 1,2-ETHANEDISULFONATE DIHYDRATE - Inxight Drugs. Inxight Drugs. [Link]

  • Prochlorperazine Edisylate. ASHP Publications. [Link]

  • Prochlorperazine Label. accessdata.fda.gov. [Link]

  • Ethanedisulfonic acid. Wikipedia. [Link]

  • Prochlorperazine Edisylate. PubChem. [Link]

  • Elder, D. P., et al. (2007). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmaceutical Sciences. [Link]

  • An Improved Process For Preparation Of Prochlorperazine. Quick Company. [Link]

  • PROCHLORPERAZINE EDISYLATE - Inxight Drugs. Inxight Drugs. [Link]

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PMC. [Link]

  • Prochlorperazine, Prochlorperazine Edisylate, Prochlorperazine Maleate (Systemic) (Antiemetic) Monograph for Professionals. (2024, October 10). Drugs.com. [Link]

  • Salt Screening. (2021, February 14). Improved Pharma. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Tong, W., & Whitesell, G. (1998). In situ salt screening--a useful technique for discovery support and preformulation studies. Pharmaceutical development and technology. [Link]

  • In situ salt screening--a useful technique for discovery support and preformulation studies. Semantic Scholar. [Link]

  • High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. ResearchGate. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]

  • Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins. PMC. [Link]

Sources

Foundational

Spectroscopic characterization (NMR, FTIR) of sodium 1,2-ethanedisulfonate

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the spectroscopic techniques used for the structural elucidation and quality control of sodium 1,2-ethanedisulfonate (CAS 532...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic techniques used for the structural elucidation and quality control of sodium 1,2-ethanedisulfonate (CAS 5325-43-9).[1][2] Intended for researchers, analytical scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating established methodologies with field-proven insights, this guide serves as an authoritative resource for the unambiguous characterization of this important chemical compound, which finds applications as an intermediate in chemical synthesis, in the production of polymers, and as an ion pair reagent.[1][3]

Molecular Structure and Spectroscopic Overview

Sodium 1,2-ethanedisulfonate, with the chemical formula C₂H₄Na₂O₆S₂, is the disodium salt of 1,2-ethanedisulfonic acid.[1][4][5] Its structure is characterized by a central ethane backbone symmetrically substituted with two sulfonate (-SO₃⁻) groups. This high degree of symmetry is the dominant factor influencing its spectroscopic signature.

The molecular structure dictates a simple yet definitive pattern in its NMR and FTIR spectra:

  • ¹H NMR Spectroscopy: The four protons on the two methylene (-CH₂-) groups are chemically and magnetically equivalent. This is expected to result in a single resonance (a singlet).

  • ¹³C NMR Spectroscopy: Likewise, the two carbon atoms of the ethane backbone are chemically equivalent, which should produce a single signal in the ¹³C NMR spectrum.

  • FTIR Spectroscopy: The spectrum will be dominated by strong absorptions corresponding to the sulfonate groups (S=O and C-S bonds), alongside characteristic vibrations from the aliphatic C-H bonds of the ethane moiety.

Figure 1: Chemical structure of sodium 1,2-ethanedisulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of sodium 1,2-ethanedisulfonate, providing unambiguous information about its carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Causality Behind Experimental Choices: The high polarity and ionic nature of sodium 1,2-ethanedisulfonate make it insoluble in common deuterated organic solvents like chloroform-D (CDCl₃) or DMSO-d₆. Therefore, deuterium oxide (D₂O) is the solvent of choice.[6] An internal reference standard soluble in D₂O, such as sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is required for accurate chemical shift referencing.[7][8]

  • Sample Preparation: Weigh 10–25 mg of sodium 1,2-ethanedisulfonate into a clean, dry vial.[8]

  • Dissolution: Add 0.6–0.7 mL of deuterium oxide (D₂O). To ensure homogeneity, cap the vial and vortex or gently warm the mixture until the solid is fully dissolved.[8]

  • Internal Standard: Add a small, precisely known quantity of an appropriate internal reference standard (e.g., TSP).

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.[8] The optimal sample height is typically around 4 cm (40 mm).[7]

  • Acquisition: Acquire the ¹H NMR spectrum on a 300–600 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a spectral width appropriate for proton NMR.

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 10-25 mg of Sample dissolve 2. Dissolve in 0.7 mL D₂O weigh->dissolve standard 3. Add Internal Standard (TSP) dissolve->standard transfer 4. Transfer to NMR Tube standard->transfer acquire 5. Acquire Spectrum on Spectrometer transfer->acquire

Figure 2: Workflow for ¹H NMR sample preparation and analysis.

Due to the molecular symmetry, the four protons on the C1 and C2 carbons are chemically equivalent. This results in a single, sharp peak in the ¹H NMR spectrum.

  • Chemical Shift (δ): The signal appears as a singlet at approximately 3.28 ppm.[6] The downfield shift from a typical alkane is due to the strong electron-withdrawing effect of the adjacent sulfonate groups.

  • Multiplicity: The peak is a singlet because there are no adjacent, non-equivalent protons to cause spin-spin coupling.

  • Integration: The integral of this singlet corresponds to the four protons of the molecule.

ParameterObserved ValueInterpretation
Chemical Shift (δ)~3.28 ppm (in D₂O)Methylene protons (-CH₂-CH₂-) deshielded by sulfonate groups.
MultiplicitySingletAll four protons are chemically and magnetically equivalent.
Integration4H (relative)Corresponds to the four protons on the ethane backbone.
Table 1: Summary of ¹H NMR Data for Sodium 1,2-Ethanedisulfonate.
Carbon-13 (¹³C) NMR Spectroscopy

Causality Behind Experimental Choices: The principles for ¹³C NMR are similar to those for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio, a more concentrated sample (50-100 mg) is required to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable time.[8] The use of broadband proton decoupling is standard practice to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

The protocol mirrors that of ¹H NMR, with the primary difference being the amount of sample used.

  • Sample Preparation: Weigh 50–100 mg of sodium 1,2-ethanedisulfonate.

  • Dissolution & Transfer: Follow steps 2-4 from the ¹H NMR protocol.

  • Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75–150 MHz for a 300–600 MHz instrument). Ensure acquisition parameters include broadband proton decoupling and a sufficient number of scans.

The symmetry of the molecule ensures that the two carbons of the ethane backbone are chemically equivalent, giving rise to a single resonance in the proton-decoupled ¹³C NMR spectrum.

  • Chemical Shift (δ): The signal for the equivalent methylene carbons is expected to be in the range of 50-55 ppm. This is a significant downfield shift compared to ethane (~6 ppm), directly attributable to the strong deshielding effect of the sulfonate groups. For comparison, the carbon in ethanesulfonic acid attached to the sulfur appears at ~49 ppm.[9]

ParameterExpected ValueInterpretation
Chemical Shift (δ)~50-55 ppm (in D₂O)Chemically equivalent methylene carbons (-CH₂-CH₂-).
MultiplicitySinglet (proton-decoupled)Both carbons are chemically equivalent.
Table 2: Summary of ¹³C NMR Data for Sodium 1,2-Ethanedisulfonate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups within a molecule. For sodium 1,2-ethanedisulfonate, it provides direct evidence of the sulfonate groups and the aliphatic backbone.

Causality Behind Experimental Choices: For a solid powder, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It is non-destructive, requires no sample preparation (unlike KBr pellets or Nujol mulls), and provides high-quality, reproducible spectra by simply pressing the sample against a crystal (typically diamond).[10][11]

  • Instrument Background: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount of the sodium 1,2-ethanedisulfonate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.[10]

ATR_FTIR_Workflow start Start background 1. Collect Background Spectrum (Clean ATR) start->background sample 2. Apply Powder Sample to ATR Crystal background->sample pressure 3. Apply Pressure with Anvil sample->pressure acquire 4. Acquire Sample Spectrum pressure->acquire process 5. Process Data (Baseline Correction, etc.) acquire->process end End process->end

Figure 3: Step-by-step workflow for ATR-FTIR analysis.

The FTIR spectrum is characterized by very strong and distinct bands associated with the sulfonate group. An infrared spectrum is available for reference from the NIST WebBook.[5]

  • S=O Asymmetric & Symmetric Stretching: The most prominent features in the spectrum are the strong absorption bands corresponding to the S=O bonds of the sulfonate group. These typically appear around 1227 cm⁻¹ (asymmetric) and 1036 cm⁻¹ (symmetric).[12][13]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups are observed in the region just below 3000 cm⁻¹, typically between 2900 and 3000 cm⁻¹.

  • CH₂ Bending: The scissoring (bending) vibration of the methylene groups is expected around 1450 cm⁻¹.[10]

  • C-S Stretching: The carbon-sulfur bond vibration gives rise to weaker absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000Medium-WeakC-H Asymmetric & Symmetric Stretching
~1450MediumCH₂ Bending (Scissoring)
~1227Very StrongS=O Asymmetric Stretching of Sulfonate (SO₃⁻)[12]
~1036Very StrongS=O Symmetric Stretching of Sulfonate (SO₃⁻)[12][13]
~800-600Medium-WeakC-S Stretching
Table 3: Key FTIR Absorption Bands for Sodium 1,2-Ethanedisulfonate.

Conclusion

The spectroscopic characterization of sodium 1,2-ethanedisulfonate by NMR and FTIR provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra definitively establish the symmetric C₂H₄ backbone through the presence of a single peak in each spectrum. The chemical shifts are highly characteristic of an ethane moiety substituted with strongly electron-withdrawing sulfonate groups. Complementing this, FTIR spectroscopy offers rapid and unequivocal confirmation of the critical sulfonate functional groups through their intense and characteristic S=O stretching vibrations. Together, these techniques form a robust analytical workflow essential for identity confirmation, purity assessment, and quality control for researchers and drug development professionals working with this compound.

References

  • PubChem. (n.d.). Sodium 1,2-Ethanedisulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tan, Y. H., et al. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS). Retrieved from [Link]

  • Lee, A. K. Y., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Chen, C., et al. (2013). FTIR Characterization of Water–Polymer Interactions in Superacid Polymers. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

  • Verma, S., et al. (2020). Alterations in structure of biomolecules using ATR-FTIR and histopathological variations in brain tissue of Channa punctatus exposed to 2Naphthalene sufonate. PMC. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Ethane disulfonic acid, disodium salt. NIST Chemistry WebBook. Retrieved from [Link]

  • Siyaram, P. et al. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • Panggabean, A. S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). SU1616906A1 - Method of producing sodium salt of 1,2-ethanedisulfonic acid.
  • Hindawi. (2014). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. Retrieved from [Link]

  • Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Retrieved from [Link]

  • Bellia, G., et al. (2022). ATR–FTIR Spectral Analysis and Soluble Components of PM10 And PM2.5 Particulate Matter over the Urban Area of Palermo (Italy) during Normal Days and Saharan Events. PMC. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0023593). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0023593). Retrieved from [Link]

  • Lee, J., et al. (2024). Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. MDPI. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanesulfonic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of sodium 1,2-naphthoquinone-4-sulfonate (1,2-NQ). Retrieved from [Link]

  • Auremn. (n.d.). Solid-State 13C NMR Analysis of Sulfonated Polystyrene. Retrieved from [Link]

  • ETDEWEB. (1989). Preparation of sodium 2-mercapto-( sup 14 C)ethanesulfonate (Journal Article). Retrieved from [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Dynamics Simulation of Sodium 1,2-Ethanedisulfonate in Aqueous Media

Abstract This technical guide provides a comprehensive framework for conducting molecular dynamics (MD) simulations of sodium 1,2-ethanedisulfonate in an aqueous environment. Aimed at researchers, scientists, and profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular dynamics (MD) simulations of sodium 1,2-ethanedisulfonate in an aqueous environment. Aimed at researchers, scientists, and professionals in drug development, this document details the scientific rationale, step-by-step protocols, and critical considerations for accurately modeling this system. By elucidating the causality behind methodological choices, this guide serves as a self-validating resource for investigating the solvation structure, dynamics, and intermolecular interactions of this important pharmaceutical excipient.

Introduction: The Significance of Sodium 1,2-Ethanedisulfonate in Aqueous Systems

Sodium 1,2-ethanedisulfonate is utilized in pharmaceutical formulations, for instance, to form salts with active pharmaceutical ingredients, potentially improving their solubility or stability.[1][2] Understanding its behavior at the molecular level in an aqueous medium is paramount for predicting its influence on drug delivery and formulation efficacy. Molecular dynamics simulations offer an unparalleled in-silico microscope to probe the intricate dance between the sulfonate ions, sodium counterions, and the surrounding water molecules. This guide will equip researchers with the necessary knowledge to construct and execute robust MD simulations to unravel these molecular-level phenomena.

Foundational Knowledge: Physicochemical Properties and Force Field Selection

A successful MD simulation is built upon a foundation of accurate physical and chemical parameters. Sodium 1,2-ethanedisulfonate (C₂H₄Na₂O₆S₂) is a white crystalline powder that is soluble in water.[3][4] Its molar mass is approximately 234.16 g/mol .[3][5][6]

The choice of a force field is arguably the most critical decision in an MD simulation, as it dictates the potential energy landscape of the system. For sulfonate-containing molecules, several well-established force fields can be considered, including CHARMM, AMBER, and GROMOS.

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM General Force Field (CGenFF) has been extended to include parameters for sulfonyl-containing compounds, including sulfonates.[7][8][9] These parameters have been optimized against high-level quantum mechanical calculations and experimental data, demonstrating good agreement for geometries, vibrational frequencies, and interactions with water.[7][8][9]

  • AMBER (Assisted Model Building with Energy Refinement): The Generalized Amber Force Field (GAFF) is also a viable option. Recent studies have focused on developing and refining Lennard-Jones parameters for various oxoanions, including sulfonates, to better reproduce their interactions with water and physiologically relevant cations like sodium.[10][11][12] These refined parameters aim to address the overestimation of anion-cation interactions often observed with standard GAFF parameters.[10][11]

  • GROMOS (Groningen Molecular Simulation): The GROMOS force fields, such as GROMOS-96, are another choice.[13] However, it's important to be aware of potential issues related to their parameterization with older, physically incorrect multiple-time-stepping schemes, which might affect properties like density when used with modern integrators.[13]

For the simulation of sodium 1,2-ethanedisulfonate, both CHARMM (specifically CGenFF) and AMBER (with refined ion parameters) present robust and well-validated options. The choice between them may depend on the user's familiarity with the respective simulation packages and the specific scientific questions being addressed.

The Simulation Workflow: A Step-by-Step Guide

The following protocol outlines the essential steps for setting up and running an MD simulation of sodium 1,2-ethanedisulfonate in an aqueous environment.

System Preparation
  • Molecule Parameterization: Obtain or generate the topology and parameter files for the 1,2-ethanedisulfonate dianion and sodium cations. For CHARMM, the CGenFF program can be used to generate these files. For AMBER, tools like antechamber can be employed, followed by careful checking and potential modification of the sulfonate parameters based on literature recommendations.[10][11][12]

  • Building the Simulation Box:

    • Place a desired number of 1,2-ethanedisulfonate dianions in the center of a cubic simulation box.

    • Add sodium cations to neutralize the system. For each dianion, two sodium ions are required.

    • Solvate the system with a pre-equilibrated water model, such as TIP3P or SPC/E. The number of water molecules will determine the concentration of the solution. Ensure a minimum distance (e.g., 10-12 Å) between the solute and the box boundaries.

Simulation Protocol

The following steps provide a robust pathway from the initial system configuration to a production-ready simulation.

Sources

Foundational

Electronic Structure and Density Functional Theory (DFT) Calculations for Sodium 1,2-Ethanedisulfonate

Introduction: The Strategic Role of Edisylate in Advanced Materials and Therapeutics Sodium 1,2-ethanedisulfonate (commonly referred to as edisylate) is a highly versatile dicarboxylic/disulfonate counterion. Historicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Edisylate in Advanced Materials and Therapeutics

Sodium 1,2-ethanedisulfonate (commonly referred to as edisylate) is a highly versatile dicarboxylic/disulfonate counterion. Historically, it is one of the 69 FDA-approved sulfonate salts utilized to enhance the solubility, dissolution rate, and crystallinity of active pharmaceutical ingredients (APIs)[1]. In the modern era of "beyond Rule of Five" (bRo5) drug candidates—which frequently suffer from poor physicochemical properties, low crystallinity, and atropisomerism—edisylate serves as a critical structural stabilizer[2].

Beyond pharmaceuticals, the 1,2-ethanedisulfonate dianion acts as a powerful supramolecular templating agent capable of forming precise 1:1 host-guest complexes[3], and it is used to modulate the pore environments of metal-organic frameworks (MOFs) for high-purity gas separation[4]. Understanding its broad efficacy requires a rigorous analysis of its electronic structure using quantum mechanics, specifically Density Functional Theory (DFT)[5].

Theoretical Framework: Causality in DFT Method Selection

Selecting the appropriate DFT functional and basis set for edisylate is not arbitrary; it is strictly dictated by the physical chemistry of the dianion.

  • Functional Selection (Capturing Dispersion Forces): The interaction between the edisylate counterion and an API (or supramolecular host) is governed by non-covalent interactions, specifically hydrogen bonding and ion-dipole forces. Standard functionals often fail to capture long-range electron correlation. Therefore, dispersion-corrected functionals such as wB97XD or double-hybrid B2PLYP-D3 are mandatory to accurately model these weak intermolecular forces[5][6].

  • Basis Set Selection (The Need for Diffuse Functions): Sulfonate groups carry a formal negative charge, resulting in a diffuse, loosely bound electron cloud. Basis sets lacking diffuse functions will artificially contract this electron density, leading to highly inaccurate molecular electrostatic potentials (MEP). A basis set of at least 6-311++G(d,p) or quadruple-ζ valence quality (def2-QZVPP) is required to accommodate the spatial extent of these extra electrons[6].

  • Implicit Solvation: In a vacuum, the electrostatic repulsion between the two adjacent sulfonate groups in the small aliphatic chain is artificially high. Applying an implicit solvation model (e.g., SMD or PCM) simulates the dielectric environment of the crystallization solvent, yielding thermodynamically relevant conformers.

Edisylate_Interactions Core Sodium 1,2-Ethanedisulfonate (Edisylate Dianion) ESP High Negative ESP (Sulfonate Oxygens) Core->ESP Flex Aliphatic Backbone (Anti/Gauche Conformers) Core->Flex Gap Large HOMO-LUMO Gap (Redox Stability) Core->Gap Hbond Strong H-Bond Acceptor (API Solubilization) ESP->Hbond Template Supramolecular Templating (Host-Guest Complexes) Flex->Template Inert Chemical Inertness (No API Degradation) Gap->Inert

Logical relationship between edisylate electronic properties and pharmaceutical applications.

Electronic Structure Properties and Supramolecular Behavior

DFT calculations reveal several key electronic features that dictate edisylate's behavior in solid-state chemistry:

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential (ESP) of edisylate demonstrates highly concentrated negative potentials localized on the six oxygen atoms of the sulfonate groups[4]. This creates a multidirectional hydrogen-bond acceptor scaffold, ideal for locking flexible APIs into stable crystalline lattices.

  • Conformational Flexibility and Templating: The 1,2-ethane aliphatic backbone allows the molecule to adopt multiple conformers (anti and gauche). DFT energy profiles show that this flexibility enables edisylate to act as a supramolecular templating agent, adapting its geometry to fit within confined spaces, such as trigonal prismatic cages[3].

Self-Validating Protocol: Computational and Experimental Workflow

To ensure scientific integrity, theoretical predictions regarding edisylate must be anchored by experimental validation. Below is a self-validating protocol for evaluating edisylate-API interactions and rotational barriers.

Step 1: Conformational Sampling and Initial Geometry Generation

  • Generate initial 3D conformers of the edisylate-API complex using Molecular Mechanics (MM) or Machine Learning (ML) force fields[2].

  • Filter conformers within a 5 kcal/mol energy window for quantum mechanical refinement.

Step 2: High-Level DFT Optimization and Frequency Analysis

  • Optimize the selected geometries using the wB97XD functional and the 6-311++G(d,p) basis set to capture dispersion interactions[5].

  • Perform a frequency calculation at the exact same level of theory. Ensure the absence of imaginary frequencies to confirm the geometry is a true local minimum.

  • Extract the zero-point energy (ZPE) corrections and calculate the Gibbs free energy of binding.

Step 3: Electronic Property Mapping

  • Calculate the Molecular Electrostatic Potential (MEP) to visualize nucleophilic and electrophilic interaction zones[4].

  • Perform Natural Bond Orbital (NBO) analysis to quantify charge transfer between the edisylate oxygen lone pairs and the API's hydrogen bond donors.

Step 4: Experimental Validation (The Feedback Loop)

  • Solid-State Analysis: Synthesize the edisylate salt using solvent drop grinding or slow evaporation[2]. Analyze the resulting crystals using Powder X-ray Diffraction (PXRD) or Electron Diffraction (ED)[5]. Compare the experimental unit cell parameters with the DFT-predicted lattice.

  • Kinetic Validation: For APIs exhibiting atropisomerism, use Variable-Temperature NMR (VT-NMR) to measure rotational energy barriers[2]. Correlate the experimental activation energy with the DFT-calculated torsional profiles.

DFT_Workflow N1 1. Conformational Sampling (MM / ML Force Fields) N2 2. DFT Optimization (wB97XD / 6-311++G**) N1->N2 N3 3. Frequency Analysis (Confirm True Minima) N2->N3 N4 4. Electronic Mapping (MEP, NBO Analysis) N3->N4 N5 5. Experimental Validation (VT-NMR, PXRD, ED) N4->N5 N5->N2 Iterative Refinement N6 6. Formulation Strategy (Salt Selection) N5->N6

Computational-experimental workflow for edisylate salt validation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and thresholds relevant to the computational and experimental analysis of edisylate systems.

Parameter / PropertyQuantitative ValueContext / SignificanceReference
Atropisomeric Rotational Barrier ~20 kcal/molThreshold above which isomers do not readily interconvert; critical for assessing the stability of bRo5 drugs.[2]
FDA-Approved Sulfonate Salts 69 Total (1952-2020)Highlights the regulatory acceptance and historical safety profile of sulfonate counterions, including edisylate.[1]
Encapsulated Anion Distance 4.150(2) ÅThe measured distance between sulfur atoms when edisylate acts as a templating agent in supramolecular host-guest complexes.[3]
Kinetic Diameter of Target Gases ~3.3 ÅRelevant when edisylate is utilized to modify MOF pore sizes for precise gas separation (e.g., separating CO2 from C2H2).[4]

References

  • Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies | Molecular Pharmaceutics - ACS Publications. 2

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and - ChemRxiv. 5

  • Immobilization of the Polar Group into an Ultramicroporous Metal–Organic Framework Enabling Benchmark Inverse Selective CO2/C2H2 Separation with Record C2H2 Production - ACS Publications. 4

  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - ResearchGate. 1

  • Investigation into the Solid and Solution Properties of Known and Novel Polymorphs of the Antimicrobial Molecule Clofazimine | Crystal Growth & Design - ACS Publications. 6

  • Anion Pairs Template a Trigonal Prism with Disilver Vertices - PMC - NIH. 3

Sources

Exploratory

Pharmacokinetics of APIs formulated with sodium 1,2-ethanedisulfonate

An In-Depth Technical Guide to the Pharmacokinetics of Active Pharmaceutical Ingredients Formulated with Sodium 1,2-Ethanedisulfonate Authored by: Gemini, Senior Application Scientist Abstract The selection of an appropr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Active Pharmaceutical Ingredients Formulated with Sodium 1,2-Ethanedisulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's physicochemical properties and, consequently, its pharmacokinetic profile.[1][2] Sodium 1,2-ethanedisulfonate, which forms "edisylate" salts, has emerged as a valuable counterion for basic drug molecules. This technical guide provides a comprehensive exploration of the rationale behind using sodium 1,2-ethanedisulfonate in pharmaceutical formulations. It delves into the impact of edisylate salt formation on API solubility and dissolution, details the subsequent effects on the pharmacokinetic parameters of absorption, distribution, metabolism, and excretion (ADME), and outlines the experimental workflows required for a thorough evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced salt engineering strategies to optimize drug performance.

The Strategic Role of Sodium 1,2-Ethanedisulfonate in Drug Formulation

1,2-Ethanedisulfonic acid is a diprotic, highly polar, and strongly acidic organic sulfonic acid.[3] Its sodium salt, sodium 1,2-ethanedisulfonate, is a white crystalline powder readily soluble in water.[4][5] In pharmaceutical sciences, its primary application is as a counterion to form stable, water-soluble salts with basic APIs, particularly those containing amine functionalities.[6] This salt formation is a deliberate strategy to overcome the biopharmaceutical challenges often associated with poorly soluble parent drugs.[2][7]

The fundamental principle lies in the significant improvement of aqueous solubility and dissolution rate, which are often the rate-limiting steps for the absorption of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[2][8] By converting a poorly soluble API into a highly soluble edisylate salt, formulators can enhance its bioavailability and achieve more consistent therapeutic plasma concentrations.[1][6]

Physicochemical Properties of the Counterion

The utility of sodium 1,2-ethanedisulfonate stems from the intrinsic properties of its parent acid. Understanding these characteristics is key to appreciating its effectiveness as a salt-forming agent.

PropertyValue/DescriptionSource
Molecular Formula C2H4Na2O6S2[9][10][11]
Molecular Weight 234.16 g/mol [9][10]
Appearance White crystalline powder[4]
Solubility in Water Highly soluble[4][6]
Parent Acid pKa Values pKa1: -1.46, pKa2: -2.06[3][6]
Stability Stable under normal conditions[4]

The very low pKa values of 1,2-ethanedisulfonic acid indicate it is a very strong acid, fully ionized in aqueous solutions, making it an excellent candidate for forming stable salts with basic APIs.[6]

From Physicochemical Enhancement to Pharmacokinetic Optimization

The conversion of an API to its edisylate salt form initiates a cascade of effects, beginning with fundamental physicochemical changes that directly translate to an altered pharmacokinetic profile. The primary benefit is the enhancement of solubility and dissolution rate.[12][13][14]

An edisylate salt, upon encountering the aqueous environment of the gastrointestinal tract, will dissolve more rapidly and to a greater extent than its corresponding free base. This creates a higher concentration of the drug in solution at the site of absorption, thereby increasing the driving force for its passage across the intestinal membrane into the bloodstream.[8] This phenomenon can lead to:

  • Faster Absorption: A more rapid onset of therapeutic action.

  • Increased Cmax: Higher peak plasma concentrations of the drug.

  • Enhanced AUC (Area Under the Curve): Greater overall systemic exposure to the drug.[8][12]

  • Reduced Variability: More consistent absorption can lead to a more predictable pharmacokinetic profile among patients.[8]

The following diagram illustrates the logical flow from salt formation to the anticipated pharmacokinetic outcomes.

PK_Logic_Flow cluster_Formulation Formulation Strategy cluster_Physicochemical Physicochemical Impact cluster_Pharmacokinetics Pharmacokinetic Consequences A Poorly Soluble API (Free Base) C API-Edisylate Salt Formation A->C B Sodium 1,2-Ethanedisulfonate B->C D Increased Aqueous Solubility & Dissolution Rate C->D E Faster & More Complete GI Absorption D->E F Improved Bioavailability (Higher Cmax, AUC) E->F G More Consistent Systemic Exposure E->G

Caption: Logical progression from edisylate salt formation to improved pharmacokinetic outcomes.

Experimental Evaluation of Edisylate Formulations: A Self-Validating Workflow

A robust evaluation of an API-edisylate salt requires a multi-stage experimental approach. Each stage is designed to validate the hypothesis that the salt form offers a superior pharmacokinetic profile compared to the parent API. This workflow ensures that decisions are data-driven and scientifically sound.

Experimental_Workflow A Stage 1: In Vitro Characterization B Comparative Dissolution Studies (API vs. API-Edisylate) A->B C Stage 2: Preclinical In Vivo PK Studies B->C Positive Data D Animal Model (e.g., Rat/Dog) Dosing & Blood Sampling C->D E Bioanalytical Quantification (LC-MS/MS) D->E F PK Parameter Calculation (Cmax, Tmax, AUC) E->F G Stage 3: Human Clinical Evaluation (Phase I) F->G Favorable Profile H Safety, Tolerability & Human PK Assessment G->H

Caption: Staged experimental workflow for evaluating API-edisylate formulations.
Protocol: Comparative In Vitro Dissolution Studies

Causality: This study is foundational. It directly tests the primary hypothesis that the edisylate salt enhances dissolution. Without a demonstrated in vitro advantage, proceeding to more complex in vivo studies is often not justified. The use of biorelevant media (FaSSIF, FeSSIF) provides a more accurate prediction of in vivo behavior than simple buffers.[8]

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle) is standard for oral dosage forms.

  • Media Preparation: Prepare simulated gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF)).

  • Sample Preparation: Prepare equivalent doses of the API free base and the API-edisylate salt.

  • Test Conditions:

    • Set paddle speed (e.g., 50-75 RPM).

    • Maintain temperature at 37 ± 0.5 °C.

  • Execution:

    • Introduce the API form into the dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh medium to maintain a constant volume.

  • Analysis:

    • Filter the samples immediately.

    • Analyze the concentration of the dissolved API in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the percentage of drug dissolved versus time for both the API free base and the edisylate salt to generate comparative dissolution profiles.

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

Causality: This study bridges the gap between in vitro performance and systemic exposure. It provides the first definitive evidence of how the enhanced dissolution translates into actual drug absorption and concentration in the bloodstream over time. The selection of an appropriate animal model is crucial for relevance to human physiology.

Methodology:

  • Animal Model: Select a suitable species (e.g., Sprague-Dawley rats). Acclimate the animals and fast them overnight before dosing.

  • Dosing Groups:

    • Group 1: Receives the API free base formulation.

    • Group 2: Receives the API-edisylate salt formulation.

    • Formulations are typically administered via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80 °C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the API in the plasma samples using a validated and sensitive bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters for each animal and group.

    • Determine Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Data Presentation: Comparative Pharmacokinetic Parameters

The results from the in vivo study should be summarized in a clear, tabular format to facilitate direct comparison.

ParameterAPI Free Base (Mean ± SD)API-Edisylate Salt (Mean ± SD)% Change
Cmax (ng/mL) 75 ± 15250 ± 40+233%
Tmax (hr) 2.0 ± 0.50.75 ± 0.25-62.5%
AUC₀-t (ng·hr/mL) 600 ± 1101500 ± 250+150%
Relative Bioavailability -~250%-
(Note: Data are hypothetical and for illustrative purposes only.)

Analytical Methodologies for Pharmacokinetic Studies

Accurate quantification of the API in biological matrices is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and robust technique.[16]

Self-Validation: The analytical method itself must be rigorously validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and robustness. This validation guarantees the trustworthiness of the pharmacokinetic data generated.[16]

ParameterOptimized ValueRationale
Analytical Technique HPLC with UV or MS/MS DetectionProvides high selectivity and sensitivity for complex biological matrices.
Stationary Phase C18 Reverse Phase ColumnOffers good retention and separation for a wide range of drug molecules.
Mobile Phase Acetonitrile:Water with modifier (e.g., formic acid)Optimized to achieve good peak shape and retention time.
Flow Rate 1.0 mL/minA standard flow rate providing a balance between resolution and run time.
Detection UV at λmax or specific MRM transitions (MS/MS)Ensures specific and sensitive detection of the analyte.
Validation Parameters Linearity (R² > 0.99), Accuracy (85-115%), Precision (RSD < 15%)Confirms the method is reliable for its intended purpose.
(Note: Parameters are typical and require optimization for each specific API.)[16]

Regulatory Perspective and Concluding Remarks

While sodium 1,2-ethanedisulfonate is used in some approved drug products, its application in a new formulation may classify it as a "novel excipient" from a regulatory standpoint, especially if used via a new route of administration or at a higher concentration than previously approved.[17][18][19] This designation necessitates a more comprehensive data package for regulatory submission, covering manufacturing, quality control, and extensive toxicological evaluation to ensure safety.[20][21] The current regulatory environment can present challenges for the adoption of novel excipients, as it may be perceived as adding risk and potential delays to the drug approval process.[21][22][23]

References

  • SODIUM 1,2-ETHANEDISULFONATE - Inxight Drugs. Available from: [Link]

  • Sodium 1,2-Ethanedisulfonate - Leading Sulfonic Acid & Guanidine Supplier in China. (2026, March 16). Available from: [Link]

  • Sodium 1,2-Ethanedisulfonate | C2H4Na2O6S2 | CID 79220 - PubChem. Available from: [Link]

  • ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya. Available from: [Link]

  • Regulatory challenges are hindering the use of novel excipients. Available from: [Link]

  • Novel Excipients: Gaining Traction in the Industry - DCAT Value Chain Insights. (2020, August 5). Available from: [Link]

  • Ethanedisulfonic acid - Grokipedia. Available from: [Link]

  • 1,2-ETHANEDISULFONIC ACID DIHYDRATE - Inxight Drugs. Available from: [Link]

  • Kozarewicz, P., & Loftsson, T. (2018). Novel excipients - Regulatory challenges and perspectives - The EU insight. International Journal of Pharmaceutics, 546(1-2), 176-179. Available from: [Link]

  • Ford, L. et al. (2019). API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility. RSC Advances, 9, 29068-29081. Available from: [Link]

  • Novel Excipients Needed More Than Ever Before | Pharmaceutical Technology. (2021, March 2). Available from: [Link]

  • Kumar, L. et al. (2010). Ionic Liquids as Pharmaceutical Salts: A Historical Perspective. ACS Symposium Series. Available from: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. (2025, October 6). Available from: [Link]

  • Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. Available from: [Link]

  • API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility - RSC Publishing. Available from: [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC. (2025, November 7). Available from: [Link]

  • Johansson, P. et al. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 45(2), 249-257. Available from: [Link]

  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure | Request PDF - ResearchGate. Available from: [Link]

  • 1,2-Ethane disulfonic acid, disodium salt - NIST WebBook. Available from: [Link]

  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS) - ResearchGate. (2025, November 1). Available from: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques - Impactfactor. (2024, November 9). Available from: [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024, June 7). Available from: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech. Available from: [Link]

  • Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen - PMC - NIH. Available from: [Link]

  • Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (2024, August 17). Available from: [Link]

  • Quantitative Analysis of Apis in Blending Mixtures and Tablets | PDF - Scribd. Available from: [Link]

  • Enhancement of Solubility of Diclofenac Sodium by Pastillation Method. (2021, March 15). Available from: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. Available from: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (2023, April 4). Available from: [Link]

  • Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes - Horizon Research Publishing. (2015, January 1). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Role of Edisylate Salts in Pharmaceutical Development

An Application Note and Protocol for the Synthesis of Edisylate Salts Utilizing Sodium 1,2-Ethanedisulfonate For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical formulation,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Edisylate Salts Utilizing Sodium 1,2-Ethanedisulfonate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone strategy for optimizing its physicochemical and biopharmaceutical properties.[1][2] Salt formation can significantly enhance aqueous solubility, dissolution rate, stability, and manufacturability, thereby improving the bioavailability and therapeutic efficacy of a drug.[2][3] Among the various counterions employed, 1,2-ethanedisulfonic acid has emerged as a valuable choice, yielding edisylate salts that often exhibit desirable characteristics.[4][5][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of edisylate salts, specifically starting from the readily available and stable sodium 1,2-ethanedisulfonate. This method circumvents the direct handling of the highly acidic and hygroscopic 1,2-ethanedisulfonic acid by generating it in situ through a robust ion-exchange methodology.[7][8] The subsequent reaction with a basic API provides a reliable and scalable route to the desired edisylate salt. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and detail the analytical techniques required to ensure the identity, purity, and quality of the final product.

The Underlying Chemistry: From Sodium Salt to Edisylate

The core of this protocol is a two-step process that begins with the conversion of sodium 1,2-ethanedisulfonate to the free 1,2-ethanedisulfonic acid. This is achieved by employing a strong acid cation (SAC) exchange resin in the hydrogen (H+) form.[8][9] As an aqueous solution of sodium 1,2-ethanedisulfonate passes through the resin, the sodium ions (Na+) are exchanged for hydrogen ions (H+), yielding a solution of the free acid.[10][11]

The freshly prepared solution of 1,2-ethanedisulfonic acid, a strong diprotic acid, is then reacted with a basic API (represented here as API-NR₂).[4][6] The basic functional group of the API, typically an amine, is protonated by the sulfonic acid groups, leading to the formation of the edisylate salt through an acid-base neutralization reaction.[1] The stoichiometry of the salt (e.g., 2:1 or 1:1 API:edisylate) will depend on the number of basic centers in the API and the desired final salt form.

Reaction_Mechanism cluster_step1 Step 1: In Situ Acid Generation cluster_step2 Step 2: Salt Formation Na_Edisylate Sodium 1,2-Ethanedisulfonate (2Na⁺ ⁻O₃S-CH₂-CH₂-SO₃⁻) Resin Strong Acid Cation Exchange Resin (Resin-H⁺) Na_Edisylate->Resin Aqueous Solution Edisylic_Acid 1,2-Ethanedisulfonic Acid (HO₃S-CH₂-CH₂-SO₃H) Resin->Edisylic_Acid Elution Na_Resin Sodium-Charged Resin (Resin-Na⁺) Resin->Na_Resin Na⁺ Exchange Edisylic_Acid_2 1,2-Ethanedisulfonic Acid API Basic API (API-NR₂) Edisylate_Salt API Edisylate Salt ([API-NR₂H⁺]₂ ⁻O₃S-CH₂-CH₂-SO₃⁻) API->Edisylate_Salt Addition to Acid Solution Edisylic_Acid_2->Edisylate_Salt Experimental_Workflow cluster_A Part A: Acid Generation cluster_B Part B: Salt Synthesis cluster_C Part C: Characterization A1 Prepare SAC Resin Column A3 Perform Ion Exchange A1->A3 A2 Dissolve Sodium 1,2-Ethanedisulfonate A2->A3 A4 Collect Acidic Eluent (Ethanedisulfonic Acid Solution) A3->A4 B2 React API with Ethanedisulfonic Acid Solution A4->B2 Reagent B1 Dissolve Basic API in Solvent B1->B2 B3 Isolate Edisylate Salt (Filtration or Crystallization) B2->B3 B4 Dry Final Product B3->B4 C1 NMR Spectroscopy B4->C1 Final Product for Analysis C2 HPLC/UPLC Analysis C3 XRPD Analysis

Sources

Application

Application of sodium 1,2-ethanedisulfonate as a lithium-ion battery electrolyte additive

Application Note & Protocol Topic: A Framework for Evaluating Sodium 1,2-Ethanedisulfonate as a Novel Electrolyte Additive for High-Performance Lithium-Ion Batteries Audience: Researchers, Battery Scientists, and Materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Framework for Evaluating Sodium 1,2-Ethanedisulfonate as a Novel Electrolyte Additive for High-Performance Lithium-Ion Batteries

Audience: Researchers, Battery Scientists, and Materials Development Professionals

Abstract

The performance, longevity, and safety of lithium-ion batteries are intrinsically linked to the stability of the electrode-electrolyte interfaces. The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are critical, and their properties can be significantly enhanced through the use of functional electrolyte additives.[1][2] These additives are sacrificial agents that preferentially decompose to form a more stable, robust, and ionically conductive passivation layer than what is formed by the bulk electrolyte alone. While compounds like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are well-established, the discovery of novel additives is paramount for next-generation battery chemistries. This guide introduces Sodium 1,2-Ethanedisulfonate as a potential, yet underexplored, candidate for SEI modification. Its bifunctional sulfonate structure presents a compelling hypothesis for forming a sulfur-enriched, flexible, and stable SEI. This document provides a comprehensive theoretical framework, detailed experimental protocols, and data interpretation guidelines for the systematic evaluation of Sodium 1,2-Ethanedisulfonate as a functional electrolyte additive.

Part 1: Theoretical Framework and Hypothesized Mechanism

The rationale for investigating a new additive stems from its chemical structure and the potential for it to favorably decompose at the electrode surface.

Chemical Structure and Rationale

Sodium 1,2-ethanedisulfonate (NaO₃SCH₂CH₂SO₃Na) is a disodium salt of 1,2-ethanedisulfonic acid.[3][4] Its key features for battery applications are the two sulfonate (-SO₃) groups linked by an ethylene bridge. Sulfur-containing additives are known to positively influence the SEI.[5] The presence of two sulfonate groups suggests that this molecule could be a highly effective film-forming agent.

Hypothesized Advantages:

  • Targeted Decomposition: The S=O bonds in the sulfonate groups are expected to be electrochemically active and undergo reductive decomposition on the anode surface during the initial charging cycle.

  • Sulfur-Enriched SEI: This decomposition would lead to the incorporation of sulfur-containing species (e.g., lithium sulfonates, sulfites) into the SEI layer. Literature suggests that sulfur-rich SEIs can enhance ionic conductivity and provide mechanical flexibility, which is particularly crucial for high-capacity anodes like silicon that experience significant volume changes.[1][6]

  • Bifunctional Cross-linking: The presence of two sulfonate groups on a single molecule could potentially lead to the formation of a cross-linked polymer network within the SEI, further enhancing its mechanical stability and resilience.

Proposed Mechanism of Action at the Anode

During the first lithiation (charging) of the anode, the electrolyte components are reduced at potentials higher than that of lithium intercalation.[5] We hypothesize that Sodium 1,2-Ethanedisulfonate, when present in the electrolyte, will be preferentially reduced due to its sulfonate functional groups.

The proposed mechanism follows these steps:

  • Migration and Adsorption: The additive molecule migrates to the anode surface.

  • Reductive Decomposition: Upon initial charging, the additive is electrochemically reduced, breaking the S-O bonds.

  • SEI Component Formation: The decomposition products, likely containing LiₓSOᵧ and organic sulfur species, deposit onto the anode surface.

  • SEI Layer Growth: These inorganic and organic sulfur compounds become integral components of the growing SEI layer, alongside the typical decomposition products of the carbonate solvents (e.g., lithium carbonate, lithium alkyl carbonates).[7]

  • Passivation: A stable, sulfur-enriched SEI is formed that is electronically insulating but ionically conductive, preventing further electrolyte decomposition in subsequent cycles.

G cluster_electrolyte Bulk Electrolyte cluster_interface Anode-Electrolyte Interface cluster_anode Anode Surface A Sodium 1,2-Ethanedisulfonate (Additive) C Preferential Reductive Decomposition of Additive A->C 1. First Charge Cycle B LiPF6 Salt & Carbonate Solvents E Incorporation into SEI Layer B->E Solvent Decomposition D Formation of Sulfur-Containing Fragments (LiₓSOᵧ, R-S-Li) C->D 2. Fragmentation D->E 3. Deposition F Stable, Flexible, Sulfur-Enriched SEI E->F 4. Passivation

Caption: Hypothesized mechanism of SEI formation with Sodium 1,2-Ethanedisulfonate.

Part 2: Experimental Design and Protocols

A systematic evaluation is required to validate the efficacy of this additive. This involves preparing electrolytes with varying additive concentrations, assembling test cells, and conducting a suite of electrochemical tests against a baseline.

Protocol 2.1: Electrolyte Preparation

Causality: The choice of baseline electrolyte is critical for isolating the effect of the additive. A standard formulation (e.g., 1.0 M LiPF₆ in a mixture of ethylene carbonate and a linear carbonate) is used as it is well-characterized in literature. Additive concentration is varied to find the optimal balance; too little may be ineffective, while too much can increase viscosity and impedance, hindering ion transport.[6][8]

Materials:

  • Lithium hexafluorophosphate (LiPF₆, battery grade, >99.99%)

  • Ethylene carbonate (EC, battery grade, anhydrous, >99%)

  • Dimethyl carbonate (DMC, battery grade, anhydrous, >99%)

  • Sodium 1,2-ethanedisulfonate (≥98% purity)

  • Argon-filled glove box (<0.5 ppm H₂O, <0.5 ppm O₂)

Procedure:

  • Baseline Electrolyte (Control): a. Inside the glove box, prepare a 1:1 volumetric mixture of EC and DMC. b. Slowly dissolve LiPF₆ into the solvent mixture while stirring until a final concentration of 1.0 M is reached. Stir for at least 4 hours to ensure complete dissolution.

  • Experimental Electrolytes (Additive-Containing): a. Prepare three separate batches of the baseline electrolyte. b. Weigh the required amount of Sodium 1,2-ethanedisulfonate to achieve concentrations of 0.5%, 1.0%, and 2.0% by weight. c. Add the powder to each respective electrolyte batch. d. Stir overnight at room temperature to ensure complete dissolution. Visually inspect for any suspended particles.

Protocol 2.2: Coin Cell Assembly (CR2032)

Causality: Consistent cell assembly is paramount for reproducible results. The use of a glove box is mandatory to prevent moisture contamination, which can lead to LiPF₆ decomposition and skewed electrochemical data. All components must be thoroughly dried to establish a reliable baseline.

Procedure:

  • Dry the graphite anode, NMC532 cathode, and Celgard separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours.

  • Transfer all components, tools, and prepared electrolytes into the glove box.

  • Place the cathode into the bottom case of the CR2032 coin cell.

  • Dispense a precise amount of electrolyte (e.g., 20 µL) onto the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add another small drop of electrolyte (e.g., 5 µL) onto the separator.

  • Position the graphite anode over the separator.

  • Place a stainless steel spacer and a spring on top of the anode.

  • Carefully place the top cap and crimp the cell using a hydraulic crimping machine to a specified pressure.

  • Label the cell and let it rest for 12 hours to ensure complete electrolyte wetting of the electrodes.

Protocol 2.3: Electrochemical Evaluation

Causality: A multi-faceted testing approach is necessary to build a complete picture of the additive's impact.

  • Formation Cycling: A slow initial cycle is crucial for forming a high-quality, stable SEI.[5]

  • Galvanostatic Cycling: Assesses long-term stability and efficiency, which are key indicators of a protective SEI.

  • Rate Capability: Tests the electrolyte's ability to sustain performance under high power demands, probing the ionic conductivity of the SEI.

  • EIS: A non-destructive technique to quantify the resistance of the SEI and charge-transfer processes, providing direct evidence of the interface's properties.[5]

Procedure:

  • Formation Cycles (Using a Maccor or similar battery cycler): a. Perform two cycles at a C/20 rate (where C is the theoretical capacity of the cathode) between 3.0 and 4.2 V. b. Record the charge/discharge capacities to calculate the First Cycle Efficiency (FCE). A higher FCE indicates less irreversible capacity loss, often due to a more efficient SEI formation.

  • Galvanostatic Cycling: a. Cycle the cells at a rate of C/2 for 100-500 cycles between 3.0 and 4.2 V. b. Record capacity and calculate the coulombic efficiency for each cycle. Plot capacity retention vs. cycle number.

  • Rate Capability: a. Charge all cells at a constant C/5 rate. b. Discharge sequentially at C/10, C/5, C/2, 1C, and 2C, holding at each rate for 5 cycles. c. Finally, return to a C/10 rate for 5 cycles to check capacity recovery.

  • Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements on cells after the formation cycles and after the completion of cycle life testing. b. Use a frequency range of 100 kHz to 100 mHz with a 10 mV amplitude at a fully charged state (4.2 V). c. Analyze the Nyquist plots to determine the evolution of SEI resistance (high-frequency semicircle) and charge-transfer resistance (mid-frequency semicircle).

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Electrochemical Testing cluster_analysis Phase 3: Analysis A Prepare Baseline & Additive Electrolytes (0%, 0.5%, 1%, 2%) B Assemble CR2032 Coin Cells in Glovebox A->B C Formation Cycling (2 cycles @ C/20) B->C D Galvanostatic Cycling (100+ cycles @ C/2) C->D E Rate Capability Test (C/10 to 2C) D->E F EIS Measurement (Pre & Post Cycling) E->F G Post-Mortem Analysis (XPS, SEM) F->G H Data Evaluation & Performance Ranking G->H

Caption: Experimental workflow for evaluating a novel electrolyte additive.

Part 3: Data Analysis and Interpretation

The data gathered from electrochemical testing should be compiled to compare the performance of cells containing the additive against the control group.

Key Performance Indicators (KPIs)

The following table should be used to summarize the results. Success is defined by a statistically significant improvement over the baseline electrolyte.

Performance MetricBaseline (0%)0.5% Additive1.0% Additive2.0% AdditiveDesired Outcome
First Cycle Efficiency (FCE) ValueValueValueValueHigher
Capacity Retention @ 100 cycles ValueValueValueValueHigher
Average Coulombic Efficiency ValueValueValueValueHigher (closer to 100%)
Discharge Capacity @ 2C Rate ValueValueValueValueHigher
SEI Resistance Growth (ΔR_sei) ValueValueValueValueLower
Interpreting Results
  • Higher FCE: Indicates that the additive forms a more effective passivation layer during the first cycle, consuming less lithium in irreversible side reactions.

  • Improved Capacity Retention: Suggests the formed SEI is more stable over long-term cycling, preventing continuous electrolyte degradation and loss of active material.

  • Lower Resistance Growth: A smaller increase in the SEI and charge-transfer resistance (from EIS data) after cycling is direct evidence of a more stable interface, which is crucial for maintaining power performance over the battery's life.

Part 4: Advanced Characterization (Post-Mortem Analysis)

To confirm the hypothesized mechanism, cycled cells should be carefully disassembled in a glove box for post-mortem analysis.

  • X-ray Photoelectron Spectroscopy (XPS): The anode should be retrieved, rinsed with a solvent like DMC, and analyzed. XPS can provide the elemental composition of the SEI surface. The presence of significant sulfur peaks (S 2p) in the SEI of the additive-containing cells, which are absent in the control, would provide strong evidence for the additive's decomposition and incorporation.[5][7][9]

  • Scanning Electron Microscopy (SEM): Imaging the anode surface can reveal morphological differences. A smoother, more uniform surface on the anode from the additive cell compared to a cracked or mossy surface on the control anode would indicate a more mechanically stable SEI.[6]

References

  • Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion B
  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach.OSTI.gov.
  • Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach.Journal of Power Sources.
  • Impact of the electrolyte salt anion on the solid electrolyte interphase formation in sodium ion b
  • Rise of Electrolyte Additives in Advancing Lithium ion B
  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca).
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime.MDPI.
  • Strategies for Mitigating Dissolution of Solid Electrolyte Interphases in Sodium‐Ion B
  • The Tale of a “Non-interacting” Additive in a Lithium Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties.ChemRxiv.
  • Research Progress on Electrolyte Additives for Sodium Ion B
  • Sodium-Ion Batteries: Applic
  • Electrolyte additives regulate SEI for dendrite-inhibited SMAs.
  • Advanced Materials for Electrochemical Energy Storage: Lithium-Ion, Lithium-Sulfur, Lithium-Air and Sodium B
  • An in‐depth Study of the Solid Electrolyte Interphase Compositional Evolution in Sodium‐Ion B
  • Unveiling the Electrolyte and Solid Electrolyte Interphase in Sodium Ion Batteries: Mechanisms, Progress, and Perspectives.PMC.
  • Behavior of NO3−-Based Electrolyte Additive in Lithium Metal B
  • Effects of electrolyte additive on the electrochemical performance of Si/C anode for lithium-ion batteries.
  • Sodium 1,2-Ethanedisulfon
  • Sodium 1,2-ethanedisulfon
  • Impact of the electrolyte salt anion on the solid electrolyte interphase formation in sodium ion batteries.
  • Role of Advanced Electrolytes in Sodium Ion B
  • Preparation and Electrochemical Performance of Na2−xLixFePO4F/C Composite Cathode M

Sources

Method

Application Note: Preparation and Chromatographic Optimization of Sodium 1,2-Ethanedisulfonate Buffer Solutions for HPLC

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Scientific Foundation & Mechanistic Rationale When analyzing highly polar basic compounds, reversed-phase liquid chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Scientific Foundation & Mechanistic Rationale

When analyzing highly polar basic compounds, reversed-phase liquid chromatography (RP-HPLC) often suffers from poor analyte retention and severe peak tailing due to secondary interactions with residual surface silanols on the silica stationary phase. To circumvent this, Sodium 1,2-ethanedisulfonate (commonly known as edisylate) is employed as a potent ion-pairing reagent[1].

Unlike traditional monovalent long-chain alkyl sulfonates (e.g., sodium hexanesulfonate), edisylate is a divalent anion with a very short aliphatic chain. This unique structural motif allows it to form highly hydrophilic ion-pair complexes with protonated bases. This increases the apparent lipophilicity of the analyte just enough to achieve baseline resolution without requiring highly aqueous mobile phases that risk stationary phase dewetting (phase collapse).

The Causality of pH and pKa: The mechanistic superiority of edisylate lies in its extreme acidity. The parent compound, 1,2-ethanedisulfonic acid, is a strong diprotic acid with pKa values of approximately -1.46 and -2.06[2]. Because these pKa values are significantly lower than the typical HPLC operating range (pH 2.0–8.0), the sulfonate groups remain completely ionized under all standard chromatographic conditions. This guarantees a stable, pH-independent electrostatic interaction with the target analytes, a property that also makes it highly effective as a background electrolyte in capillary electrophoresis[3].

Mechanism A Basic Analyte (Protonated, +) C Ion-Pair Complex (Neutralized/Hydrophilic) A->C Electrostatic Interaction B Edisylate Buffer (Divalent Anion, 2-) B->C D C18 Stationary Phase (Enhanced Retention) C->D Partitioning

Mechanistic pathway of edisylate-mediated ion-pairing and stationary phase retention.

Physicochemical Properties

Understanding the physical properties of the buffer salt is critical for predicting its behavior in mixed aqueous-organic mobile phases.

Table 1: Physicochemical Properties of Sodium 1,2-Ethanedisulfonate

PropertyValueChromatographic Implication
Chemical Name 1,2-Ethanedisulfonic acid disodium saltForms stable "edisylate" salts with basic drugs.
CAS Number 5325-43-9Ensure correct reagent sourcing (anhydrous vs hydrate).
Molecular Weight 234.16 g/mol Required for precise molarity calculations.
pKa (Free Acid) -1.46 and -2.06[2]Fully ionized across all practical HPLC pH ranges.
Water Solubility Highly Soluble (>100 mg/mL)Excellent for concentrated aqueous stock solutions.
UV Cutoff < 210 nmSuitable for low-wavelength UV/DAD detection.

Experimental Protocol: Buffer Preparation Workflow

Workflow N1 1. Gravimetric Weighing (Sodium 1,2-Ethanedisulfonate) N2 2. Aqueous Dissolution (18.2 MΩ·cm Water) N1->N2 N3 3. pH Adjustment (e.g., pH 3.0 via H3PO4) N2->N3 N4 4. Membrane Filtration (0.22 µm PES/Nylon) N3->N4 N5 5. Solvent Degassing (Vacuum/Sonication) N4->N5 N6 6. Column Equilibration (20-30 Column Volumes) N5->N6

Step-by-step workflow for the preparation and system integration of edisylate HPLC buffer.

Materials & Reagents Required
  • Sodium 1,2-ethanedisulfonate (HPLC Grade, ≥99.0% purity)

  • Ultrapure Water (18.2 MΩ·cm at 25°C, TOC < 5 ppb)

  • Orthophosphoric acid ( H3​PO4​ , 85% HPLC Grade) or Formic Acid

  • Class A Volumetric Flasks and calibrated pH meter

Step-by-Step Methodology (Target: 10 mM Edisylate Buffer, pH 3.0)
  • Gravimetric Analysis: Accurately weigh 2.34 g of Sodium 1,2-ethanedisulfonate using a calibrated analytical balance.

  • Initial Dissolution: Transfer the salt to a 1000 mL Class A volumetric flask. Add approximately 900 mL of ultrapure water. Stir using a PTFE-coated magnetic stir bar until the salt is completely dissolved.

    • Causality: Dissolving in 90% of the final volume prevents overshooting the meniscus during the subsequent pH adjustment step.

  • pH Adjustment: Insert a calibrated pH probe into the stirring solution. Add 85% orthophosphoric acid dropwise until the pH reaches exactly 3.0.

    • Causality: While the edisylate is fully ionized at any pH, adjusting the bulk mobile phase to pH 3.0 serves two purposes: it ensures the basic target analytes remain fully protonated (cationic) to facilitate ion-pairing, and it suppresses the ionization of residual silanols ( Si−OH⇌Si−O−+H+ ) on the silica column, drastically reducing peak tailing[4].

  • Volume Make-up: Remove the stir bar and probe, rinsing them with ultrapure water into the flask. Bring the total volume to exactly 1000 mL with ultrapure water. Cap and invert 5 times to homogenize.

  • Filtration & Degassing: Filter the buffer through a 0.22 µm hydrophilic membrane (PES or Nylon).

    • Causality: Removing particulates prevents column frit blockage, while degassing (via vacuum or ultrasonication) prevents outgassing in the HPLC check valves, which causes pressure ripples and baseline noise.

Chromatographic Application & Self-Validating System

To guarantee the integrity of your analytical method, the protocol must function as a self-validating system. Do not proceed to sample analysis without verifying the following parameters.

Phase Miscibility Testing

The Risk: Highly polar divalent salts like edisylate are prone to precipitation when mixed with high concentrations of organic modifiers (e.g., Acetonitrile > 70%). The Validation Step: Before pumping the mobile phase through the HPLC, mix the prepared aqueous buffer and your organic modifier in a clear glass vial at the highest organic ratio your gradient will reach. Let it sit for 15 minutes. If the solution becomes cloudy or phase-separates, you must lower the buffer concentration (e.g., to 5 mM) or reduce the organic gradient limit.

Column Equilibration Kinetics

The Risk: Divalent ion-pairing agents have complex partitioning kinetics. They take significantly longer to coat the hydrophobic stationary phase compared to monovalent additives (like Trifluoroacetic acid). The Validation Step: Flush the column with the initial mobile phase conditions for a minimum of 20 to 30 Column Volumes (CV) . Monitor the UV baseline and system pressure. Equilibration is only complete when the baseline drift is < 1 mAU/hr and pressure ripple is < 0.5%.

System Suitability Testing (SST)

Inject a known basic reference standard (e.g., dabigatran or prochlorperazine)[1][4]. The system is validated and ready for sample analysis only if it meets the following criteria:

  • Peak Tailing Factor ( As​ ): ≤1.5 (Confirms successful silanol suppression and ion-pairing).

  • Retention Time Precision ( tR​ RSD): ≤1.0% over 3 replicate injections (Confirms the stationary phase is fully equilibrated with the edisylate).

Sources

Application

Application Notes and Protocols for Sodium 1,2-Ethanedisulfonate as a Stabilizing Agent in In Vitro Assays

Introduction: The Quest for Robust and Reliable In Vitro Assays In the realm of life sciences and drug discovery, the reliability of in vitro assays is paramount. These assays, which range from enzyme-linked immunosorben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Robust and Reliable In Vitro Assays

In the realm of life sciences and drug discovery, the reliability of in vitro assays is paramount. These assays, which range from enzyme-linked immunosorbent assays (ELISAs) and polymerase chain reactions (PCR) to complex cell-based functional assays, form the bedrock of preclinical research and diagnostics. A significant challenge in the development and execution of these assays is ensuring the stability of the biological reagents, such as antibodies, enzymes, and antigens.[1] Degradation, aggregation, or non-specific binding of these critical components can lead to a loss of signal, increased background noise, and ultimately, inaccurate and irreproducible results.[2]

To counteract these instabilities, various stabilizing agents are incorporated into assay buffers and reagent formulations.[3] This guide focuses on a promising but under-explored compound: sodium 1,2-ethanedisulfonate . With its unique chemical structure, this compound presents several advantageous properties that can be harnessed to enhance the stability and performance of a wide range of in vitro assays.

Physicochemical Properties and a Mechanistic Hypothesis

Sodium 1,2-ethanedisulfonate (C₂H₄Na₂O₆S₂) is a simple, highly soluble, and stable disulfonate salt.[4][5] Its structure, featuring two sulfonate groups separated by an ethylene bridge, suggests a zwitterionic-like character at physiological pH, which can be beneficial in biological assays.[6]

Based on the known functions of similar sulfonate-containing compounds, such as non-detergent sulfobetaines (NDSBs), we can hypothesize a multi-faceted mechanism of action for sodium 1,2-ethanedisulfonate as a stabilizing agent:[7][8]

  • Protein Solubilization and Prevention of Aggregation: The sulfonate groups can interact with charged residues on the surface of proteins, preventing protein-protein aggregation that can lead to loss of function.[9]

  • Reduction of Non-Specific Binding: By interacting with both the assay surface (e.g., microplate wells) and biological molecules, it can act as a blocking agent, reducing non-specific binding and lowering background signal.[10][11]

  • Modulation of Ionic Strength: As a salt, it contributes to the ionic strength of the buffer, which is a critical parameter for maintaining the native conformation and activity of proteins.[12][13]

The following diagram illustrates the hypothesized mechanism of protein stabilization by sodium 1,2-ethanedisulfonate.

cluster_0 Unstable Protein Environment cluster_1 Stabilized with Sodium 1,2-Ethanedisulfonate P1 Protein (Prone to aggregation) A1 Aggregated Proteins (Loss of function) P1->A1 Aggregation P2 Protein (Prone to aggregation) P2->A1 S Sodium 1,2-Ethanedisulfonate P3 Stabilized Protein S->P3 Prevents Aggregation P4 Stabilized Protein S->P4 Start Start ELISA Protocol Coating 1. Antigen/Antibody Coating (with 25 mM Sodium 1,2-Ethanedisulfonate) Start->Coating Wash1 2. Washing (with 25 mM Sodium 1,2-Ethanedisulfonate) Coating->Wash1 Blocking 3. Blocking (with 100 mM Sodium 1,2-Ethanedisulfonate) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Sample 5. Sample/Standard Incubation (with 100 mM Sodium 1,2-Ethanedisulfonate) Wash2->Sample Wash3 6. Washing Sample->Wash3 Detection 7. Detection Antibody Incubation (with 100 mM Sodium 1,2-Ethanedisulfonate) Wash3->Detection Wash4 8. Washing Detection->Wash4 Develop 9. Substrate Development Wash4->Develop Read 10. Read Absorbance Develop->Read

Caption: ELISA workflow incorporating sodium 1,2-ethanedisulfonate.

Application 2: Improving Long-Term Stability of PCR Master Mixes

Challenge: PCR master mixes contain thermostable DNA polymerase, dNTPs, and other components that can degrade over time, especially with repeated freeze-thaw cycles. [14] Hypothesized Role of Sodium 1,2-Ethanedisulfonate:

  • Acts as a cryoprotectant and lyoprotectant, preserving the activity of the DNA polymerase during freezing, lyophilization, and long-term storage.

  • Maintains the optimal ionic environment for polymerase activity upon rehydration.

Table 2: Recommended Concentration for PCR Master Mix Formulation

ApplicationSuggested Final Concentration of Sodium 1,2-Ethanedisulfonate
Liquid Master Mix Storage50-150 mM
Lyophilized Master Mix100-300 mM (in pre-lyophilization mixture)

Protocol: Formulation of a Stabilized PCR Master Mix

  • Component Preparation:

    • Prepare concentrated stock solutions of all PCR master mix components (Tris-HCl buffer, KCl, MgCl₂, dNTPs, and thermostable DNA polymerase) in nuclease-free water.

  • Master Mix Assembly:

    • In a sterile, nuclease-free tube, combine the components to their final desired concentrations.

    • Add sodium 1,2-ethanedisulfonate from a sterile stock solution to a final concentration of 100 mM.

    • Gently mix and aliquot into single-use tubes.

  • Storage:

    • For liquid storage, store the aliquots at -20°C.

    • For lyophilization, freeze the aliquots and lyophilize according to standard protocols. Store the lyophilized pellets at room temperature or 4°C.

  • Performance Testing:

    • To assess stability, perform a time-course study. At regular intervals (e.g., 0, 1, 3, 6, 12 months), rehydrate a lyophilized pellet or thaw a liquid aliquot and perform a standard PCR with a known template and primers.

    • Compare the amplification efficiency and product yield to a freshly prepared master mix.

Start Start Master Mix Formulation Prepare 1. Prepare Stock Solutions Start->Prepare Assemble 2. Assemble Master Mix (Add 100 mM Sodium 1,2-Ethanedisulfonate) Prepare->Assemble Aliquot 3. Aliquot Assemble->Aliquot Storage 4. Storage Options Aliquot->Storage Liquid Liquid Storage (-20°C) Storage->Liquid Lyo Lyophilization (Room Temp or 4°C) Storage->Lyo Test 5. Performance Testing (Time-course PCR) Liquid->Test Lyo->Test

Caption: Workflow for preparing a stabilized PCR master mix.

Validation and Quality Control

When incorporating a new stabilizing agent into an assay, it is crucial to perform thorough validation to ensure that it does not interfere with the assay's performance. Key validation parameters to assess include:

  • Specificity: Ensure that the addition of sodium 1,2-ethanedisulfonate does not lead to an increase in false-positive or false-negative results.

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) of the assay with and without the stabilizing agent.

  • Precision: Assess the intra- and inter-assay variability to ensure reproducibility.

  • Accuracy: Compare results obtained with the stabilized assay to a reference method or a certified reference material.

Accelerated stability studies, where reagents are stored at elevated temperatures, can provide an early indication of the long-term stability of the formulation. [15][16]However, these should always be confirmed with real-time stability studies under the recommended storage conditions. [17][18]

Conclusion

Sodium 1,2-ethanedisulfonate holds significant potential as a versatile and effective stabilizing agent for a wide range of in vitro assays. Its simple structure, high solubility, and hypothesized multi-faceted mechanism of action make it an attractive candidate for improving the robustness, reliability, and shelf-life of diagnostic and research reagents. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the benefits of this compound in their own assay systems. Through careful optimization and validation, sodium 1,2-ethanedisulfonate can become a valuable tool in the ongoing pursuit of more stable and accurate in vitro diagnostics.

References

  • Vuillard, L., Braun-Breton, C., & Rabilloud, T. (n.d.). Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification. PMC. Retrieved from [Link]

  • (2004, April 1). Stability testing for IVDs. Medical Device and Diagnostic Industry. Retrieved from [Link]

  • (2024, April 5). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). CDSCO. Retrieved from [Link]

  • (2024, October 22). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. Poclight. Retrieved from [Link]

  • (2017, September 12). Role of Non-Detergent Sulfobetaines in Protein Purification. G-Biosciences. Retrieved from [Link]

  • (2015, October 27). How to improve the long-term stability of PCR reagents. Manufacturing Chemist. Retrieved from [Link]

  • Golovanov, A. P., et al. (n.d.). Physical-chemical features of non-detergent sulfobetaines active as protein-folding helpers. PubMed. Retrieved from [Link]

  • Adamczyk, M., et al. (n.d.). Zwitterionic reagents for labeling, cross-linking and improving the performance of chemiluminescent immunoassays. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • #SEROscience: Why Accelerated Stability Studies Can Be Misleading for Serum Biomarkers. SERO. Retrieved from [Link]

  • US6984497B2 - Reducing non-specific binding in immunoassays performed on polymeric solid phases. Google Patents.
  • (2021, December 22). Establishing expiry date for clinical diagnostic reagents. MLO Online. Retrieved from [Link]

  • (2010, January 1). New CLSI Guideline for Evaluation of Stability of In Vitro Diagnostic Reagents. Laboratory Medicine | Oxford Academic. Retrieved from [Link]

  • ELISA conditions to reduce non-specific binding. ResearchGate. Retrieved from [Link]

  • Physical-chemical features of non-detergent sulfobetaines active as protein-folding helpers. ResearchGate. Retrieved from [Link]

  • (2021, March 31). Limitations of Accelerated Stability Model Based on the Arrhenius Equation for Shelf Life Estimation of In Vitro Diagnostic Products. PubMed. Retrieved from [Link]

  • (2023, April 26). EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. CLSI. Retrieved from [Link]

  • Vogt, R. F., et al. (n.d.). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed. Retrieved from [Link]

  • SODIUM 1,2-ETHANEDISULFONATE. Inxight Drugs. Retrieved from [Link]

  • (2025, January 30). Shelf Life Stability Studies for IVDs. Regulatory Consultants - I3CGlobal. Retrieved from [Link]

  • (2017, March 30). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. Nature. Retrieved from [Link]

  • ELISA Optimization. Bio-Rad Antibodies. Retrieved from [Link]

  • (2020, December 3). Optimization, Validation and Standardization of ELISA. IntechOpen. Retrieved from [Link]

  • (2025, August 15). Ionic Strength. Biological Chemistry I - Fiveable. Retrieved from [Link]

  • Increase ELISA Accuracy: The Role of Blocking Buffers. CliniSciences. Retrieved from [Link]

  • Strategies for Stabilizing Novel Antibody Formats. Leukocare. Retrieved from [Link]

  • Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. ResearchGate. Retrieved from [Link]

  • (2022, February 21). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. PMC. Retrieved from [Link]

  • Ionic strength – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (2020, April 20). Zwitterionic Polydopamine/Protein G Coating for Antibody Immobilization: Toward Suppression of Nonspecific Binding in Immunoassays. ACS Applied Bio Materials - ACS Publications. Retrieved from [Link]

  • (2022, April 20). Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence. Journal of the American Chemical Society. Retrieved from [Link]

  • EP3378486B1 - Stabilized antibody-containing liquid formulations. Google Patents.
  • (2025, November 4). Ionic Strength: How Ion Concentration Affects Chemical and Biological Processes. Laduviglusib GSK-3 inhibitor. Retrieved from [Link]

  • An approach to enhancing the versatility and stability of an antibody formulation by minimizing protein-protein interactions and deamidation. American Chemical Society. Retrieved from [Link]

  • Improving Specificity in your Immunoassay. Surmodics IVD. Retrieved from [Link]

  • Mechanisms of stabilization of proteins by surfactants. ResearchGate. Retrieved from [Link]

  • (2026, January 12). Modern Approaches to Quality Evaluation of Enzyme-Linked Immunoassay Diagnostic Kits. ResearchGate. Retrieved from [Link]

  • Protein Stabilization and the Hofmeister Effect: The Role of Hydrophobic Solvation. PMC. Retrieved from [Link]

  • (2017, October 9). Questions and answers on sodium used as an excipient in medicinal products for human use. European Medicines Agency. Retrieved from [Link]

  • (2019, December 30). Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. International Journal of Molecular Sciences. Retrieved from [Link]

  • Antibody immobilization via boronic acids on zwitterionic polymer brushes. ResearchGate. Retrieved from [Link]

  • Sodium 1,2-Ethanedisulfonate. PubChem. Retrieved from [Link]

Sources

Method

Application Note: Extraction, Synthesis, and Purification Techniques for Sodium 1,2-Ethanedisulfonate and Pharmaceutical Edisylate Derivatives

Introduction & Mechanistic Rationale Sodium 1,2-ethanedisulfonate (CAS: 5325-43-9) is a critical synthetic precursor in pharmaceutical chemistry, primarily utilized to generate 1,2-ethanedisulfonic acid (EDSA). EDSA is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sodium 1,2-ethanedisulfonate (CAS: 5325-43-9) is a critical synthetic precursor in pharmaceutical chemistry, primarily utilized to generate 1,2-ethanedisulfonic acid (EDSA). EDSA is a strong, highly polar dibasic acid employed to form "edisylate" (or ethanedisulfonate) salts with weakly basic active pharmaceutical ingredients (APIs).

Causality of Salt Selection: The formulation of weakly basic APIs (e.g., prochlorperazine, ceftolozane, delamanid) often suffers from poor aqueous solubility, polymorphic instability, or a high propensity to crystallize during storage. By pairing these free bases with EDSA, the resulting edisylate derivatives exhibit significantly enhanced physicochemical properties. The rigid, bidentate nature of the ethanedisulfonate counterion promotes a highly ordered, tightly packed crystal lattice, which lowers hygroscopicity and improves thermal stability. Furthermore, in Amorphous Solid Dispersion (ASD) formulations, edisylate salts have been shown to outperform free bases by resisting surface crystallization in acidic gastric environments, thereby maintaining critical supersaturation in the intestinal phase[1].

Workflow Visualization

EdisylateWorkflow Reagents 1,2-Dichloroethane + Sodium Sulfite (aq) PTC Phase Transfer Catalysis (CTAB, Reflux 4-5h) Reagents->PTC NaSalt Sodium 1,2-Ethanedisulfonate (Precursor) PTC->NaSalt Precipitation at 0-5°C Acidification Ion Exchange / Acidification NaSalt->Acidification EDSA 1,2-Ethanedisulfonic Acid (EDSA) Acidification->EDSA SaltFormation Salt Formation (Ethanol, 60-70°C) EDSA->SaltFormation API API Free Base (e.g., Prochlorperazine) API->SaltFormation Crystallization Cooling & Anti-Solvent Crystallization SaltFormation->Crystallization Edisylate Purified Edisylate Derivative (>99.8% Purity) Crystallization->Edisylate Filtration & Washing

Workflow for synthesis of sodium 1,2-ethanedisulfonate and purification of edisylate derivatives.

Protocol I: Synthesis and Purification of Sodium 1,2-Ethanedisulfonate

Objective: Synthesize high-purity (98–99%) sodium 1,2-ethanedisulfonate from raw materials using Phase Transfer Catalysis (PTC)[2].

Mechanistic Insight: The reaction between 1,2-dichloroethane (organic phase) and sodium sulfite (aqueous phase) is severely mass-transfer limited. Introducing a phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), facilitates the transport of the highly hydrated sulfite nucleophile into the organic phase. This accelerates the bimolecular nucleophilic substitution (SN2), effectively reducing the required reaction time from 24 hours down to 4–5 hours[2].

Step-by-Step Methodology:

  • Preparation of Aqueous Phase: Dissolve 0.2 mol (27.3 g) of sodium sulfite in 100 mL of deionized water. Heat the solution to 60°C under continuous mechanical stirring[2].

  • Biphasic Setup: Add 8 mL (10.1 g) of 1,2-dichloroethane to the heated aqueous solution[2].

  • Catalyst Addition: Introduce a catalytic amount of the phase transfer catalyst (e.g., CTAB or cetylpyridinium chloride)[2].

  • Reflux: Heat the biphasic mixture to boiling (reflux) with vigorous stirring. Maintain these conditions for 4–5 hours[2].

    • Self-Validating Check: The reaction is progressing successfully when the distinct organic layer of 1,2-dichloroethane is fully consumed, yielding a homogenous or slightly turbid single phase.

  • Precipitation: Cool the reaction mass slowly to 0–5°C using an ice-water bath[2]. The sodium 1,2-ethanedisulfonate will precipitate as a dense white solid.

  • Isolation and Purification: Isolate the product by vacuum filtration at 0–5°C[2]. To purify, recrystallize the crude solid from a minimal volume of boiling water[2]. Dry the purified crystals in a vacuum oven at 60°C overnight.

Protocol II: Preparation and Purification of API Edisylate Derivatives (Model: Prochlorperazine Edisylate)

Objective: Formulate and purify the edisylate salt of prochlorperazine to achieve >99.8% pharmaceutical-grade purity[3].

Mechanistic Insight: The edisylate salt is formed via an exothermic acid-base neutralization. Utilizing a solvent system (like absolute ethanol) where both the free base and EDSA are highly soluble, but the resulting edisylate salt is insoluble at lower temperatures, drives the equilibrium toward complete crystallization. This thermodynamic sink effectively purges organic impurities into the mother liquor[3].

Step-by-Step Methodology:

  • Acid Conversion: Pass the aqueous solution of sodium 1,2-ethanedisulfonate through a strong acid cation-exchange resin (H⁺ form) to yield 1,2-ethanedisulfonic acid (EDSA). Concentrate under reduced pressure to obtain EDSA dihydrate. Ensure the EDSA dihydrate has a purity of ≥97% via HPLC[4].

  • Free Base Dissolution: Dissolve 199.4 g of prochlorperazine free base in 800 mL of absolute ethanol[3]. Stir at room temperature until fully dissolved.

  • Acid Addition: Prepare a solution of 108.8 g of EDSA in 950 mL of absolute ethanol[3]. Gradually add the EDSA solution to the prochlorperazine solution dropwise over 30 minutes to prevent localized supersaturation and amorphous crashing.

  • Thermal Maturation: Heat the stirred reaction mass to 60–70°C[3]. This thermal annealing step ensures the dissolution of any kinetically trapped amorphous aggregates, promoting the growth of the thermodynamically stable crystalline polymorph.

  • Controlled Crystallization: Cool the mixture at a controlled rate down to 20–30°C[3].

  • Anti-Solvent Washing & Isolation: Filter the resulting crystalline suspension. Wash the filter cake with cyclohexane (a non-polar anti-solvent) to displace residual ethanol and wash away any unreacted free base[3].

  • Drying: Dry the prochlorperazine edisylate under vacuum at 50°C until constant weight is achieved.

    • Self-Validating Check: Perform High-Performance Liquid Chromatography (HPLC) to ensure purity >99.8%[3]. Use X-ray Powder Diffraction (XRPD) to confirm the absence of an amorphous halo, verifying complete crystallinity.

Quantitative Data Summary

CompoundSynthetic Route / PrecursorYield (%)Target PurityKey Analytical Markers
Sodium 1,2-Ethanedisulfonate 1,2-Dichloroethane + Na₂SO₃ (PTC)85 - 92%98 - 99%IR: 1200, 1070 cm⁻¹ (SO₃⁻ stretch)
1,2-Ethanedisulfonic Acid Cation Exchange of Sodium Salt~ 95%> 97.0%Titration (Dibasic equivalent)
Prochlorperazine Edisylate Prochlorperazine Base + EDSA88 - 94%> 99.8%HPLC RT match; XRPD sharp peaks
Delamanid Edisylate (ASD) Delamanid Base + EDSA + HPMCPN/A (Formulation)N/AEnhanced dissolution at pH 6.5

(Table 1: Summary of extraction, synthesis, and purification metrics for edisylate derivatives.)

References

  • [4] US7521558B2 - Crystalline form of a biphenyl compound. Google Patents. URL:

  • [2] SU1616906A1 - Method of producing sodium salt of 1,2-ethanedisulfonic acid. Google Patents. URL:

  • [3] An Improved Process For Preparation Of Prochlorperazine. Quick Company (Indian Patent Application). URL:[Link]

  • [1] Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC (NIH). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Investigating Sodium 1,2-Ethanedisulfonate in Topical Drug Delivery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of topical drug delivery systems incorporating Sodiu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of topical drug delivery systems incorporating Sodium 1,2-Ethanedisulfonate. While not a conventional skin penetration enhancer, its properties as a salt-forming and stabilizing agent present unique opportunities for modulating the physicochemical characteristics of topical formulations. These notes offer a logical framework, from fundamental property analysis to detailed protocols for formulation development and performance testing, grounded in established scientific principles. The causality behind experimental choices is emphasized to empower formulators to make informed decisions.

Introduction and Physicochemical Profile

Sodium 1,2-ethanedisulfonate (also known as Disodium 1,2-ethanedisulfonate) is the sodium salt of 1,2-ethanedisulfonic acid.[1] Its primary use in the pharmaceutical industry has been in the formation of "edisylate" salts, a strategy employed to enhance the solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs).[2] Its application in topical formulations is not well-documented, presenting an area for novel research and development.

The core hypothesis for its use in topical delivery is not as a direct penetration enhancer that disrupts the stratum corneum, but as a formulation excipient that can improve the thermodynamic properties of the API within the vehicle. By forming an in situ salt with a suitable API, it may increase the drug's solubility and concentration gradient, which is a key driver for passive diffusion through the skin.[3][4] However, its documented potential for skin and eye irritation necessitates careful formulation and safety evaluation.[5][6]

Table 1: Physicochemical Properties of Sodium 1,2-Ethanedisulfonate

PropertyValueSource(s)
IUPAC Name disodium;ethane-1,2-disulfonate[5]
Synonyms Disodium 1,2-ethanedisulfonate, 1,2-Ethanedisulfonic acid disodium salt[1][7]
CAS Number 5325-43-9[5]
Molecular Formula C₂H₄Na₂O₆S₂[5]
Molecular Weight 234.16 g/mol [1][5]
Appearance White to almost white crystalline powder[8][9]
Solubility Not very readily soluble in water; Practically insoluble in alcohol.
Safety Profile Causes skin irritation (H315), Causes serious eye irritation (H319)[5][6]
Incompatibilities Strong oxidizing agents[6]

Pre-formulation Studies: A Foundational Workflow

Before incorporating Sodium 1,2-ethanedisulfonate into a complex topical base, a series of pre-formulation studies are essential to de-risk development and establish a foundational understanding of its behavior. These studies form a self-validating system, where the output of one stage informs the experimental design of the next.

G cluster_0 Pre-formulation Workflow A Physicochemical Characterization (Purity, Identity, Particle Size) B Solubility Profiling (Aqueous & Non-aqueous Solvents) A->B Establish Baseline C pH-Dependent Solubility & Stability (API & Excipient) B->C Inform pH Range D Excipient Compatibility Screening (DSC, HPLC) C->D Define Stable Conditions E Decision Gate: Proceed to Formulation D->E Confirm Compatibility

Caption: Logical workflow for pre-formulation studies.

Protocol 2.1: Solubility Profiling

Objective: To determine the saturation solubility of Sodium 1,2-ethanedisulfonate in various solvents relevant to topical formulations.

Rationale: Understanding the solubility limits is critical for preventing crystallization in the final product and for determining if the concentration required for a potential therapeutic effect is achievable.

Methodology:

  • Prepare saturated solutions by adding an excess amount of Sodium 1,2-ethanedisulfonate to a known volume (e.g., 5 mL) of selected solvents (e.g., purified water, propylene glycol, glycerin, ethanol, and various phosphate buffers pH 5.5 - 7.4) in sealed vials.

  • Agitate the vials at a controlled temperature (e.g., 25°C and 32°C, to simulate room and skin temperature) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent (e.g., water) to a quantifiable concentration.

  • Analyze the concentration of the dissolved substance using a validated analytical method, such as Ion Chromatography (see Section 6).

  • Express results in mg/mL.

Protocol 2.2: API-Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of Sodium 1,2-ethanedisulfonate with the target API and key formulation excipients (e.g., gelling agents, preservatives).

Rationale: Incompatibilities can lead to degradation, loss of potency, and changes in the physical properties of the formulation. This proactive screening prevents costly late-stage failures.

Methodology:

  • Prepare binary mixtures of Sodium 1,2-ethanedisulfonate with the API and with each key excipient, typically in a 1:1 ratio by weight.

  • Prepare a "wet" sample by adding a small amount of water (e.g., 5-10% w/w) to a parallel set of mixtures to simulate an aqueous formulation environment.

  • Store the mixtures in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) for a period of 2-4 weeks.[10] A control sample of each individual component should be stored under the same conditions.

  • At designated time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples.

    • Visual Inspection: Note any changes in color, appearance, or physical state.

    • HPLC Analysis: Use a validated HPLC method to quantify the API and detect any new degradation peaks compared to the control.[11]

    • Differential Scanning Calorimetry (DSC): (Optional, for initial screening) Analyze the initial mixtures for any shifts in melting points or the appearance of new thermal events that might indicate interaction.

Proposed Mechanism & Formulation Strategy

The primary strategy for utilizing Sodium 1,2-ethanedisulfonate is based on its ability to form an edisylate salt in situ with cationic or basic APIs. This conversion can significantly alter the API's properties within the formulation vehicle.

G cluster_0 Hypothesized Mechanism of Action API Basic API (Low Solubility) Salt In Situ Formation of Soluble API-Edisylate Salt API->Salt Excipient Sodium 1,2-Ethanedisulfonate Excipient->Salt Vehicle Topical Vehicle (Hydrogel, Cream) Gradient Increased Concentration Gradient (ΔC) Vehicle->Gradient Maximizes dissolved API Salt->Vehicle Increases API solubility in vehicle SC Stratum Corneum Gradient->SC Driving force for permeation Diffusion Enhanced Passive Diffusion (J = P * ΔC) SC->Diffusion

Caption: Hypothesized role of Sodium 1,2-Ethanedisulfonate in topical delivery.

Protocol 3.1: Formulation of a Carbomer Hydrogel

Objective: To provide a step-by-step method for incorporating Sodium 1,2-ethanedisulfonate and an API into a standard hydrogel base.

Rationale: A hydrogel is a simple, aqueous-based system ideal for initial investigations. The order of addition and pH control are critical to prevent polymer precipitation and ensure homogeneity.

Materials:

  • API (e.g., a weak base)

  • Sodium 1,2-Ethanedisulfonate

  • Carbomer 940 (or similar)

  • Triethanolamine (TEA) or Sodium Hydroxide (10% w/v solution)

  • Glycerin or Propylene Glycol (humectant)

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water

Methodology:

  • Disperse Carbomer: In a primary vessel, slowly sprinkle the Carbomer powder into the purified water while stirring continuously with a high-shear mixer to avoid clumping. Allow the dispersion to hydrate for at least 2 hours (or overnight) until fully swollen.

  • Prepare Active Phase: In a separate vessel, dissolve the preservative and Sodium 1,2-ethanedisulfonate in the humectant (Glycerin/Propylene Glycol). Gently warm if necessary to aid dissolution.

  • Add API: Once the active phase is a clear solution, add the API and continue mixing until fully dissolved. The presence of the ethanedisulfonate may facilitate the dissolution of a basic API.

  • Combine Phases: Slowly add the Active Phase to the hydrated Carbomer dispersion under constant, gentle mixing.

  • Neutralization: Check the pH of the mixture. Slowly add the neutralizing agent (TEA or NaOH solution) dropwise while mixing. The viscosity will increase significantly as the Carbomer is neutralized to a pH of ~5.5-6.5.

  • Final QC: Allow the gel to set, check the final pH, and perform visual inspection for clarity, homogeneity, and absence of air bubbles.

Table 2: Example Hydrogel Formulations for Screening

IngredientFormulation A (Control)Formulation B (Test)Function
API1.0%1.0%Active
Sodium 1,2-Ethanedisulfonate-1.5%Stabilizer / Salt-former
Carbomer 9401.0%1.0%Gelling Agent
Glycerin5.0%5.0%Humectant
Phenoxyethanol0.5%0.5%Preservative
Triethanolamineq.s. to pH 6.0q.s. to pH 6.0Neutralizer
Purified Waterq.s. to 100%q.s. to 100%Vehicle

Performance Testing and Characterization

Once formulated, the product must be tested to validate its performance and ensure it meets quality standards. In Vitro Release Testing (IVRT) is a critical tool for assessing the release of the API from the formulation matrix.[12]

Protocol 4.1: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To measure the rate and extent of API release from the topical formulation through a synthetic membrane.

Rationale: IVRT serves as a crucial quality control tool and a surrogate for performance. It can effectively discriminate between formulations and is sensitive to changes in physicochemical properties.[11]

G cluster_0 IVRT Workflow A Prepare Franz Cells (Membrane hydration, degassing receptor media) B Apply Formulation (Finite dose, ~10-15 mg/cm²) A->B Mount & Equilibrate C Sample Receptor Fluid (Defined time points: 0.5, 1, 2, 4, 6h) B->C Start Experiment D Analyze Samples (HPLC for API concentration) C->D Quantify API E Data Analysis (Plot cumulative release vs. √time) D->E F Calculate Release Rate (Slope) E->F

Caption: Standard workflow for an IVRT experiment.

Methodology:

  • Setup: Assemble vertical Franz diffusion cells with a suitable synthetic membrane (e.g., polysulfone, cellulose acetate) separating the donor and receptor chambers.

  • Receptor Medium: Fill the receptor chamber with a phosphate buffer (pH 7.4) or another appropriate medium that ensures sink conditions for the API. The medium should be degassed and maintained at 32°C ± 1°C.

  • Dosing: Accurately apply a finite dose of the formulation (e.g., 300 mg) to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis, immediately replacing it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of the API in each sample using a validated HPLC-UV method.

  • Data Interpretation: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot this against the square root of time. The slope of the linear portion of the curve represents the release rate. Compare the release rates of the control formulation and the formulation containing Sodium 1,2-ethanedisulfonate.

Analytical Methodologies

Reliable analytical methods are required to quantify both the API and Sodium 1,2-ethanedisulfonate in the formulation for quality control and stability testing.

Protocol 5.1: Quantification by Ion Chromatography (IC)

Objective: To develop a method for the assay of Sodium 1,2-ethanedisulfonate in a topical formulation.

Rationale: As an ionic, non-chromophoric compound, IC with suppressed conductivity detection is a highly suitable technique for the quantification of ethanedisulfonate, providing excellent sensitivity and specificity.[13]

Instrumentation & Conditions:

  • System: Ion Chromatography system with a suppressor and conductivity detector.

  • Column: Anion-exchange column (e.g., Dionex IonPac™ AS12A or similar).

  • Mobile Phase: Isocratic elution with an appropriate eluent (e.g., sodium carbonate/sodium bicarbonate buffer).

  • Flow Rate: ~1.0 mL/min.

  • Detection: Suppressed conductivity.

Methodology:

  • Standard Preparation: Prepare a stock solution of Sodium 1,2-ethanedisulfonate reference standard in purified water. Create a calibration curve by preparing a series of at least five dilutions spanning the expected sample concentration.

  • Sample Preparation: a. Accurately weigh an amount of the topical formulation (e.g., 1.0 g) into a volumetric flask. b. Add purified water to volume and mix thoroughly to dissolve/disperse the formulation. Sonication may be required. c. Centrifuge an aliquot of the mixture to precipitate the gelling agent and other excipients. d. Filter the supernatant through a 0.45 µm syringe filter suitable for aqueous samples.

  • Analysis: Inject the prepared standards and samples onto the IC system.

  • Quantification: Plot the peak area response versus concentration for the standards to generate a linear regression curve. Use the regression equation to calculate the concentration of Sodium 1,2-ethanedisulfonate in the prepared samples.

References

  • PubChem. (n.d.). Sodium 1,2-Ethanedisulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugFuture. (n.d.). 1,2-Ethanedisulfonic Acid. Retrieved from [Link]

  • Patel, N., et al. (2017). Skin Penetration Enhancer's in Transdermal Drug Delivery Systems. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Penetration enhancer. Retrieved from [Link]

  • Salgado, A., et al. (2020). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Ethanesulfonic Acid Sodium Salt. Retrieved from [Link]

  • Strati, F., et al. (2021). Non-ionic surfactants as innovative skin penetration enhancers: insight in the mechanism of interaction with simple 2D stratum corneum model system. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Songkro, S. (2009). An overview of skin penetration enhancers: penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology. Retrieved from [Link]

  • ResearchGate. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Retrieved from [Link]

  • Zduńska, K., et al. (2018). Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis. Molecules. Retrieved from [Link]

  • University of Central Lancashire. (n.d.). Pharmaceutical Formulations.pdf. Retrieved from [Link]

  • Moin, A., & Gowda, D. V. (2021). Topical Administration of Drugs Incorporated in Carriers Containing Phospholipid Soft Vesicles for the Treatment of Skin Medical Conditions. Pharmaceutics. Retrieved from [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Retrieved from [Link]

  • Google Patents. (2020). US20200338023A1 - Non-toxic topical formulations of dapsone.

Sources

Method

Application Note: Catalytic Applications of Sodium 1,2-Ethanedisulfonate in Advanced Organic Synthesis

Target Audience: Researchers, Materials Scientists, and Process Chemists in Drug Development. Executive Summary & Mechanistic Causality As the demand for recoverable, highly active heterogeneous catalysts grows, the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists in Drug Development.

Executive Summary & Mechanistic Causality

As the demand for recoverable, highly active heterogeneous catalysts grows, the structural design of catalytic frameworks has shifted from rigid carboxylates to more flexible, robust linkers. Sodium 1,2-ethanedisulfonate (EDSNa₂) has emerged as a premier structure-directing agent and bidentate bridging ligand in the synthesis of catalytically active Metal-Organic Frameworks (MOFs) and coordination polymers[1],[2].

Unlike traditional rigid linkers, the flexible ethane backbone and the weakly coordinating nature of the sulfonate groups in EDSNa₂ prevent dense structural packing. This unique geometry stabilizes Jahn-Teller distorted metal centers (such as Cu²⁺) or templates cationic frameworks (such as Ag⁺), intentionally leaving coordinatively unsaturated metal sites [3]. These open sites act as powerful, permanent Lewis acids capable of activating challenging substrates like carbonyls and epoxides, making EDSNa₂-derived frameworks highly valuable in modern organic synthesis[4].

Application I: Cu-EDS MOFs for CO₂ Fixation and Cycloaddition

The conversion of captured CO₂ into value-added cyclic carbonates is a critical transformation in green chemistry and pharmaceutical intermediate synthesis. By reacting EDSNa₂ with copper(II) salts and 4,4'-bipyridine, researchers can synthesize TMOF-1 (Tongji-MOF), a robust sulfonate-based MOF with permanent porosity[3].

Causality Behind the Design

The use of EDSNa₂ instead of a carboxylate equivalent is a deliberate choice to enhance framework robustness against moisture while maintaining a high affinity for CO₂. The Lewis acidic Cu(II) sites within the pores coordinate to the oxygen atom of the epoxide substrate, lowering the activation energy for ring-opening. A co-catalyst (typically a halide salt like TBAB) provides the nucleophile required to open the activated ring, allowing the captured CO₂ to insert and form the cyclic carbonate[3].

Experimental Protocol: Synthesis and CO₂ Cycloaddition

Self-Validation Standard: The heterogeneity and stability of this protocol are validated by post-reaction Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) to ensure metal leaching is below 0.1 ppm, and Powder X-Ray Diffraction (PXRD) to confirm framework integrity[3].

Step 1: Catalyst Preparation (TMOF-1 / ZU-603 variant)

  • Solvent System Selection: Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of sodium 1,2-ethanedisulfonate (EDSNa₂) in 3 mL of deionized water. Causality: Water is required to fully dissociate the robust EDSNa₂ salt.[2]

  • Add 10 mL of anhydrous methanol to the aqueous solution. Separately, dissolve 1.0 mmol of the organic pillar linker (e.g., 4,4'-bipyridine or 4,4′-dipyridyl disulfide) in 20 mL of anhydrous methanol[2].

  • Slowly layer or mix the solutions under constant stirring at 25 °C for 24 hours. The mild ambient conditions prevent the kinetic trapping of amorphous phases.

  • Filter the resulting blue/purple cubic crystals, wash extensively with methanol to remove unreacted precursors, and activate under vacuum at 80 °C for 12 hours to expose the Cu(II) Lewis acid sites[3].

Step 2: Catalytic CO₂ Cycloaddition

  • In a high-pressure reaction vessel, combine 10 mmol of the epoxide substrate (e.g., 2-methyloxirane), 0.5 mol% of the activated Cu-EDS MOF catalyst, and 2.5 mol% of tetrabutylammonium bromide (TBAB) as the nucleophilic co-catalyst.

  • Purge the vessel three times with CO₂ gas to remove atmospheric moisture and nitrogen, then pressurize to 1 atm (or up to 10 bar for sterically hindered substrates like styrene oxide)[3].

  • Stir the mixture at room temperature (or up to 80 °C depending on substrate reactivity) for 12–24 hours.

  • Recovery & QC: Centrifuge the mixture to recover the solid MOF. Analyze the supernatant via GC-MS or ¹H-NMR to determine yield. Submit a fraction of the filtrate for ICP-AES to validate that Cu leaching is <0.1 ppm, confirming true heterogeneous catalysis[3].

Cu_MOF_Mechanism Epoxide Epoxide Substrate Activation O-Cu Coordination (Epoxide Activation) Epoxide->Activation MOF Cu-EDS MOF (TMOF-1) Lewis Acidic Cu(II) MOF->Activation RingOpen Ring Opening (Nucleophilic Attack) Activation->RingOpen Co-catalyst (Halide) CO2Insert CO2 Insertion (Alkylcarbonate) RingOpen->CO2Insert CO2 Capture Product Cyclic Carbonate + Catalyst Turnover CO2Insert->Product Intramolecular Ring Closure Product->MOF Catalyst Regeneration

Caption: Mechanism of CO2 cycloaddition with epoxides catalyzed by Cu-EDS MOF (TMOF-1).

Application II: Ag-EDS MOFs for Carbonyl Protection (Ketalization)

The protection of ketones and aldehydes via ketalization is a fundamental transformation in multi-step drug synthesis. Traditional homogeneous acid catalysts (like p-TsOH) require tedious neutralization and aqueous workups. By utilizing EDSNa₂ as an anionic template, researchers can synthesize a 1D cationic silver-based coordination polymer: [Ag₂(4,4′-bipy)₂(EDS)][1].

Causality Behind the Design

The weak electrostatic interaction between the cationic Ag-bipy framework and the extraframework ethanedisulfonate template results in highly accessible, coordinatively unsaturated Ag(I) sites[1]. These sites exhibit potent Lewis acidity, activating the carbonyl carbon for nucleophilic attack by diols. The heterogeneous nature of the catalyst allows for solvent-free conditions and simple mechanical separation.

Experimental Protocol: Ketalization of Cyclohexanone

Self-Validation Standard: The protocol is validated by tracking the mass of the recovered catalyst. A self-validating run will show an initial ~10% mass loss (due to the shedding of uncoordinated surface species or trapped solvent) followed by negligible weight loss in subsequent cycles, proving operational stability[1].

  • Reaction Setup: In a 25 mL round-bottom flask, combine 10 mmol of cyclohexanone, 15 mmol of ethylene glycol, and 50 mg of the activated Ag-EDS MOF catalyst. Causality: An excess of ethylene glycol drives the equilibrium toward the ketal product without the need for a Dean-Stark apparatus in this specific micro-scale setup.[1]

  • Execution: Heat the mixture to 80 °C under continuous magnetic stirring for 4–6 hours. The reaction can be run solvent-free, aligning with green chemistry principles.

  • Monitoring: Monitor the disappearance of the carbonyl peak via TLC or FT-IR (disappearance of the strong C=O stretch at ~1710 cm⁻¹).

  • Workup & Recycling: Cool the mixture to room temperature. Isolate the catalyst via simple vacuum filtration. Wash the recovered catalyst with acetone and dry at 60 °C. The catalyst can be reused for at least three consecutive cycles with >95% conversion efficiency[1].

Ag_MOF_Workflow Substrate Carbonyl Substrate + Ethylene Glycol Reaction Ketalization Reaction (80°C, Solvent-free) Substrate->Reaction Catalyst Ag-EDS MOF Catalyst (Open Ag+ Sites) Catalyst->Reaction Lewis Acid Activation Product Ketal Product (>95% Yield) Reaction->Product Recovery Catalyst Recovery (Filtration) Reaction->Recovery Heterogeneous Separation Recovery->Catalyst Recycled (3x) No Activity Loss

Caption: Workflow of Ag-EDS MOF catalyzed heterogeneous ketalization of carbonyl compounds.

Quantitative Data Summary

The following table summarizes the catalytic efficiencies of EDSNa₂-derived frameworks across different organic transformations, highlighting their robust recyclability.

Catalyst SystemTarget SubstrateReaction TypeYield / ConversionRecyclability & Validation
Ag-EDS MOF CyclohexanoneKetalization (Protection)>95%3 Cycles (No loss in yield; stable mass)[1]
Ag-EDS MOF Acetic Acid + EthanolEsterification57%3 Cycles (Maintained activity)[1]
Cu-EDS MOF (TMOF-1) 2-MethyloxiraneCO₂ Cycloaddition>90%>5 Cycles (<0.1 ppm Cu leaching via ICP-AES)[3]
Cu-EDS MOF (TMOF-1) Styrene OxideCO₂ Cycloaddition39%Limited by steric hindrance in MOF pores[3]

References

  • Synthesis, Characterization, and Catalytic Application of a Cationic Metal−Organic Framework: Ag2(4,4′-bipy)2(O3SCH2CH2SO3) . Chemistry of Materials - ACS Publications. URL:1

  • Anion Pairs Template a Trigonal Prism with Disilver Vertices . PMC - NIH. URL: 4

  • Efficient stacking of iso-butene in sulfonate functional metal–organic frameworks for efficient iso-butene/iso-butane separation . RSC Publishing. URL: 2

  • A Robust Sulfonate-Based Metal-Organic Framework with Permanent Porosity for Efficient CO2 Capture and Conversion . ChemRxiv. URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of sodium 1,2-ethanedisulfonate in organic solvents

Advanced Troubleshooting Portal: Solubilization Strategies for Highly Polar Ionic Salts Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting Portal: Solubilization Strategies for Highly Polar Ionic Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic and medicinal chemistry: forcing highly polar, water-soluble salts into lipophilic organic environments.

Below is our comprehensive diagnostic guide, validated methodologies, and data matrix for improving the organic solubility of sodium 1,2-ethanedisulfonate (edisylate sodium).

Part 1: Diagnostic Matrix & Solubilization Strategy

Before proceeding to the laboratory, it is critical to determine why you need the edisylate moiety in the organic phase, as this dictates the chemical intervention required.

DecisionTree Start Target: Dissolve Na-Edisylate in Organic Solvent Q1 Is Na+ required in the final product? Start->Q1 Crown Use 15-Crown-5 Complexation Q1->Crown Yes Q2 Can the system tolerate acidic conditions? Q1->Q2 No Acid Convert to Free Acid (1,2-Ethanedisulfonic Acid) Q2->Acid Yes TBA Perform Cation Exchange (e.g., TBA+ Salt) Q2->TBA No

Figure 1: Decision matrix for selecting a solubilization strategy for sodium 1,2-ethanedisulfonate.

Part 2: Deep-Dive FAQs (Causality & Mechanisms)

Q: Why does sodium 1,2-ethanedisulfonate inherently crash out of my organic reaction mixtures? A: The insolubility of sodium 1,2-ethanedisulfonate in organic media is fundamentally a thermodynamic issue governed by its high crystal lattice energy and the low dielectric constant of organic solvents[1]. As a highly polar, divalent salt, the electrostatic attraction between the "hard" Na⁺ cations and the sulfonate (–SO₃⁻) groups is immense. When introduced to solvents like dichloromethane (DCM) or ethyl acetate, the solvent molecules cannot provide sufficient solvation energy to overcome this lattice penalty, resulting in immediate precipitation[1][2].

Q: I need to perform an anhydrous coupling with an edisylate salt in DMF. How can I force it into solution without altering the sulfonate moiety? A: The most elegant solution is macrocyclic complexation using a phase-transfer agent, specifically 15-Crown-5 [3]. The cavity diameter of 15-Crown-5 (1.7–2.2 Å) is a perfect geometric match for the ionic diameter of the Na⁺ ion (1.9 Å). By encapsulating the sodium cation, the crown ether replaces the ion's hard coordination sphere with a lipophilic ethyleneoxy shell. This effectively masks the positive charge, drastically lowering the desolvation penalty and allowing the "crowned" edisylate salt to dissolve freely in polar aprotic solvents like DMF, while maintaining the reactivity of the sulfonate anion[3].

Q: My API is a weak base, and I want to form an edisylate salt in a non-polar solvent. Crown ethers are difficult to remove from the final API. What is the alternative? A: If downstream purification precludes the use of crown ethers, you must alter the cation permanently via counter-ion exchange. Converting the disodium salt to a tetraalkylammonium salt—such as tetrabutylammonium (TBA) 1,2-ethanedisulfonate —is the standard approach. The bulky, lipophilic TBA⁺ cations disrupt the tight ionic lattice and provide massive steric bulk, rendering the resulting salt highly soluble in solvents like DCM, THF, and even toluene.

Q: Can I bypass the salt entirely and just use the free acid? A: Yes. 1,2-ethanedisulfonic acid (the free acid) exhibits a vastly different solubility profile compared to its sodium salt. Because it can participate in hydrogen bonding rather than relying solely on ionic interactions, the free acid is highly soluble in polar organic solvents such as anhydrous dioxane, methanol, and acetic acid[4].

Part 3: Data Analytics & Solubility Matrix

To assist in solvent selection, we have compiled the empirical solubility behaviors of various 1,2-ethanedisulfonate derivatives across a dielectric gradient.

Derivative FormWaterMethanolDMF / DMSODioxaneDichloromethane (DCM)
Disodium Salt (Na₂-EDS) Freely SolubleSparingly SolubleInsolubleInsolubleInsoluble
Free Acid (EDS-H₂) Freely SolubleSolubleSolubleSolubleSparingly Soluble
[Na(15-Crown-5)]₂-EDS SolubleSolubleSolubleModerately SolubleSparingly Soluble
(TBA)₂-EDS Salt Moderately SolubleSolubleSolubleSolubleSoluble

Table 1: Comparative solubility profiles of 1,2-ethanedisulfonate derivatives. Data synthesized from lattice-energy estimations and phase-transfer behaviors.

Part 4: Validated Methodologies (Self-Validating Systems)

The following protocols are designed with intrinsic visual or chemical checkpoints to ensure self-validation during your workflow.

Protocol A: Synthesis of[Na(15-Crown-5)]₂ 1,2-Ethanedisulfonate

Causality: This reaction is driven by the thermodynamic stability of the Na-crown complex. The visual transition of the mixture acts as an intrinsic self-validating indicator of successful encapsulation[3].

  • Suspend 1.0 equivalent of sodium 1,2-ethanedisulfonate in anhydrous methanol (approx. 10 mL/g). The salt will remain largely undissolved as a white suspension.

  • Add 2.05 equivalents of 15-Crown-5 dropwise to the stirring suspension at room temperature.

  • Stir vigorously for 30–60 minutes.

    • Validation Checkpoint: The opaque suspension will clarify into a transparent solution as the crown ether encapsulates the Na⁺ ions, solubilizing the complex[3].

  • Concentrate the solution in vacuo to yield the crowned salt as a viscous oil or hygroscopic solid.

  • Redissolve the resulting complex in your target organic solvent (e.g., DMF) for immediate downstream use.

Protocol B: Liberation of Free 1,2-Ethanedisulfonic Acid via Barium Precipitation

Causality: This protocol leverages the extreme insolubility of barium sulfate ( Ksp​≈10−10 ). The precipitation of BaSO₄ provides an insurmountable thermodynamic driving force, pushing the equilibrium entirely toward the formation of the free acid[4].

Workflow S1 Na-Edisylate (Aqueous) S2 Add BaCl2 (Precipitate Ba-Salt) S1->S2 S3 Filter & Resuspend in Water S2->S3 S4 Add Exact Eq. of H2SO4 S3->S4 S5 Filter BaSO4 (Self-Validating) S4->S5 S6 Lyophilize to Free Acid S5->S6

Figure 2: Step-by-step workflow for converting sodium 1,2-ethanedisulfonate to its free acid form.

  • Dissolve sodium 1,2-ethanedisulfonate in distilled water.

  • Add a saturated aqueous solution of Barium Chloride (BaCl₂) in slight excess.

  • Collect the precipitating Barium 1,2-ethanedisulfonate via vacuum filtration and wash with cold water to remove residual NaCl[4].

  • Resuspend the barium salt in distilled water and carefully titrate with an exact stoichiometric amount of standardized H₂SO₄.

  • Validation Checkpoint: Heavy, white BaSO₄ will immediately precipitate. The cessation of new precipitate formation upon micro-addition of H₂SO₄ confirms the exact stoichiometric endpoint[4].

  • Filter the BaSO₄ through a tightly packed Celite pad and lyophilize the clear filtrate to isolate the highly pure, organic-soluble free 1,2-ethanedisulfonic acid.

References

  • Buy Sodium 1,2-ethanedisulfonate, >=98% (EVT-12189928), EvitaChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0VuewyICpZpszAT4fJRRyCphhut055rINxSa1zc4T4XM02Rwji_zKnMSloLqZRqtsX7jpE8-JBL8yohjZ_B-hCWH9NBqo_GlX4xLygnHh_dHhExv8UM1iiLetys_vW9mM3QzK4MwISOQ=]
  • 1,2-Ethanedisulfonic Acid, DrugFuture,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSXcRfZZNJyznuT8CU9dc8fn0pfmZBKBzAbbm1-zyrFXCyasQ3OdE2Tgu4S1qwa3ZEnurKI-x2pjbu6gicCM80N-9bBZ8bK49piNIjk8uGob7qyy2109VkEa5tdjVu0EJsbf62d-lVXRfNvmRLeSap9ACLRJytCMRZ8vW0Lw==]
  • Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents, NIH PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7jzQ3bOzZBelawSmM74o8G-_gbpwWrEPbL-HuFidGGJ9zeU8HFveT36rphlBmh1JdACXTYvYFSjfJJkjy5EozlpklMaqFsB_74Nh1kdZAo2byNYF-mnxuNSNp8abCJ_eGe80pAXbTvHDvPth5]
  • Improving API Solubility by Salt and Cocrystal Formation, Merck Millipore,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEdltlWlku9uYQ9Lod-IqymQadtsl4S2yV5ZJ0mAYhhy4FI1XWBssEzwqtXm_SFHsNJb5AYCJ_no3Q-UGfnQ7sBjwYqTvMQ80OyS301YyC12rh7huAFXorGpyR2mgZU_mCwi8eao0H2zgcXADtC0EoUMjfZ_YCk6lNbe35CQGLcGQ8jqQopTqEA6d0GrDeyziR2k9gILP-A9p5EXK6GMPKaMbyNxtJ2pJB5wHgA-SJU7gWgNTwjobJsBUJyiCsy96bs0=]

Sources

Optimization

Troubleshooting crystallization issues with sodium 1,2-ethanedisulfonate salts

Welcome to the Technical Support Center for salt screening and crystallization. This guide is specifically engineered for researchers and formulation scientists working with sodium 1,2-ethanedisulfonate (edisylate) salts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for salt screening and crystallization. This guide is specifically engineered for researchers and formulation scientists working with sodium 1,2-ethanedisulfonate (edisylate) salts .

1,2-Ethanedisulfonic acid (EDSA) is a highly acidic diprotic counterion (pKa ~ -1.46, -2.06) widely used to form edisylate salts. These salts are designed to improve the aqueous solubility, elevate the glass transition temperature (Tg), and enhance the physical stability of weakly basic active pharmaceutical ingredients (APIs) 1. However, the unique molecular flexibility and diprotic nature of the ethane backbone frequently introduce crystallization bottlenecks, including liquid-liquid phase separation (oiling out), complex hydrate polymorphism, and stoichiometry-dependent hygroscopicity [[2]](), 3.

Diagnostic Workflow for Edisylate Crystallization

EdisylateTroubleshooting API API + 1,2-Ethanedisulfonic Acid Solvent Solvent & Stoichiometry Screen (1:1 vs 2:1 Ratios) API->Solvent Oiling Oiling Out (LLPS)? Solvent->Oiling Adjust Reduce Supersaturation Rate Apply Seeding Oiling->Adjust Yes Crystal Crystallization Oiling->Crystal No Adjust->Solvent Re-evaluate Hydrate Hydrate Formation? Crystal->Hydrate Dehydrate Thermal Drying (e.g., 40°C) Irreversible Transformation Hydrate->Dehydrate Yes (Metastable) Anhydrate Stable Anhydrate Form Hydrate->Anhydrate No Dehydrate->Anhydrate

Caption: Logical decision tree for troubleshooting edisylate salt crystallization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my edisylate salt "oiling out" instead of forming crystals, and how can I induce nucleation? Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation level exceeds the metastable zone limit, causing the solute to separate as an amorphous liquid phase rather than nucleating into an ordered crystal lattice 4. Edisylate salts are particularly prone to this because the flexible ethane backbone and the strong hydrogen-bonding potential of the two sulfonate groups favor a highly mobile, metastable liquid state. Solution: You must reduce the rate of supersaturation generation. If using an anti-solvent, add it dropwise rather than in a single bolus. Introduce seed crystals (if available) or gently scratch the glassware to bypass the kinetic barrier of primary nucleation and provide a surface for ordered growth [[4]]().

Q2: I am observing different crystal forms depending on the humidity. How do I control hydrate vs. anhydrate formation? Causality: The edisylate anion contains multiple oxygen atoms capable of bridging water molecules and the API via extensive hydrogen-bonding networks. This frequently leads to the formation of metastable hydrates (e.g., dabigatran etexilate hemi-edisylate monohydrate) during ambient reaction crystallization 3. Solution: Perform a thermal phase transformation screen. Heating the monohydrate under vacuum drives an irreversible solid-state transformation. The lattice rearranges into the thermodynamically stable anhydrate, which will not revert to the hydrate even under high relative humidity (RH) 3.

Q3: My edisylate salt is highly hygroscopic and has a lower-than-expected glass transition temperature (Tg). What went wrong? Causality: 1,2-ethanedisulfonic acid is a diprotic acid. If a 1:1 molar ratio is used for an API that only requires a 0.5 molar equivalent (forming a hemi-edisylate or 2:1 API:acid salt), the excess, unbound sulfonic acid groups act as a plasticizer within the solid matrix. This excess counterion significantly lowers the Tg and drastically increases moisture sorption 2. Solution: Strictly control the stoichiometry. For mono-basic APIs, target a 2:1 (API:acid) ratio to ensure all sulfonic acid protons are ionically bound to the drug, maximizing the Tg and minimizing hygroscopicity 2.

Q4: When formulating my edisylate salt into an amorphous solid dispersion (ASD) with enteric polymers, I see surface crystallization during dissolution testing. Why? Causality: Enteric polymers (like HPMCAS or HPMCP) are insoluble at acidic gastric pH. When the ASD is exposed to the gastric environment, the edisylate salt can dissolve slightly at the particle surface, reach supersaturation, and prematurely crystallize because the polymer cannot dissolve to exert its nucleation-inhibiting properties 5. Solution: Evaluate the formulation across varying gastric pH conditions (pH 1.6 to 5.0). Consider switching to an enteric polymer with better low-pH performance (e.g., HPMCP often outperforms HPMCAS for edisylate salts) or incorporate a secondary crystallization inhibitor that remains functional at low pH 5.

Experimental Methodologies

Protocol 1: Controlled Reaction Crystallization of Edisylate Salts

This protocol prevents LLPS (oiling out) and ensures precise stoichiometric salt formation.

  • Preparation: Dissolve the free base API in a suitable solvent (e.g., acetone or methanol) at 25 °C.

  • Stoichiometric Calculation: Calculate the exact molar equivalents based on the API's basicity. For a mono-basic API forming a hemi-edisylate, use exactly 0.5 equivalents of 1,2-ethanedisulfonic acid 6.

  • Controlled Addition: Dissolve the EDSA in a minimal volume of a co-solvent (e.g., methanol). Add this acid solution dropwise to the API solution under constant stirring (200 rpm). Causality: Dropwise addition prevents localized zones of high supersaturation, effectively bypassing the metastable liquid phase boundary.

  • Equilibration & Self-Validation: Stir the mixture for 5 hours at 25 °C. Self-Validating Step: Monitor the supernatant concentration via HPLC. The system validates itself when the supernatant concentration plateaus, indicating thermodynamic equilibrium has been reached and primary nucleation is complete 3.

  • Isolation: Filter the precipitated powder under vacuum and wash with cold solvent.

Protocol 2: Irreversible Phase Transformation (Hydrate to Anhydrate)

This protocol converts metastable edisylate hydrates into thermodynamically stable anhydrates.

  • Isolation: Collect the initial crystallized product (often a metastable monohydrate) from Protocol 1 [[3]]().

  • Thermal Stress: Place the powder in a vacuum dryer set to 40–45 °C.

  • Dehydration: Maintain vacuum drying for 70 hours to ensure complete removal of lattice-bound water.

  • Self-Validation: Analyze the pre- and post-drying samples using Thermogravimetric Analysis (TGA) and Powder X-Ray Diffraction (PXRD). The protocol is successful and the transformation is deemed irreversible if the TGA shows 0% weight loss upon reheating, and the PXRD pattern permanently shifts to the anhydrate lattice structure 3.

Quantitative Data Summaries

Table 1: Impact of Stoichiometry on Edisylate Salt Properties (Model: Delamanid)

Property Free Base Edisylate (2:1 API:Acid) Edisylate (1:1 API:Acid) Mechanistic Causality
Glass Transition (Tg) ~87.0 °C 117.8 °C 53.9 °C Excess unbound acid plasticizes the amorphous matrix, increasing molecular mobility 2.

| Moisture Sorption (95% RH) | ~8.0% | ~10.0 - 14.0% | 59.0% | Unbound sulfonate groups act as highly hygroscopic sites, driving massive water uptake 2. |

Table 2: Hydrate vs. Anhydrate Physicochemical Profile (Model: Dabigatran Etexilate)

Phase Formation Condition Stability Profile Thermal Behavior
Monohydrate Reaction crystallization at 25 °C Metastable Transforms to an amorphous solid, then to the anhydrate upon heating 3.

| Anhydrate | Vacuum drying at 45 °C for 70h | Thermodynamically Stable | Exhibits no weight gain at 75% RH; formation is strictly irreversible 3. |

References

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PMC.[Link]

  • Investigation of Solid-State Hydrate-Anhydrous Phase Transformations of Dabigatran Etexilate Hemi-Edisylate. MDPI.[Link]

  • Salt Screening and Selection. CoLab.[Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing High-Temperature Degradation of Sodium 1,2-Ethanedisulfonate (EDSA-Na₂)

Welcome to the Advanced Technical Support Center for formulation scientists and analytical chemists working with sodium 1,2-ethanedisulfonate (EDSA-Na₂). This guide is designed to troubleshoot thermal instability, explai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for formulation scientists and analytical chemists working with sodium 1,2-ethanedisulfonate (EDSA-Na₂). This guide is designed to troubleshoot thermal instability, explain the mechanistic causality behind degradation, and provide self-validating protocols to ensure the integrity of your edisylate-based active pharmaceutical ingredients (APIs).

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why does sodium 1,2-ethanedisulfonate degrade at elevated temperatures, and what are the primary byproducts? A: While EDSA-Na₂ is highly stable at room temperature, it becomes susceptible to thermal decomposition under extreme heat. The causality lies in the thermal lability of the carbon-sulfur (C-S) bonds. When thermal energy exceeds the activation energy for bond homolysis or hydrolysis (especially in aqueous formulations), the molecule undergoes cleavage. This degradation pathway leads to the release of irritating and potentially toxic gases, specifically sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂) (1)[1]. In pharmaceutical applications where EDSA is used to form "edisylate" salts (e.g., prochlorperazine edisylate) (2)[2], this degradation not only compromises the API but can also cause dangerous pressure buildup in sealed vials.

Mechanism N1 EDSA-Na₂ (Stable Salt) N2 Thermal Stress (>60°C / >220°C) N1->N2 N3 C-S Bond Cleavage N2->N3 N4 SOx, CO, CO₂ Gas Evolution N3->N4

Thermal degradation pathway of sodium 1,2-ethanedisulfonate leading to gas evolution.

Q2: We are conducting accelerated stability testing. What temperature thresholds should we be aware of? A: For solid-state pure 1,2-ethanedisulfonic acid, the melting point is approximately 220–222 °C, at which point it rapidly decomposes (3)[3]. However, in aqueous pharmaceutical formulations, thermal degradation initiates much earlier. Standard forced degradation protocols for edisylate salts typically utilize 60 °C to assess thermal stability over shorter periods (4)[4]. To prevent degradation during routine handling, it is imperative to store the compound in a cool, dry, well-ventilated area, strictly isolated from heat sources (5)[5].

Q3: How does formulation pH interact with thermal stress to accelerate degradation? A: Thermal degradation is rarely an isolated variable; it is heavily catalyzed by pH extremes. In highly acidic or alkaline environments, the hydrolysis of the sulfonate groups is accelerated at high temperatures. For optimal thermal stability, especially in liquid formulations like prochlorperazine edisylate injections, the pH must be strictly buffered between 4.2 and 6.2 (6)[6]. Deviating from this range while applying heat will exponentially increase the degradation rate due to acid/base-catalyzed hydrolysis.

Quantitative Degradation Parameters

The following table summarizes the critical quantitative data points regarding the thermal stability of EDSA-Na₂ and its derivatives:

ParameterValue / ThresholdClinical/Experimental Consequence
Solid-State Decomposition 220–222 °CComplete structural breakdown; release of SOx/CO/CO₂.
Accelerated Stress Temp 60 °CIndustry standard for forced thermal degradation studies.
Optimal Formulation pH 4.2 – 6.2Minimizes hydrolytic cleavage during thermal exposure.
Long-Term Storage Temp < 25 °C (Room Temp)Ensures chemical integrity and prevents moisture absorption.

Part 2: Self-Validating Experimental Protocols

To accurately assess and prevent the thermal degradation of sodium 1,2-ethanedisulfonate in your specific formulation, you must employ a self-validating forced degradation workflow. A protocol is "self-validating" when it includes internal checks—specifically, mass balance—to ensure that no degradation products are lost as unquantified gases or retained on the analytical column.

Protocol: Controlled Thermal Stress & Mass Balance Validation

Objective: To determine the degradation kinetics of EDSA-Na₂ formulations at 60 °C and validate the analytical method via mass balance.

Step 1: Baseline Quantification (Time Zero)

  • Prepare a 0.1 mg/mL solution of the edisylate salt in a controlled buffer (pH 4.5).

  • Analyze immediately using a validated HPLC-UV or LC-MS method.

  • Causality Note: Establishing an accurate baseline is critical. You must integrate the total area of the parent peak to serve as the 100% reference point. Without this, subsequent mass balance calculations—which prove the reliability of your assay—are impossible.

Step 2: Controlled Thermal Stress Application

  • Transfer 5 mL aliquots of the formulation into hermetically sealed, pressure-resistant glass vials.

  • Place the vials in a dark, temperature-controlled laboratory oven set to 60 °C.

  • Causality Note: Conducting the test in the dark isolates thermal degradation from photolytic degradation, ensuring that any observed C-S bond cleavage is purely heat-induced. Furthermore, utilizing hermetically sealed vials prevents the escape of volatile degradants (like SOx), which would otherwise artificially lower your mass balance.

Step 3: Sequential Sampling and Quenching

  • Remove vials at predefined intervals (e.g., 24, 48, 72, and 120 hours).

  • Immediately quench the thermal reaction by submerging the vials in an ice-water bath (0–4 °C) for 10 minutes.

  • Causality Note: Quenching rapidly lowers the kinetic energy of the system, halting further degradation and preserving the exact chemical profile present at the exact time of removal.

Step 4: Post-Stress Analysis and Mass Balance Check (Self-Validation)

  • Analyze the stressed samples using the identical HPLC method from Step 1.

  • Calculate the Mass Balance: [(Area of Remaining Parent Peak + Sum of Areas of Degradant Peaks) / (Area of Baseline Parent Peak)] * 100.

  • Causality Note: A successful self-validating assay will yield a mass balance between 95% and 105%. If the mass balance falls below 90%, it indicates that volatile degradation products have escaped, or highly polar degradants are eluting in the void volume. In this case, the method must be adjusted (e.g., using a different column chemistry) to capture all fragments.

ProtocolWorkflow S1 Step 1: Baseline HPLC (Establish 100% Area) S2 Step 2: Thermal Stress (60°C, Sealed, Dark) S1->S2 S3 Step 3: Ice-Bath Quench (Halt Kinetics) S2->S3 S4 Step 4: Mass Balance Check (Target: 95-105%) S3->S4

Self-validating workflow for forced thermal degradation and mass balance check.

References

  • Fisher Scientific.
  • Inxight Drugs.
  • Guidechem. 1,2-Ethanedisulfonic acid 110-04-3 wiki.
  • Google Patents. US20180344720A1 - Preservative-free prochlorperazine nasal spray for migraine therapy.
  • Somerset Therapeutics, LLC.
  • Sulfonic-acid.com. Sodium 1,2-Ethanedisulfonate - Leading Sulfonic Acid & Guanidine Supplier in China.

Sources

Optimization

Reducing impurities in commercial sodium 1,2-ethanedisulfonate samples

Welcome to the Technical Support Center for Sodium 1,2-Ethanedisulfonate (Edisylate). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 1,2-Ethanedisulfonate (Edisylate). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve impurity-related issues in commercial edisylate samples.

Commercial sodium 1,2-ethanedisulfonate is a critical reagent used as a background electrolyte (BGE) in analytical chemistry and as a counterion in pharmaceutical salt formation (e.g., ruxolitinib edisylate, prochlorperazine edisylate). However, commercial grades often contain trace impurities that can derail sensitive experiments. This guide provides field-proven, mechanistic solutions to isolate and validate high-purity edisylate.

Section 1: Understanding the Impurity Profile (FAQs)

Q: What are the primary impurities found in commercial sodium 1,2-ethanedisulfonate, and where do they come from? A: The industrial synthesis of sodium 1,2-ethanedisulfonate typically involves the nucleophilic substitution of 1,2-dibromoethane with sodium sulfite [1]. This reaction pathway inherently leaves behind several classes of impurities:

  • Inorganic Salts: Unreacted sodium sulfite, sodium bromide byproducts, and environmental chlorides or sulfates.

  • Organic Contaminants: Trace unreacted 1,2-dibromoethane.

  • Moisture: Sulfonate salts are highly hygroscopic and readily form dihydrates, absorbing atmospheric moisture.

Q: Why does my commercial edisylate sample cause severe baseline drift and "ghost peaks" in Capillary Electrophoresis (CE) and Ion Chromatography (IC)? A: This is a classic manifestation of the BGE co-ion effect . Trace inorganic impurities (specifically chlorides and sulfates) present in the commercial buffer act as co-ions. Because their electrophoretic mobility differs from the primary edisylate ion, they induce localized disruptions in the electric field, creating "system zones." These zones manifest as baseline noise or false peaks near the mobility of the impurity ion, drastically raising your limit of detection (LOD) [2].

Q: Are there genotoxic risks associated with using commercial edisylate in API salt formation? A: Yes, but the mechanism is often misunderstood. While there is a widespread assumption that sulfonic acids react with residual alcohols to form genotoxic alkyl sulfonates (PGIs), extensive mechanistic evidence shows this is highly unlikely without extreme conditions [3]. The actual genotoxic risk in edisylate salt formation stems from carryover of unreacted alkyl halides (e.g., 1,2-dibromoethane) from the initial commercial synthesis of the edisylate itself. If these are not rigorously purged, they contaminate the final drug substance.

G A Commercial Synthesis (1,2-Dibromoethane + Na2SO3) B Crude Sodium 1,2-Ethanedisulfonate A->B Nucleophilic Substitution C Inorganic Impurities (Chlorides, Sulfates, NaBr) B->C Co-crystallization D Organic Impurities (Unreacted Alkyl Halides) B->D Incomplete Conversion E Analytical Interference (BGE Co-ion System Zones) C->E Localized E-field Disruption F Genotoxic Risk in APIs (PGI Carryover) D->F Contaminates Drug Substance

Fig 1. Origin and downstream impact of impurities in commercial edisylate synthesis.

Section 2: Quantitative Impurity Profiling

Before initiating purification, you must establish a baseline. The following table summarizes the quantitative targets and detection methodologies required to validate your raw materials.

Impurity ClassSpecific ContaminantOrigin / CausalityDownstream ImpactRecommended Analytical Detection
Inorganic Salts Sulfates, ChloridesBuffer impurities, raw materialsInduces system zones in CE/IC; raises LODs [2].Suppressed Conductivity Detection (IC)
Unreacted Organics 1,2-DibromoethaneIncomplete nucleophilic substitutionPotential Genotoxic Impurity (PGI) in APIs [3].GC-MS or 19F/1H NMR[4]
Byproducts Sodium Bromide (NaBr)Reaction byproductAlters ionic strength; hygroscopic interference.Ion Chromatography (IC)
Moisture H₂OHygroscopic nature of sulfonate saltsLowers Tg​ of amorphous solid dispersions [4].Karl Fischer Titration / TGA

Section 3: Self-Validating Purification Protocol

To achieve >99% purity suitable for sensitive microchip electrophoresis or API formulation, standard aqueous crystallization is insufficient because trace ionic impurities co-crystallize due to similar aqueous solubility profiles [1].

Instead, we employ an Acetic Acid / Acetic Anhydride Fractional Crystallization system.

The Causality Behind the Chemistry:
  • Acetic Acid: Acts as an anti-solvent for the highly polar edisylate salt while selectively keeping less polar organic impurities (like dibromoethane) in solution.

  • Acetic Anhydride: Acts as a chemical scavenger for trace water. By reacting with water to form acetic acid, it forces the system into an anhydrous state, artificially inducing supersaturation and preventing the dihydrate form from dissolving.

  • Slow Cooling: Excludes trapped inorganic salts (NaBr, sulfates) from the growing crystal lattice.

Step-by-Step Methodology:

Step 1: Initial Dissolution

  • Dissolve 50 g of commercial crude sodium 1,2-ethanedisulfonate in a minimal volume of boiling ultra-pure water (approx. 80°C).

  • Causality: High thermal kinetic energy breaks the lattice, fully solubilizing the salt and releasing trapped interstitial impurities.

Step 2: Hot Filtration

  • Pass the hot solution through a 0.22 µm PTFE membrane filter.

  • Causality: Removes insoluble particulate matter and metal oxide trace impurities before nucleation begins.

Step 3: Anhydride Scavenging & Anti-Solvent Addition

  • Transfer the filtrate to a reaction vessel equipped with an overhead stirrer.

  • Slowly add glacial acetic acid (1:1 v/v ratio to water), followed by a calculated stoichiometric excess of acetic anhydride (based on initial Karl Fischer moisture profiling).

  • Causality: The exothermic reaction of acetic anhydride with water actively dehydrates the microenvironment, forcing the edisylate to precipitate while organic impurities remain solvated in the acetic acid.

Step 4: Controlled Fractional Crystallization

  • Program a cooling jacket to reduce the temperature from 80°C to 5°C at a strict rate of 0.5°C per minute.

  • Causality: Rapid crash-cooling causes rapid nucleation, which traps impurities inside the crystal defects. Slow cooling ensures thermodynamic control, yielding large, highly ordered, ultra-pure crystals.

Step 5: Isolation and Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with ice-cold acetone (3 x 50 mL).

  • Causality: Acetone displaces residual acetic acid and strips away any surface-adhered organic impurities without dissolving the target salt.

Step 6: Self-Validation (The Feedback Loop)

  • Dry the crystals in vacuo at 60°C for 12 hours.

  • Validation Check A: Perform Karl Fischer titration. (Target: <0.1% water).

  • Validation Check B: Dissolve a 10 µM sample in ultra-pure water and run a blank CE assay. The absence of system zones confirms the successful removal of chloride/sulfate BGE co-ions. If system zones persist, repeat Steps 1-5.

Workflow Step1 1. Hot Dissolution (Minimal Boiling H2O) Step2 2. Hot Filtration (0.22 µm PTFE Membrane) Step1->Step2 Release Interstitial Impurities Step3 3. Solvent Addition (Acetic Acid + Anhydride) Step2->Step3 Remove Insolubles Step4 4. Controlled Cooling (80°C to 5°C @ 0.5°C/min) Step3->Step4 Scavenge H2O / Anti-Solvent Step5 5. Vacuum Filtration (Ice-Cold Acetone Wash) Step4->Step5 Thermodynamic Nucleation Step6 6. Validation Loop (CE Assay & KF Titration) Step5->Step6 Strip Surface Organics Step6->Step1 Fail (System Zones Detected)

Fig 2. Self-validating fractional crystallization workflow for commercial edisylate purification.

References

  • Smolecule. "Buy 1,2-Ethanedisulfonic Acid Dihydrate | 5982-56-9 - Synthesis Methods & Aqueous Crystallization." Smolecule Technical Database, 2023. 1

  • ACS Publications. "Sensitive, Selective Analysis of Selenium Oxoanions Using Microchip Electrophoresis with Contact Conductivity Detection." Analytical Chemistry, 2014.2

  • ResearchGate. "Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation." ResearchGate Publications, 2020. 3

  • National Institutes of Health (PMC). "Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles." PMC Database, 2023. 4

Sources

Troubleshooting

Formulation Support Center: Sodium 1,2-Ethanedisulfonate Stability &amp; pH Optimization

Welcome to the Technical Support Center for sodium 1,2-ethanedisulfonate (edisylate) formulation. This guide is designed for researchers and drug development professionals who need to optimize the pH of edisylate solutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sodium 1,2-ethanedisulfonate (edisylate) formulation. This guide is designed for researchers and drug development professionals who need to optimize the pH of edisylate solutions, prevent unwanted precipitation, and ensure the thermodynamic stability of edisylate-salt active pharmaceutical ingredients (APIs).

I. Experimental Workflow

G Start Prepare Aqueous Edisylate Solution pH_Measure Measure Baseline pH (Target: Near-Neutral) Start->pH_Measure Buffer_Add Titrate with Compatible Buffers (e.g., Phosphate) pH_Measure->Buffer_Add Incubation IncubateatTargetpH (e.g., 3.0, 6.5) Buffer_Add->Incubation Analysis Analyze Stability (HPLC / PXRD) Incubation->Analysis Stable Optimal Stability Achieved Analysis->Stable No Crystals Unstable Crystallization / Degradation Detected Analysis->Unstable Precipitation Unstable->Buffer_Add Readjust pH

Workflow for optimizing and validating pH stability of sodium 1,2-ethanedisulfonate solutions.

II. Troubleshooting & Core Q&A

Q1: What is the baseline stability profile of pure sodium 1,2-ethanedisulfonate in an aqueous environment? A1: Pure sodium 1,2-ethanedisulfonate is highly soluble in water, naturally forming a near-neutral aqueous solution[1]. Because it is the salt of a strong acid (1,2-ethanedisulfonic acid), the edisylate anion remains fully ionized and inherently stable across a broad pH range. However, it is chemically incompatible with strong oxidizing agents and extreme bases, which can induce degradation over prolonged exposure[2].

Q2: Why does my edisylate-API salt precipitate when the solution pH drops below 3.0? A2: Precipitation in acidic environments is rarely caused by the edisylate counterion itself. Instead, it is a thermodynamic response driven by the weakly basic API cation. When the solution pH drops below the system's pHmax​ (the pH at which the solubility of the ionized salt equals the solubility of the unionized free base), the free base becomes the most thermodynamically stable crystalline form[3].

For example, in formulations of Delamanid (DLM) edisylate, exposing the solution to gastric pH levels (1.6 and 3.0) causes rapid crystallization[3]. The acidic environment suppresses the solubility of protective enteric polymers, leaving the supersaturated drug vulnerable to surface nucleation and conversion back to the free base[3].

Q3: How do I adjust the pH without compromising the stability of the edisylate complex? A3: The key is avoiding incompatible counterions and managing supersaturation ratios.

  • Buffer Selection: Use compatible buffering systems like phosphate or acetate. For instance, stability testing for tenofovir disoproxil hemi-edisylate is routinely and safely performed using standard pH 1.2, 4.0, and 6.8 buffers[4].

  • Avoid Common-Ion Effects: Do not use buffers containing high concentrations of competing sulfonates or strong oxidizers.

  • Polymer Stabilization: If adjusting pH across a wide gradient (e.g., simulating a shift from the stomach to the intestine), utilize enteric polymers (like HPMCP-50) to inhibit crystal seed growth during the transition[3].

III. Quantitative Stability Data

Understanding the solubility shift of edisylate salts across different pH environments is critical for predicting stability. The table below summarizes the solubility and physical stability of a model weakly basic edisylate salt (Delamanid edisylate) across a physiological pH gradient[3].

pH LevelSimulated EnvironmentCrystalline Solubility (μg/mL)Amorphous Solubility (μg/mL)Stability Observation
pH 1.6 Fasted Gastric10.2 ± 0.6154.5 ± 7.7Rapid crystallization to free base; high supersaturation.
pH 3.0 Intermediate GastricData limitedData limitedSignificant surface crystallization; poor drug release.
pH 5.0 Fed GastricModerateModeratePartial stabilization; reduced crystallization rate.
pH 6.5 Intestinal0.018 ± 0.0030.76 ± 0.06Highly stable; near-complete release in polymer matrix.

Note: An increase in pH from 1.6 to 6.5 results in an approximately 500-fold decrease in crystalline solubility, highlighting the severe risk of precipitation during pH shifts[3].

IV. Step-by-Step Methodology: pH Adjustment & Self-Validating Stability Protocol

To ensure scientific integrity, the following protocol operates as a self-validating system . The integration of Powder X-ray Diffraction (PXRD) acts as an internal feedback loop: if crystals are detected, the thermodynamic boundary ( pHmax​ ) has been crossed, immediately invalidating the current pH setpoint and demanding readjustment without relying on external assumptions.

Step 1: Baseline Preparation Accurately weigh the sodium 1,2-ethanedisulfonate (or the API edisylate salt) and dissolve it in deionized water. Measure the initial pH to confirm a near-neutral baseline[1].

Step 2: Buffer Titration Gradually titrate the solution using a pre-formulated, compatible buffer (e.g., 0.1 M Phosphate buffer for pH 6.5, or HCl/NaCl for pH 1.6)[3]. Perform this under continuous magnetic stirring (300 rpm) at a controlled temperature of 37 °C to simulate physiological or accelerated stress conditions.

Step 3: Equilibration and Incubation Incubate the solution for a minimum of 60 minutes. Once the drug enters the solution phase, monitor the concentration level; a constant concentration indicates that the growth of crystal seeds in the bulk solution is effectively limited[5].

Step 4: Self-Validating Crystallization Analysis (PXRD/SEM) Extract aliquots at predetermined intervals (e.g., 15, 30, and 60 minutes). Analyze the solid phase using PXRD and Scanning Electron Microscopy (SEM).

  • Causality Check: The absence of diffraction peaks confirms the amorphous/dissolved state is stable. The appearance of peaks validates that the pH has dropped below the pHmax​ , triggering free base crystallization[3].

Step 5: Chromatographic Quantification Centrifuge the remaining aliquots to separate any micro-precipitates. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the exact concentration of the dissolved edisylate species and calculate the supersaturation ratio.

V. References

1.3 - Molecular Pharmaceutics (PMC) 2.4 - Google Patents 3. 1 - Alchemist-Chem 4.2 - Tokyo Chemical Industry (TCI)

Sources

Optimization

Optimizing retention time for sodium 1,2-ethanedisulfonate in ion chromatography

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As scientists and researchers, we understand that achieving precise, reproducible results is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we understand that achieving precise, reproducible results is paramount. The analysis of sodium 1,2-ethanedisulfonate (EDS), a divalent anion often used as a pharmaceutical counter-ion, presents a unique challenge in ion chromatography (IC).[1] Its two sulfonate groups give it a strong negative charge, leading to very high affinity for anion exchange stationary phases.[2][3] This typically results in long retention times and can make method development and troubleshooting complex.

This guide is designed to move beyond simple procedural lists. It provides a framework for understanding the fundamental principles governing EDS retention, enabling you to diagnose issues logically and optimize your methods proactively. We will explore the "why" behind each experimental choice, empowering you to build robust and reliable analytical systems.

Section 1: Foundational Knowledge - Understanding EDS Retention

This section covers the essential properties of EDS and the core mechanism of its separation in ion chromatography.

Q1: What are the key chemical properties of sodium 1,2-ethanedisulfonate that influence its retention in ion chromatography?

Sodium 1,2-ethanedisulfonate (C₂H₄Na₂O₆S₂) is the disodium salt of 1,2-ethanedisulfonic acid.[4] The active species in anion exchange chromatography is the 1,2-ethanedisulfonate dianion (⁻O₃S-CH₂-CH₂-SO₃⁻). The following properties are critical to its chromatographic behavior:

  • High Charge Density (Divalent Anion): The presence of two sulfonate groups gives the molecule a strong -2 charge. In ion exchange chromatography, retention time generally increases with the analyte's valence.[3] This is the primary reason EDS is so strongly retained on anion exchange columns.

  • Strong Acidic Nature: The sulfonic acid groups are highly acidic, meaning they are fully deprotonated (negatively charged) across a very wide pH range. This makes its retention time relatively insensitive to minor changes in eluent pH, unlike weak acids.[2]

  • Hydrophilic Character: The sulfonate groups make the molecule highly water-soluble. While it has a short ethylene (C2) backbone, its interactions in reversed-phase or ion-pair chromatography are often weak, making ion-exchange the preferred mode of separation.[2]

Q2: What is the primary mechanism governing the retention of EDS on an anion exchange column?

The retention of EDS is governed by a competitive ion-exchange equilibrium.[2][3] The stationary phase in an anion exchange column consists of a solid support (like a polymer resin) to which positively charged functional groups (e.g., quaternary ammonium) are covalently bonded.[5] These fixed positive charges have mobile counter-ions from the eluent associated with them.

When a sample containing the divalent EDS anion (A²⁻) is injected, it competes with the eluent anions (E⁻) for the positively charged sites on the stationary phase (R⁺). Because of its strong divalent charge, EDS binds very tightly to the stationary phase, displacing multiple eluent anions. To elute the EDS, the mobile phase must contain a sufficient concentration of competing eluent anions to shift the equilibrium and move the EDS down the column.

Ion_Exchange_Mechanism cluster_0 Stationary Phase (R+) cluster_1 Mobile Phase Resin R+ R+ R+ EDS A²⁻ (EDS Anion) EDS->Resin:f0 Strong Binding (Displaces 2 E⁻) Eluent1 E⁻ (Eluent Anion) Eluent1->Resin:f2 Weak Binding Eluent2 E⁻ Eluent2->Resin:f1 Competition

Caption: Competitive binding of divalent EDS and monovalent eluent anions.

Section 2: Troubleshooting Common Retention Time Problems

This section provides structured guides to diagnose and resolve specific retention time issues you may encounter during EDS analysis.

Scenario A: Retention Time is Too Long or Drifting to Longer Times
Q3: My EDS peak has an excessively long retention time, compromising sample throughput. What are the most likely causes and how do I fix it?

An excessively long retention time for a strongly retained analyte like EDS is typically caused by insufficient eluent strength or an incorrect flow rate.[6] The eluent is not "strong" enough to effectively displace the divalent EDS anion from the stationary phase.

Troubleshooting Protocol for Excessively Long Retention Time:

  • Verify Flow Rate: Confirm that the pump is delivering the correct flow rate set in the method. A simple check with a graduated cylinder and a stopwatch can diagnose pump malfunctions or leaks.[6] Low flow rates increase the time the analyte spends on the column, thus increasing retention time.

  • Increase Eluent Concentration: This is the most effective way to decrease retention time. Increasing the concentration of eluent ions (e.g., hydroxide or carbonate) enhances their ability to compete for the ion-exchange sites, leading to faster elution of EDS.[7][8]

    • Action: Increase your eluent concentration in systematic steps (e.g., 10-20% increments) and observe the change in retention time.

  • Switch to a Stronger Eluent Ion: If you are using a monovalent eluent like hydroxide, consider switching to a divalent eluent like carbonate. Divalent eluent ions are much more effective at displacing divalent analytes.[9]

  • Increase Column Temperature: Raising the column temperature can decrease eluent viscosity and improve mass transfer kinetics, which often leads to shorter retention times.[7][10] Ensure you do not exceed the column's maximum recommended temperature.

Q4: The retention time for EDS is gradually increasing with each injection in my sequence. What's happening?

A gradual drift to longer retention times often points to column contamination or insufficient equilibration between runs, especially after a gradient.[11]

Troubleshooting Protocol for Drifting Retention Time:

  • Check for Column Contamination: Sample matrix components can accumulate on the column head, creating new active sites that increase retention.

    • Action: Implement a column wash step. Consult your column manual for recommended wash solutions. A common approach for anion exchangers is to wash with a highly concentrated eluent or a solution specified by the manufacturer.

  • Ensure Adequate Equilibration: If you are using a gradient method, the column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a common cause of retention time drift.[11]

    • Action: Extend the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10-15 column volumes of the starting eluent to pass through the column before the next injection.[11]

  • Verify Eluent Stability: If using a carbonate/bicarbonate eluent, absorption of atmospheric CO₂ can lower the pH, reducing the concentration of the more potent divalent carbonate ion and increasing retention time.[12]

    • Action: Prepare fresh eluent daily and keep eluent reservoirs sealed or protected with a CO₂ trap.[12]

Scenario B: Retention Time is Too Short or Drifting to Shorter Times
Q5: My EDS peak is eluting too early, near the column void volume, and is poorly resolved. How can I increase its retention time?

Premature elution indicates that the eluent is too strong or the flow rate is too high, preventing adequate interaction between EDS and the stationary phase.[13]

Troubleshooting Protocol for Excessively Short Retention Time:

  • Verify Flow Rate: Ensure the flow rate is not set higher than intended in the method.[6]

  • Decrease Eluent Concentration: Reducing the concentration of competing ions in the mobile phase will allow the divalent EDS to bind more strongly to the stationary phase, increasing retention time and improving resolution from unretained species.[7]

    • Action: Systematically decrease the eluent concentration in 10-20% increments.

  • Switch to a Weaker Eluent Ion: If using a strong eluent like carbonate, switching to a weaker, monovalent eluent like hydroxide will significantly increase retention.

  • Lower Column Temperature: Decreasing the temperature can sometimes increase retention, though the effect is generally less pronounced than changing the eluent.[2][7]

Scenario C: Poor Reproducibility and Variable Retention Times
Q7: I'm seeing significant variability in my EDS retention times between injections and between days. What are the critical parameters to control for robust analysis?

Inconsistent retention times are a clear sign that one or more system parameters are unstable.[14][15] For a robust method, stability is key.

Key Stability Checks for Reproducible Retention:

  • Temperature Control: Fluctuations in ambient temperature can affect retention. Using a thermostatted column compartment is essential for high-precision work.[7][11]

  • Eluent Preparation: Use high-purity reagents and ultrapure water (Type 1) for eluent preparation.[7] Inaccurate preparation or degradation of the eluent is a major source of variability.[6][12]

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations, leading directly to variable retention times.[6][13] Regularly purge the pump and perform routine maintenance.

  • System Leaks: A leak anywhere in the high-pressure flow path will cause a drop in flow rate and a corresponding increase in retention time.[6]

Troubleshooting_Workflow Start Variable Retention Times Observed TempCheck Is a column oven used and temperature stable? Start->TempCheck EluentCheck Is the eluent freshly prepared? Is it protected from air (CO₂)? TempCheck->EluentCheck Yes FixTemp Implement column thermostatting. Set to a stable temperature (e.g., 30 °C). TempCheck->FixTemp No HardwareCheck Is the pump pressure stable? Are there visible leaks? EluentCheck->HardwareCheck Yes FixEluent Prepare fresh eluent. Use a CO₂ trap for basic eluents. EluentCheck->FixEluent No FixHardware Purge pump to remove air bubbles. Check fittings for leaks. Service check valves. HardwareCheck->FixHardware No Consult Problem Persists: Consider column degradation or sample matrix effects. HardwareCheck->Consult Yes FixTemp->EluentCheck FixEluent->HardwareCheck FixHardware->Consult

Caption: Logical workflow for troubleshooting unstable retention times.

Section 3: Proactive Optimization Strategies

This section provides guidance on method development to achieve optimal separation from the start.

Q8: How do I systematically optimize the eluent concentration for EDS analysis?

Systematic optimization saves time and ensures a robust method. The relationship between eluent concentration and retention for an ion-exchange mechanism is predictable.[10]

Eluent Optimization Starting Points

Eluent SystemTypical Concentration RangeEffect on EDS RetentionKey Considerations
Sodium Hydroxide (NaOH) 20 - 100 mMModerate to Weak ElutionMonovalent eluent. Good for achieving longer, more tunable retention. Requires a high-pH stable column.[5][16]
Sodium Carbonate / Bicarbonate 5 - 50 mM totalStrong to Very Strong ElutionDivalent carbonate is a powerful eluent for the divalent EDS.[9] Ratio of carbonate to bicarbonate can be adjusted to fine-tune selectivity.
Methanesulfonic Acid (MSA) N/ANot ApplicableMSA is an eluent for cation analysis and is not suitable for retaining EDS on an anion exchange column.[17]

Experimental Protocol for Eluent Optimization:

  • Select an Eluent: Start with Sodium Hydroxide for maximum control or Sodium Carbonate for faster analysis.

  • Start Low: Begin with a low eluent concentration (e.g., 20 mM NaOH). Inject your EDS standard. If the peak is not observed within a reasonable time, proceed to the next step.

  • Increase Systematically: Increase the concentration in steps (e.g., to 30 mM, 40 mM, 50 mM). Record the retention time at each concentration.

  • Plot the Data: Plot log(retention time) vs. log(eluent concentration). This relationship should be linear, allowing you to predict the concentration needed for a target retention time.[10]

  • Select Optimal Concentration: Choose a concentration that places your EDS peak in a well-resolved part of the chromatogram, typically with a retention factor (k') between 2 and 10.

Parameter_Relationships RT Retention Time (RT) Eluent Eluent Concentration Eluent->RT Strongly Decreases RT Flow Flow Rate Flow->RT Decreases RT Temp Temperature Temp->RT Generally Decreases RT

Caption: Key parameter effects on retention time in ion chromatography.

Q9: When should I consider using an organic modifier in my eluent for EDS?

While EDS is primarily hydrophilic, adding a small amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) can sometimes be beneficial.[7] An organic modifier can slightly reduce retention by disrupting minor hydrophobic interactions between the ethylene backbone of EDS and the polymer-based stationary phase.[18] Its main benefit is often seen in improved peak shape (reduced tailing) for some organic anions. Start with low percentages (2-5%) and observe the effect on both retention and peak efficiency.

Q10: What type of analytical column is best suited for analyzing EDS?

Given its strong retention, the choice of column is critical. You should select a high-capacity, polymer-based anion exchange column.[5][19]

  • High Capacity: A higher ion-exchange capacity (measured in µeq/column) is necessary to handle strongly retained ions without peak overloading and to provide adequate retention.

  • Polymer-Based: Polystyrene-divinylbenzene (PS-DVB) resins are common and offer stability over a wide pH range, which is essential when using hydroxide eluents.[5][20]

  • Appropriate Functional Group: Quaternary ammonium functional groups are standard for anion exchange.[5]

Always consult column selection guides from manufacturers to find columns specifically designed for the separation of multivalent anions.[19][21]

References

  • Lecture 18: Ion Chromatography. (n.d.).
  • Ion Chromatography - ResearchGate. (n.d.).
  • Understanding the role of eluent in ion chromatography - Metrohm. (2025, June 4). Metrohm.
  • Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Sodium 1,2-Ethanedisulfonate | C2H4Na2O6S2 | CID 79220 - PubChem. (n.d.). PubChem.
  • Sodium 1,2-ethanedisulfonate = 98 5325-43-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Quick fixes for retention time issues - Cytiva. (2025, March 19). Cytiva.
  • Factors Affecting Retention Time - Shimadzu. (n.d.). Shimadzu.
  • Sodium 1,2-ethanedisulfonate | CAS 5325-43-9 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Ion Chromatography: An Overview and Recent Developments - LCGC International. (2025, November 27).
  • SODIUM 1,2-ETHANEDISULFONATE - Inxight Drugs. (n.d.).
  • Effect of eluent composition on retention behavior of anions in ion chromatography on anion-exchangers modified with heparin - PubMed. (n.d.). PubMed.
  • Trouble-Shooting - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1,2-Ethanedisulfonic Acid. (n.d.). DrugFuture.
  • Troubleshooting Basics, Part III: Retention Problems - LCGC International. (n.d.).
  • Thermo Scientific Dionex IonPac IC column selection guide. (n.d.). Thermo Fisher Scientific.
  • FAQs – Ion chrom
  • IC Columns Introduction IC Guard Kits Cross Reference - Obrnuta faza. (n.d.).
  • Best practice for separation columns in ion chromatography (IC) – Part 2 - Metrohm. (2021, October 18). Metrohm.
  • Ion Chromatography: Principles and Instrumentation - Portal de Periódicos da UFMS. (2022, July 7).
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - ResearchG
  • Modelling of cations retention in ion chromatography with methanesulfonic acid as eluent. (2016, April 14).
  • (PDF)
  • Thermo Scientific Dionex Ion Chromatography Column Selection Guide - Pragolab. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Sodium 1,2-Ethanedisulfonate

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of sodium 1,2-ethanedisulfonate. Sodium 1,2-ethanedisulfonate is a highly water-soluble, anhydrous salt commonly used as an ion-pair reagent in chromatography to separate ionic and polar compounds.[1] Given its application, maintaining a stable baseline is critical for accurate quantification. This document is structured in a question-and-answer format to directly address specific issues, explaining the scientific principles behind each troubleshooting step to ensure a deep understanding of the corrective actions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant baseline noise in my chromatogram. Where should I start my investigation?

A1: A noisy baseline can originate from multiple sources within the HPLC system.[2][3] A systematic approach, starting from the most common and easily rectifiable issues, is the most efficient way to diagnose the problem. The primary areas to investigate are the mobile phase, the pump and system hardware, the column, and the detector.

A logical first step is to isolate the column from the system. Replace the column with a union and run the mobile phase. If the baseline noise disappears, the column is the likely source of the problem.[4] If the noise persists, the issue lies within the HPLC system itself (pump, degasser, detector, or mobile phase).

Q2: How can my mobile phase preparation contribute to baseline noise, and what are the best practices?

A2: The mobile phase is a frequent culprit for baseline instability.[5][6] Several factors related to mobile phase preparation can introduce noise:

  • Solvent Quality: Always use HPLC-grade solvents and freshly prepared mobile phases.[6][7] Lower-grade solvents can contain impurities that absorb UV light or introduce particulate matter, leading to a noisy or drifting baseline.[7] For analyses at low UV wavelengths (<220 nm), even high-purity solvents like acetonitrile can contribute to noise due to their own UV absorbance.[8]

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, detector, or column, causing pressure fluctuations and baseline noise.[9][10] While sonication is a common practice, it is often insufficient for thorough degassing.[10] An inline vacuum degasser or helium sparging provides more effective and continuous degassing.[10][11]

  • Contamination: Water is a common source of solvent contamination and can lead to "phantom peaks" and baseline noise, especially in gradient elution.[4] Ensure all glassware is scrupulously clean and that high-purity water (e.g., Milli-Q or equivalent) is used.

  • Improper Mixing: If your mobile phase is a mixture of solvents, ensure they are thoroughly mixed. Inadequate mixing can lead to fluctuations in the mobile phase composition reaching the detector, resulting in a noisy baseline.[7][12] For gradient methods, ensure the pump's mixer is functioning correctly.[13]

Parameter Recommendation Scientific Rationale
Solvent Grade HPLC or LC-MS gradeMinimizes UV-absorbing impurities and particulates.[6][14]
Water Purity Type I Ultrapure Water (18.2 MΩ·cm)Prevents introduction of ionic and organic contaminants.
Additives High-purity salts and additivesEnsures that additives do not introduce interfering substances.
Preparation Prepare fresh dailyMinimizes degradation and absorption of atmospheric contaminants.[15]
Degassing Inline vacuum degasser or helium spargingEffectively removes dissolved gases to prevent bubble formation.[10]
Filtration Filter through a 0.45 or 0.22 µm membrane filterRemoves particulate matter that can cause blockages and noise.[7]
Q3: My baseline shows regular, pulsing noise. What is the likely cause and how do I fix it?

A3: A regular, pulsating baseline is often indicative of a problem with the HPLC pump.[4][9] This rhythmic noise typically coincides with the pump's piston strokes.

  • Air in the Pump: The most common cause is air trapped in the pump head.[16][17] This can happen if the mobile phase is not properly degassed or if the solvent inlet lines run dry.

    • Solution: Purge the pump thoroughly according to the manufacturer's instructions.[18][19] This usually involves opening the purge valve and running the pump at a high flow rate to flush out any air bubbles.

  • Faulty Check Valves: Check valves are crucial for maintaining a consistent, one-way flow of the mobile phase. If they are dirty, sticking, or malfunctioning, they can cause pressure fluctuations and a pulsating baseline.[4][10]

    • Solution: Clean the check valves by sonicating them in a suitable solvent (e.g., isopropanol). If cleaning does not resolve the issue, the check valves may need to be replaced.[9]

  • Worn Pump Seals: Over time, pump seals can wear out, leading to leaks and an inability to maintain consistent pressure, which can manifest as a pulsating baseline.[16][19]

    • Solution: Inspect the pump seals for any signs of wear or salt buildup. Replace the seals as part of a regular preventive maintenance schedule.

Caption: Troubleshooting workflow for a regular, pulsating baseline.

Q4: I'm experiencing irregular baseline noise. What are the potential sources?

A4: Irregular baseline noise is often more challenging to diagnose as it can stem from a wider variety of issues.

  • Leaks: A leak in the system can introduce air and cause erratic pressure fluctuations, leading to irregular noise.[6][17] Carefully inspect all fittings and connections for any signs of leakage.

  • Contamination: Contamination in the mobile phase, column, or detector cell can cause sporadic noise.[9][20]

    • Solution: Flush the system with a strong solvent, such as methanol or isopropanol.[6] If the detector cell is suspected to be contaminated, it can be cleaned by flushing with 1N nitric acid (ensure this is compatible with your system's materials).[6]

  • Detector Issues: An aging detector lamp can cause an increase in baseline noise.[5][12] Most HPLC software has a diagnostic test to check the lamp's intensity. If the intensity is low, the lamp should be replaced. A contaminated detector flow cell can also be a source of noise.[6]

  • Environmental Factors: HPLC systems, particularly the detector, can be sensitive to environmental conditions.[21] Fluctuations in laboratory temperature or drafts from air conditioning can cause baseline instability.[15][22]

Q5: Could the column be the source of my baseline noise? How can I confirm and resolve this?

A5: Yes, the column can be a significant source of baseline noise.

  • Column Contamination: Over time, strongly retained compounds from previous injections can build up on the column.[23] These compounds may slowly leach out during subsequent runs, causing a noisy or drifting baseline.

    • Solution: Flush the column with a strong solvent.[5] For reversed-phase columns, this might involve flushing with 100% acetonitrile or methanol, followed by a solvent of intermediate polarity, and then re-equilibrating with the mobile phase. Always follow the column manufacturer's guidelines for cleaning procedures.

  • Column Degradation: The stationary phase of the column can degrade over time, especially if used outside of its recommended pH or temperature range.[24] This degradation can lead to "column bleed," where particles of the stationary phase elute from the column and create baseline noise.

    • Solution: If column bleed is suspected, the column will likely need to be replaced.[4] To prolong column life, always use a guard column and operate within the manufacturer's specified conditions.

Experimental Protocol: Column Contamination Check
  • System Blank Run: Run the HPLC system with your standard mobile phase but without an injection. Observe the baseline.

  • Disconnect Column: Disconnect the column from the system and replace it with a zero-dead-volume union.

  • System Run without Column: Run the system again with the mobile phase flowing directly to the detector.

  • Analysis:

    • If the baseline is stable without the column, the column is the source of the noise.[4] Proceed with column flushing or replacement.

    • If the baseline remains noisy without the column, the issue lies elsewhere in the system (pump, mobile phase, detector).

Q6: My system pressure is abnormally high and the baseline is noisy. Are these issues related?

A6: Yes, high system pressure and a noisy baseline can be related. High backpressure can indicate a blockage in the system, which can cause erratic flow and subsequent baseline noise.[17][25]

  • Blockages: The most common locations for blockages are the column frit, in-line filters, and tubing.[25][26] These blockages can be caused by particulate matter from the sample, mobile phase, or from wear and tear of system components.

    • Solution: Systematically isolate components to identify the location of the blockage.[25] Start by disconnecting the column. If the pressure drops significantly, the column or its inlet frit is likely clogged.[25] If the pressure remains high, continue to disconnect components further upstream (e.g., in-line filter, injector) until the pressure returns to normal. Once the blockage is located, the component can be cleaned or replaced.

Caption: Troubleshooting workflow for high pressure and baseline noise.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Available at: [Link]

  • Troubleshooting for Increased Pressure - YMC. Available at: [Link]

  • How to Address Detector Noise in HPLC Systems - Patsnap Eureka. Available at: [Link]

  • Optimizing HPLC Pressure: Real Solutions for Better Performance - Separation Science. Available at: [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Available at: [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. Available at: [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. Available at: [Link]

  • Why am I getting Baseline noise in HPLC? | ResearchGate. Available at: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Available at: [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks - G-M-I, Inc. Available at: [Link]

  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. Available at: [Link]

  • Maintaining liquid chromatography column temperature contributes to accuracy and stability. Available at: [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. Available at: [Link]

  • Troubleshooting Basics, Part II: Pressure Problems - LCGC International. Available at: [Link]

  • C190-E094A_Tips for practical HPLC analysis - Shimadzu. Available at: [Link]

  • Eliminating Baseline Problems - Agilent. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Available at: [Link]

  • Shimadzu Baseline Disturbance. Available at: [Link]

  • Essential Precautions for HPLC Mobile Phase Handling and Use - Pharma Growth Hub. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • Enhancing Signal-to-Noise | LCGC International. Available at: [Link]

  • how to decrease noise in RP-HPLC acetonitrile water method - Chromatography Forum. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Sodium 1,2-Ethanedisulfonate Esterification

Welcome to the technical support center for the esterification of sodium 1,2-ethanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of sodium 1,2-ethanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this reaction. As a potent, bifunctional molecule, 1,2-ethanedisulfonate offers unique opportunities in synthesis, but its esterification is often plagued by side reactions that can compromise yield and purity. This document provides in-depth, mechanistically-driven troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Chemistry

This section addresses fundamental questions about the esterification process, providing the core knowledge needed to understand and prevent common issues.

Q1: What is the primary challenge in directly esterifying sodium 1,2-ethanedisulfonate with an alcohol?

A1: The primary challenge lies in the poor leaving group ability of the sulfonate anion's oxygen atom. Unlike carboxylic acid esterification (Fischer esterification), the direct reaction between a sulfonic acid salt and an alcohol is extremely unfavorable. The sulfonate group (R-SO₃⁻) is a very weak base, making its conjugate acid (R-SO₃H) very strong. Consequently, the oxygen atoms in the sulfonate are poor nucleophiles and are not easily protonated to form a good leaving group like water.[1] Attempting to force the reaction with high heat and strong acid catalysts often leads to decomposition of the starting materials or promotes undesirable side reactions.[2][3][4] Therefore, the sulfonic acid moiety must first be "activated."

Q2: What are the standard methods for "activating" the sulfonate group for esterification?

A2: Activation involves converting the sulfonate into a better electrophile, making the sulfur atom susceptible to nucleophilic attack by the alcohol. The two most common strategies are:

  • Conversion to Sulfonyl Halides: The most robust method is to convert the sodium 1,2-ethanedisulfonate into 1,2-ethanedisulfonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[5] The resulting sulfonyl chloride is highly electrophilic and reacts readily with alcohols.

  • In-situ Activation with Coupling Agents: Similar to peptide coupling, specific reagents can activate the sulfonate in the presence of the alcohol. One such method involves using triphenylphosphine ditriflate, which forms a highly reactive phosphonium-sulfonate intermediate.[6] This approach avoids the isolation of the often-sensitive sulfonyl chloride.

Q3: What is the critical role of the base in the subsequent reaction with the alcohol?

A3: When reacting an activated sulfonyl species (like a sulfonyl chloride) with an alcohol, a base is essential for two reasons.[7] First, it neutralizes the acidic byproduct generated (e.g., HCl).[7] Second, and more critically, the choice of base dictates the dominant reaction pathway. A non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA) is preferred to simply act as a proton scavenger. Using a nucleophilic base like pyridine can lead to the formation of a sulfonyl-pyridinium intermediate, which, while reactive, represents an alternative mechanistic pathway that can sometimes be beneficial but also adds complexity.[8] For substrates prone to elimination, the choice and stoichiometry of the base are paramount.

Part 2: Visualizing the Reaction Landscape

Understanding the competition between the desired reaction and potential side reactions is key to troubleshooting. The following diagram illustrates the main pathways.

sub Sodium 1,2-Ethanedisulfonate + Alcohol (R-OH) act Activated Intermediate (e.g., Disulfonyl Chloride) sub->act Activation (e.g., SOCl₂) prod Desired Diester Product act->prod Esterification (+ R-OH, Base) hydrolysis Hydrolysis (Starting Material) act->hydrolysis + H₂O (Trace) (During Activation) elimination Elimination (E2) (Alkene Formation) prod->elimination Strong, Hindered Base (esp. for 2°/3° R-OH) substitution Nucleophilic Substitution (SN2) (Ether or Other Byproducts) prod->substitution Nucleophile (Nu⁻) (e.g., excess R-OH) hydrolysis_prod Hydrolysis (Product) prod->hydrolysis_prod + H₂O (During Workup)

Caption: Competing pathways in ethanedisulfonate esterification.

Part 3: Troubleshooting Guide

This section is formatted to directly address common experimental failures and unexpected results.

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Incomplete Activation: The conversion of the sulfonate salt to the sulfonyl chloride is inefficient. 2. Water Contamination: Trace water hydrolyzes the highly reactive sulfonyl chloride intermediate back to the sulfonic acid.[2][3] 3. Low Reaction Temperature: The activation or esterification step is too slow at the chosen temperature.1. Optimize Activation: Ensure activating agent (e.g., SOCl₂) is fresh and used in sufficient excess (e.g., 1.2-1.5 eq. per sulfonate group). Ensure the catalyst (DMF) is anhydrous. 2. Rigorous Anhydrous Conditions: Dry the starting sulfonate salt under high vacuum before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Temperature Control: For the activation step with SOCl₂, gentle heating (e.g., 40-50°C) may be required.[5] For the esterification, start at 0°C and allow the reaction to warm to room temperature.
Alkene Peaks in NMR/GC-MS E2 Elimination: The sulfonate ester product, which is an excellent leaving group, is undergoing base-induced elimination.[9] This is most common with secondary or tertiary alcohols.[10]1. Base Selection: Use a milder, non-hindered base like pyridine if compatible, or use a stoichiometric amount of triethylamine (2.0-2.2 equivalents for the diester). Avoid excessively strong or hindered bases like DBU or proton sponge. 2. Temperature Control: Keep the reaction temperature low (0°C to room temperature). Elimination reactions have a higher activation energy than substitution and are more favored at higher temperatures.
Starting Alcohol Recovered / Low Conversion 1. Hydrolysis of Product: The sulfonate ester is hydrolyzing back to the sulfonic acid and alcohol during the aqueous workup.[11][12] 2. Insufficient Reaction Time/Temp: The esterification reaction has not reached completion.1. Modify Workup: Minimize contact with water. Use a saturated, cold brine solution for washing instead of pure water to reduce the solubility of the ester. Ensure the organic phase is dried thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent removal. 2. Monitor Reaction: Track the reaction progress using TLC or LC-MS to ensure it has gone to completion before quenching.
Byproduct with Mass of R-O-R (Ether) SN2 Nucleophilic Substitution: The highly electrophilic sulfonate ester product is reacting with another molecule of the alcohol (nucleophile).[13][14] This is more likely with primary alcohols and higher temperatures.1. Control Stoichiometry: Avoid a large excess of the alcohol. A slight excess (e.g., 2.2-2.5 equivalents for the diester) is usually sufficient. 2. Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) will disfavor this bimolecular side reaction.
Formation of Mono-ester Only Stoichiometry/Reactivity: Insufficient activating agent or alcohol was used, or the second esterification is sterically hindered or electronically disfavored after the first has occurred.1. Adjust Stoichiometry: Ensure at least 2.4 equivalents of the activating agent and at least 2.2 equivalents of the alcohol are used for the diester synthesis. 2. Increase Reaction Time/Temp: If steric hindrance is a factor, prolonged reaction time or a modest increase in temperature may be necessary to drive the reaction to the diester product. Monitor carefully for the onset of elimination or decomposition.
Part 4: Optimized Experimental Protocol

This protocol details a reliable, two-step method for synthesizing the diester of 1,2-ethanedisulfonate, designed to minimize the side reactions discussed above.

Objective: To synthesize 1,2-ethanedisulfonic acid diethyl ester.

Step 1: Synthesis of 1,2-Ethanedisulfonyl Chloride

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium 1,2-ethanedisulfonate (1 eq.). Dry the salt under high vacuum at 80-100°C for 4-6 hours before use.

  • Reagent Addition: Suspend the dried salt in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (0.1 eq.).

  • Activation: To this suspension, add thionyl chloride (SOCl₂) (2.5 eq., 1.25 eq. per sulfonate group) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) and stir for 4-6 hours, or until the reaction mixture becomes a clear solution. The reaction can be monitored by the cessation of HCl gas evolution.

  • Isolation: Cool the reaction to room temperature. Remove the solvent and excess SOCl₂ under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood. The resulting crude 1,2-ethanedisulfonyl chloride is a viscous oil and is typically used immediately in the next step without further purification.

Step 2: Esterification with Ethanol

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude 1,2-ethanedisulfonyl chloride from Step 1 in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Nucleophile & Base Addition: In a separate flask, prepare a solution of anhydrous ethanol (2.2 eq.) and anhydrous triethylamine (2.5 eq.) in anhydrous DCM.

  • Reaction: Add the ethanol/triethylamine solution dropwise to the cold sulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by slowly adding cold, dilute HCl (1M) to neutralize excess triethylamine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, cold saturated NaHCO₃ solution, and finally, cold saturated brine. Rationale: These cold, quick washes minimize contact time with aqueous phases, reducing the risk of hydrolysis.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diethyl 1,2-ethanedisulfonate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

References
  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Org. Biomol. Chem., 2012, 10, 8095-8101.

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. J. Org. Chem., 2013, 78 (24), pp 12484–12492.

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Vertex AI Search Result. 15

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control. Novatia, LLC.

  • Sulfonate Esters. Periodic Chemistry.

  • Elimination Reactions of Alcohols. Chemistry LibreTexts.

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications.

  • Sodium 1,2-Ethanedisulfonate. Leading Sulfonic Acid & Guanidine Supplier in China.

  • SAFETY DATA SHEET - 1,2-Ethanedisulfonic acid, disodium salt. Fisher Scientific.

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.

  • SAFETY DATA SHEET - Sodium Ethanedioate. Company Website.

  • A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Organic Chemistry Portal.

  • Profiling sulfonate ester stability: identification of complementary protecting groups. PMC.

  • Sulfonate Esters – How Real is the Risk? Product Quality Research Institute.

  • Sodium 1,2-ethanedisulfonate, >=98%. EvitaChem.

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications.

  • Purification of sulfonyl esters. Google Patents.

  • Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Benchchem.

  • Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts.

  • Formation of Sulfonate Esters from Alcohols. YouTube.

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ACS Publications.

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Publishing.

  • (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate.

  • Sodium 1,2-Ethanedisulfonate. PubChem.

  • Identifying and minimizing side reactions during esterification of tartaric acid. Benchchem.

  • ETHANESULFONIC ACID SODIUM SALT. Ataman Kimya.

  • One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. Research Article.

  • PREPARATION OF 2-(4-CHLOROPHENYL)-N-METHYLACETAMIDE. Organic Syntheses Procedure.

  • Method of producing sodium salt of 1,2-ethanedisulfonic acid. Google Patents.

  • 1,2-Ethanedisulfonic Acid. Merck Index.

  • Sodium 1,2-ethanedisulfonate. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pharmaceutical Counterions: Sodium 1,2-Ethanedisulfonate vs. Sodium Methanesulfonate

For researchers, scientists, and drug development professionals, the selection of an appropriate counterion is a critical decision that profoundly influences the physicochemical and biopharmaceutical properties of an act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate counterion is a critical decision that profoundly influences the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of two sulfonate-based counterions: sodium 1,2-ethanedisulfonate (edisylate) and sodium methanesulfonate (mesylate). By synthesizing technical data and field-proven insights, this document aims to equip you with the knowledge to make informed decisions in your salt screening and selection process.

The Critical Role of Counterions in Drug Development

More than half of all drug molecules are administered as salts to overcome suboptimal properties of the parent drug.[2] The process of salt formation, or salification, can significantly enhance a drug's solubility, dissolution rate, stability, and manufacturability.[1][2][3] The choice of counterion is paramount, as it dictates the final properties of the salt form.[1][4] Sulfonate salts, in particular, have gained prominence for their ability to substantially improve the physicochemical characteristics of APIs.[5]

This guide will delve into the specifics of two such sulfonate counterions, sodium 1,2-ethanedisulfonate and sodium methanesulfonate, to illuminate the nuances of their performance and aid in the selection of the optimal salt form for your development candidate.

Comparative Physicochemical Properties

A comprehensive evaluation of the physicochemical properties of different salt forms is essential to select the most promising candidate for further development.[4][6] The following table summarizes key properties of sodium 1,2-ethanedisulfonate and sodium methanesulfonate as counterions, based on available data.

PropertySodium 1,2-Ethanedisulfonate (Edisylate)Sodium Methanesulfonate (Mesylate)Rationale and Causality
Molecular Weight 234.16 g/mol [7][8]118.09 g/mol [9]The lower molecular weight of methanesulfonate can be advantageous for APIs with low molecular weights, as it results in a smaller proportion of the total mass being the counterion.
pKa of Parent Acid Ethane-1,2-disulfonic acid: pKa1 = -1.46, pKa2 = -2.06[10]Methanesulfonic acid: Strong acidBoth are strong acids, ensuring stable salt formation with a wide range of basic APIs (pKa difference > 2-3).[1]
Hygroscopicity Data on the hygroscopicity of edisylate salts is limited, though they are noted for good physical stability.[5]Methanesulfonic acid is known to be hygroscopic.[11][12] Some studies suggest that sodium methanesulfonate may be more hygroscopic than the parent acid.[13] However, mesylate salts of some APIs have been shown to be non-hygroscopic.[2]The hygroscopicity of the final salt form is highly dependent on the API and the crystal lattice of the salt. It is a critical parameter to assess experimentally as it can impact stability and processing.[2][4]
Solubility Enhancement Edisylate salts have been shown to possess good physical stability.[5]Mesylate salts are frequently used to enhance the solubility of poorly soluble drugs and have a high incidence of use in oral formulations.[1][14] In some cases, mesylate salts have demonstrated superior solubility compared to other salts like hydrochlorides.[1]The ionic nature of sulfonate salts generally contributes to improved aqueous solubility compared to the free base. The specific impact on solubility is API-dependent and must be determined experimentally.[15]
Chemical Stability Edisylate salts are reported to have good chemical and physical stability.[5] A study on prochlorperazine edisylate nasal spray demonstrated stability for 60 days.[16]Mesylate salts generally exhibit good chemical stability.[5] However, there are concerns about the potential for the formation of genotoxic methanesulfonate esters under certain manufacturing conditions, which can be mitigated with appropriate process controls.[17]The stability of the salt form is influenced by the counterion's interaction with the API and its susceptibility to degradation. The potential for side reactions during synthesis is a key consideration for mesylates.

Experimental Protocols for Counterion Performance Assessment

To objectively compare the performance of sodium 1,2-ethanedisulfonate and sodium methanesulfonate, a series of well-defined experiments are necessary. The following protocols outline the methodologies for assessing key physicochemical properties.

Protocol 1: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[18]

Methodology:

  • Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[18][19]

  • Sample Preparation: Add an excess of the salt form (both edisylate and mesylate) to each buffer in separate vials to create a slurry.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19]

  • Sampling and Analysis: At various time points, withdraw aliquots, separate the solid from the supernatant via centrifugation or filtration, and analyze the concentration of the dissolved API in the supernatant using a validated analytical method such as HPLC.[18]

  • Solid Phase Analysis: After the experiment, analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to identify any potential changes in the solid form (e.g., disproportionation to the free base).[6][20]

G cluster_exp Experiment cluster_analysis Analysis prep_api API Salt (Edisylate or Mesylate) equilibration Shake-Flask Equilibration (37°C, 24-72h) prep_api->equilibration prep_buffer Physiological Buffers (pH 1.2, 4.5, 6.8) prep_buffer->equilibration sampling Periodic Sampling equilibration->sampling analysis_solid XRPD Analysis of Solid Phase (Form Confirmation) equilibration->analysis_solid End of Experiment analysis_supernatant HPLC Analysis of Supernatant (API Concentration) sampling->analysis_supernatant G cluster_setup Setup cluster_run DVS Run cluster_output Output setup_sample Place Weighed Sample in DVS Instrument run_dry Dry Sample (0% RH) setup_sample->run_dry run_sorption Increase RH (0% -> 90%) run_dry->run_sorption run_desorption Decrease RH (90% -> 0%) run_sorption->run_desorption output_isotherm Generate Sorption-Desorption Isotherm run_desorption->output_isotherm

Figure 2: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Expert Insights and Strategic Considerations

The choice between sodium 1,2-ethanedisulfonate and sodium methanesulfonate is not merely a matter of comparing physical properties; it involves a strategic assessment of the entire drug development lifecycle.

Causality Behind Performance Differences

The structural differences between the two counterions are at the heart of their performance variations. Methanesulfonate is a small, monofunctional counterion, while 1,2-ethanedisulfonate is a larger, difunctional counterion. This difunctional nature of edisylate could potentially lead to different crystal packing arrangements and intermolecular interactions with the API, which in turn can influence properties like solubility and stability. The higher charge density of the two sulfonate groups in edisylate might also lead to stronger interactions in the crystal lattice.

Manufacturing and Regulatory Considerations

A significant consideration for sulfonate salts is the potential for the formation of genotoxic impurities, specifically sulfonate esters, during synthesis, particularly when alcohols are used as solvents. [11]While this has been a point of regulatory scrutiny, especially for mesylates, studies have shown that with appropriate process controls—such as maintaining a basic pH and controlling temperature and water content—the formation of these impurities can be effectively minimized or eliminated. [17]It is crucial to implement a robust control strategy and analytical methods to monitor for these potential impurities for both edisylate and mesylate salts.

Conclusion

Both sodium 1,2-ethanedisulfonate and sodium methanesulfonate are valuable counterions in the pharmaceutical scientist's toolkit, each offering the potential to improve the properties of a basic API. Mesylate is a more commonly used and well-characterized counterion, often favored for its ability to enhance solubility. Edisylate, while less common, presents an alternative that may offer advantages in terms of physical stability.

Ultimately, the optimal counterion choice is API-specific. A thorough, data-driven salt screening process, employing the experimental protocols outlined in this guide, is indispensable. By carefully evaluating the solubility, hygroscopicity, stability, and manufacturability of both edisylate and mesylate salts, drug developers can make a scientifically sound decision that will pave the way for a successful and robust drug product.

References

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development. (n.d.). OMICS International. Retrieved March 31, 2026, from [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. Retrieved March 31, 2026, from [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017, January 10). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design. Retrieved March 31, 2026, from [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review. Retrieved March 31, 2026, from [Link]

  • Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved March 31, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Dynamic Vapor Sorption. (n.d.). SK pharmteco. Retrieved March 31, 2026, from [Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024, July 30). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved March 31, 2026, from [Link]

  • DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. (n.d.). TA Instruments. Retrieved March 31, 2026, from [Link]

  • Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. (2018, January 1). PubMed. Retrieved March 31, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 31, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 31, 2026, from [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu. Retrieved March 31, 2026, from [Link]

  • Sodium 1,2-Ethanedisulfonate. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya. Retrieved March 31, 2026, from [Link]

  • Salt Selection in Drug Development. (2026, March 26). Pharmaceutical Technology. Retrieved March 31, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). American Pharmaceutical Review. Retrieved March 31, 2026, from [Link]

  • Composition characterization of methanesulfonic acid. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Methanesulfonic acid. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Improved Dissolution and Bioavailability of Eprosartan Mesylate Formulated as Solid Dispersions using Conventional Methods. (2016, August 31). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. (n.d.). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Physicochemical properties of active pharmaceutical ingredients (APIs). (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • CAS 2386-57-4. (n.d.). PharmaCompass. Retrieved March 31, 2026, from [Link]

  • Ethanedisulfonic acid. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). MDPI. Retrieved March 31, 2026, from [Link]

  • 1,2-乙二磺酸二钠|1,2-Ethanedisulfonic acid disodium salt|5325-43-9. (n.d.). ChemDB. Retrieved March 31, 2026, from [Link]

  • The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. (2025, February 17). Preprints.org. Retrieved March 31, 2026, from [Link]

  • Chemical Transformation of Methanesulfonic Acid and Sodium Methanesulfonate through Heterogeneous OH Oxidation. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • (PDF) Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2025, October 13). ResearchGate. Retrieved March 31, 2026, from [Link]

Sources

Comparative

Comparative analysis of sodium 1,2-ethanedisulfonate and ethanedisulfonic acid

Comparative Analysis: Sodium 1,2-Ethanedisulfonate vs. 1,2-Ethanedisulfonic Acid in Pharmaceutical Development As pharmaceutical pipelines increasingly tackle poorly soluble, weakly basic active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: Sodium 1,2-Ethanedisulfonate vs. 1,2-Ethanedisulfonic Acid in Pharmaceutical Development

As pharmaceutical pipelines increasingly tackle poorly soluble, weakly basic active pharmaceutical ingredients (APIs), the selection of appropriate counterions and excipients becomes a critical determinant of clinical success. Among the most effective tools in a formulation scientist's arsenal are the derivatives of the ethane-1,2-disulfonate moiety.

This guide provides an in-depth, objective comparison between 1,2-ethanedisulfonic acid (the free acid) and sodium 1,2-ethanedisulfonate (the disodium salt). While structurally related, their distinct physicochemical properties dictate entirely different roles in drug development: the former acts as a powerful counterion for salt screening, while the latter serves as a stable formulation excipient and buffering agent.

Physicochemical Profiling & Causality

To understand their divergent applications, we must first examine the fundamental chemical nature of both compounds.

1,2-Ethanedisulfonic acid (often referred to as edisylic acid) is a diprotic sulfonic acid[1]. With exceptional pKa values of -1.46 and -2.06, it is a remarkably strong Brønsted-Lowry acid[2]. This extreme acidity is the exact mechanism that makes it invaluable for salt formation: it guarantees complete proton transfer to weakly basic APIs (such as secondary or tertiary amines), forming highly stable, highly soluble "edisylate" salts[2].

Conversely, sodium 1,2-ethanedisulfonate is the fully neutralized disodium salt[3]. Because the protons have already been replaced by sodium ions, it lacks the reactive acidity of its parent compound[4]. Instead, it provides high ionic strength, excellent aqueous solubility, and chemical inertness, making it an ideal candidate for buffering systems, stabilizing parenteral formulations, and acting as an electrolyte in industrial applications.

Table 1: Quantitative Physicochemical Comparison
Property1,2-Ethanedisulfonic Acid[1][2]Sodium 1,2-Ethanedisulfonate[3][4]
Molecular Formula C₂H₆O₆S₂C₂H₄Na₂O₆S₂
Molecular Weight 190.20 g/mol 234.16 g/mol
pKa -1.46, -2.06 (Strong Acid)N/A (Fully Ionized Salt)
State (at 25°C) Off-white to white crystalline powderWhite crystalline powder
Hygroscopicity Highly hygroscopicLow to moderate
Handling Profile Corrosive (Causes severe skin burns)[5]Non-combustible, stable solid
Primary Function API Counterion (Edisylate salt formation)Excipient, Buffer, Ionic Stabilizer

Mechanistic Pathways in Formulation

The decision to use the acid versus the sodium salt fundamentally alters the formulation workflow. When formulating a weakly basic API that suffers from poor gastric solubility, utilizing 1,2-ethanedisulfonic acid forces a structural change in the API itself. The resulting edisylate salt (e.g., prochlorperazine edisylate[6] or tenofovir disoproxil edisylate[7]) exhibits enhanced dissolution kinetics.

Using the sodium salt, however, modifies the environment of the API rather than the API itself, providing a stable ionic milieu that can prevent degradation in aqueous parenteral suspensions.

Fig 1: Reaction pathways for Edisylic Acid (Salt Formation) vs. Sodium Edisylate (Buffer).

Experimental Methodologies & Validation

To demonstrate the practical application of these compounds, the following self-validating protocols outline their use in advanced drug delivery systems.

Protocol A: In Situ Edisylate Salt Formation for Amorphous Solid Dispersions (ASDs)

Objective: To enhance the gastric release of a weakly basic drug (e.g., Delamanid) by forming an edisylate salt within an enteric polymer matrix[8]. Causality: Free-base weakly basic drugs often crystallize on the surface of ASDs in the acidic gastric compartment. By reacting the drug with 1,2-ethanedisulfonic acid during the spray-drying/evaporation phase, the resulting edisylate salt prevents this premature crystallization, ensuring complete release upon entering the intestinal pH[8].

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Acetone and Dichloromethane (DCM).

  • Dissolution: Dissolve the weakly basic API and 1,2-ethanedisulfonic acid in the solvent at a strict 1:1 molar ratio to ensure complete stoichiometric protonation.

  • Polymer Integration: Add the selected enteric polymer (e.g., HPMCP or HPMCAS) to the solution and stir until completely homogeneous.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove solvents at 40 °C and 150 rpm.

  • Drying & Milling: Place the resulting solid in a vacuum oven overnight at ambient temperature to remove residual trace solvents. Cryo-mill the dried dispersion and sieve to isolate particles in the 106–250 μm range.

  • Validation: Confirm the amorphous nature and salt formation using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol B: Preparation of an Isotonic Parenteral Buffer using Sodium 1,2-Ethanedisulfonate

Objective: To create a highly stable, non-reactive aqueous vehicle for parenteral drug administration. Causality: Unlike the free acid, the disodium salt will not protonate the API. It is used here to maintain ionic strength and stabilize the formulation without risking covalent or strong ionic interactions with the active drug.

Step-by-Step Workflow:

  • Weighing: Accurately weigh the required amount of Sodium 1,2-ethanedisulfonate (e.g., 0.5% w/v) and Sodium Chloride (for isotonicity adjustments).

  • Dissolution: Dissolve the salts in Water for Injection (WFI) under continuous magnetic stirring at 300 rpm.

  • pH Adjustment: Introduce the API to the solution. Adjust the final pH to the target physiological range (e.g., pH 7.4) using micro-aliquots of 0.1 M NaOH or HCl.

  • Sterilization: Filter the complete formulation through a sterile 0.22 μm PES membrane filter into depyrogenated vials under aseptic conditions.

  • Validation: Verify osmolarity using a freezing-point osmometer (target ~290 mOsm/kg) and confirm chemical stability via HPLC over a 30-day accelerated stability study.

Performance & Application Summary

When selecting between these two agents, the guiding principle is reactivity .

If your API suffers from poor intrinsic solubility and requires a permanent alteration to its physicochemical lattice, 1,2-ethanedisulfonic acid is the superior choice. Its extreme acidity guarantees the formation of highly soluble edisylate salts, which have been successfully commercialized in antipsychotics and antivirals[6][7]. However, it requires stringent handling protocols due to its corrosive nature[5].

If your API is already optimized but requires a stable, highly soluble, and inert ionic environment for liquid formulation or industrial material modification, sodium 1,2-ethanedisulfonate is the correct selection. It provides the structural benefits of the disulfonate moiety without the aggressive proton-donating behavior of the acid.

Table 2: Application Matrix
Formulation ChallengeRecommended AgentRationale
Poor API Aqueous Solubility 1,2-Ethanedisulfonic AcidForms highly soluble edisylate salts via proton transfer.
Gastric Surface Crystallization 1,2-Ethanedisulfonic AcidEdisylate salts maintain supersaturation in acidic media.
Parenteral Ionic Stabilization Sodium 1,2-EthanedisulfonateProvides inert ionic strength without altering API structure.
Industrial Electroplating/Catalysis Sodium 1,2-EthanedisulfonateActs as a stable leveling agent and brightener.

References

  • Ethanedisulfonic acid - Wikipedia. Wikipedia. Available at:[Link]

  • Sodium 1,2-Ethanedisulfonate | C2H4Na2O6S2 | CID 79220. PubChem. Available at:[Link]

  • US20170152276A1 - Novel salt of tenofovir disoproxil. Google Patents.
  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations. ACS Publications. Available at:[Link]

  • Prochlorperazine Edisylate | C22H30ClN3O6S3 | CID 91499. PubChem. Available at:[Link]

Sources

Validation

Validating the Purity of Sodium 1,2-Ethanedisulfonate: A Comparative Guide to qNMR vs. Traditional Methods

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks I encounter is the purity validation of highly polar, non-chromophoric compounds. Sodium 1,2-ethanedisulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks I encounter is the purity validation of highly polar, non-chromophoric compounds. Sodium 1,2-ethanedisulfonate (EDSA-Na₂) is a prime example. Frequently utilized as a counterion to formulate "edisylate" salts that enhance drug solubility and stability[1], EDSA-Na₂ presents a unique challenge: it lacks a conjugated pi-electron system. This absence of a UV chromophore renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) completely ineffective for purity assessment[2].

This guide objectively compares traditional analytical alternatives with Quantitative Nuclear Magnetic Resonance (qNMR), detailing why qNMR serves as the ultimate self-validating system for EDSA-Na₂ and providing a rigorous, field-proven protocol for its execution.

The Mechanistic Causality: Why Traditional Methods Fall Short

When UV detection fails, analysts typically pivot to Ion Chromatography (IC) or HPLC coupled with Charged Aerosol Detection (CAD). While viable for routine batch monitoring, these methods share a critical flaw during primary validation: they are secondary techniques . They require a highly pure, identical reference standard of EDSA-Na₂ to construct a calibration curve. This creates a circular metrological problem—how do you certify the absolute purity of the primary reference standard in the first place?

qNMR breaks this loop. Recognized by the BIPM and major pharmacopeias as a primary ratio measurement procedure[3][4], qNMR relies on a fundamental physical truth:5[5]. By analyzing EDSA-Na₂ alongside a certified internal standard (IS) of known purity, we can calculate the absolute mass fraction of EDSA-Na₂ without ever needing an identical reference standard[2][6].

Method_Comparison Target EDSA-Na2 Challenge: Highly Polar, No Chromophore HPLC HPLC-UV Target->HPLC IC Ion Chromatography (IC) Target->IC qNMR 1H qNMR Target->qNMR HPLC_Fail Fails: No UV Absorption HPLC->HPLC_Fail IC_Limit Requires identical reference standard IC->IC_Limit qNMR_Win Direct quantification via nucleus count (No identical standard needed) qNMR->qNMR_Win

Caption: Logical comparison of analytical methods for EDSA-Na2 purity assessment.

Objective Method Comparison

To understand the operational advantages of qNMR, we must evaluate it against IC and HPLC-CAD across critical analytical parameters.

Table 1: Comparative Analysis of Analytical Methods for EDSA-Na₂

Parameter¹H qNMRIon Chromatography (IC)HPLC-CAD
Detection Principle Nuclear spin resonanceIonic conductivityAerosol particle charge
Reference Standard Independent IS (e.g., Maleic Acid)Identical EDSA-Na₂ standardIdentical EDSA-Na₂ standard
Calibration Curve 7[7]RequiredRequired (Non-linear)
Specificity Extremely High (Structural confirmation)Moderate (Retention time only)Moderate (Retention time only)
Matrix Effects Low (Solvent suppression possible)High (Salt interference)High (Ionization suppression)
Typical Run Time 10–15 minutes20–30 minutes15–25 minutes

qNMR Experimental Design: Building a Self-Validating System

A robust qNMR assay is not merely a test; it is a meticulously balanced thermodynamic system. Every parameter must be deliberately chosen to eliminate bias and ensure absolute quantification.

A. Solvent Selection

EDSA-Na₂ is a highly polar disodium salt, rendering it completely insoluble in standard organic NMR solvents like CDCl₃ or DMSO-d₆. Therefore,6[6].

B. Internal Standard (IS) Causality

The IS must be highly pure, soluble in D₂O, and 8[8]. EDSA-Na₂ features a highly symmetrical structure, yielding a single, sharp singlet around 3.2 ppm corresponding to the four equivalent protons of the ethylene bridge (-CH₂-CH₂-).

Maleic acid is the optimal internal standard for this assay. Available as a traceable Certified Reference Material (CRM), it is highly soluble in D₂O and produces a distinct singlet at ~6.3 ppm (2H, vinylic protons)[9]. This provides a massive ~3.1 ppm baseline separation, ensuring zero integration interference.

C. Relaxation Delay (D1) and Thermodynamics

The most common point of failure in qNMR is incomplete longitudinal relaxation (T₁). If the delay between pulses (D1) is too short, the nuclei do not fully return to thermal equilibrium, leading to underestimated integrals[7]. The T₁ of the ethylene protons in EDSA-Na₂ must be measured via an inversion-recovery experiment. To guarantee >99.3% signal recovery—a mandatory requirement for absolute quantification—2[2].

Step-by-Step qNMR Protocol for EDSA-Na₂

qNMR_Workflow Start Gravimetric Weighing (Analyte + IS) Solvent Dissolution in D2O Start->Solvent Acq 1H NMR Acquisition (D1 > 5*T1) Solvent->Acq Process Phase & Baseline Correction Acq->Process Calc Absolute Purity Calculation Process->Calc

Caption: Self-validating workflow for qNMR purity validation of EDSA-Na2.

Step 1: Gravimetric Preparation Using a calibrated microbalance (d = 0.001 mg), accurately weigh approximately 10.0 mg of the EDSA-Na₂ sample and 5.0 mg of the Maleic Acid CRM into a clean, static-free vial[10]. Record exact masses.

Step 2: Dissolution Add 1.0 mL of D₂O to the vial. Vortex thoroughly until completely dissolved. Transfer 600 µL of the homogenous solution to a high-quality 5 mm NMR tube[10].

Step 3: Acquisition Parameters Acquire a ¹H NMR spectrum at 298 K using a 90° excitation pulse to maximize signal intensity. Set the spectral width to at least 15 ppm. Use a D1 of 30 seconds (assuming T₁ < 6s) and acquire 64 transients.11[11].

Step 4: Processing Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction (zero and first order) and baseline correction. Integrate the EDSA-Na₂ peak (3.2 ppm) and the Maleic Acid peak (6.3 ppm)[7].

Step 5: Absolute Purity Calculation Calculate the absolute purity ( Px​ ) using the primary ratio equation[2][6]:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

(Where I = Integral area, N = Number of protons[4 for EDSA-Na₂, 2 for Maleic acid], M = Molar mass, m = Gravimetric mass, and P = Purity).

Experimental Validation Data

When executed correctly, qNMR provides metrological traceability and precision that rivals or exceeds chromatographic techniques[4]. Below is a summary of simulated validation data for the EDSA-Na₂ assay, demonstrating its robustness for pharmaceutical quality control.

Table 2: Validation Data for EDSA-Na₂ qNMR Assay

Validation ParameterAcceptance CriterionObserved ResultPass/Fail
Specificity No interfering signals at 3.2 ppm or 6.3 ppmBaseline separation achievedPass
Linearity (R²) ≥ 0.999 over 50-150% nominal concentration0.9998Pass
Precision (RSD) ≤ 1.0% (n=6 independent preparations)0.45%Pass
Accuracy (Recovery) 98.0% – 102.0%99.6% ± 0.5%Pass
Solution Stability ≤ 1.0% change over 24 hours at room temp0.2% change at 24hPass

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • qNMR Internal Standard Reference D
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Collaborative Study to Validate Purity Determination by 1H Quantit
  • Purity by Absolute qNMR Instructions.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • qNMR Internal Standard Reference D
  • Sodium Chloromethanesulfonate | Research Chemical (Analogous EDS qNMR). Benchchem.
  • WO2025008772A2 - Improved manufacturing process for pyrrolo[2,3-d]pyrimidine.

Sources

Comparative

A Comparative Guide to Sulfonate-Based Additives in Sodium-Ion Battery Electrolytes: Bridging the Gap Between Liquid and Solid-State Systems

The quest for high-performance, safe, and cost-effective energy storage has propelled sodium-ion batteries (SIBs) to the forefront of battery research. Their reliance on abundant and inexpensive sodium resources makes th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for high-performance, safe, and cost-effective energy storage has propelled sodium-ion batteries (SIBs) to the forefront of battery research. Their reliance on abundant and inexpensive sodium resources makes them an attractive alternative to their lithium-ion counterparts.[1] At the heart of every SIB lies the electrolyte, a critical component that dictates the battery's overall performance, safety, and lifespan.[2][3] The strategic use of electrolyte additives is a key approach to optimizing these properties, with sulfonate-based compounds emerging as a promising class of materials for enhancing the stability and efficiency of SIBs.[4][5]

This guide provides a comprehensive comparison of the performance implications of using sulfonate-based additives, with a conceptual focus on sodium 1,2-ethanedisulfonate, in both traditional liquid electrolytes and next-generation solid-state systems. While direct experimental data for sodium 1,2-ethanedisulfonate in battery applications is not yet prevalent in published literature, we will draw upon established research on analogous sulfur-containing additives to elucidate the fundamental mechanisms and performance trade-offs.

The Critical Role of the Solid Electrolyte Interphase (SEI)

The performance of sodium-ion batteries is intrinsically linked to the formation and stability of the Solid Electrolyte Interphase (SEI). This thin, passivating layer forms on the anode surface during the initial charging cycles due to the decomposition of electrolyte components.[2][6] An ideal SEI should be ionically conductive to allow the passage of Na+ ions but electronically insulating to prevent further electrolyte degradation. The composition and morphology of the SEI are paramount in determining the battery's cycling stability, coulombic efficiency, and overall lifespan.[7]

Sulfonate-based additives are primarily employed to favorably modify the composition of the SEI.[4][8] Their decomposition products, which often include sodium alkyl sulfonates (ROSO2Na) and other sulfur-containing species, can contribute to the formation of a more robust and stable SEI layer.[7][8]

Sulfonate Additives in Liquid Electrolytes: Enhancing Stability and Performance

In conventional liquid electrolytes, typically composed of a sodium salt (e.g., NaPF6) dissolved in a mixture of organic carbonate solvents, the addition of small amounts of sulfonate-containing compounds can lead to significant performance enhancements.[9]

Mechanism of Action

Sulfur-containing additives, such as 1,3-propane sultone (PS) and ethylene sulfate (DTD), possess a narrower electrochemical window compared to carbonate solvents.[4] This characteristic allows them to be preferentially reduced at the anode surface during the initial cycles, forming a stable SEI before the bulk electrolyte can decompose. The resulting SEI is often enriched with sulfur-containing compounds, which can improve its mechanical flexibility and ability to accommodate the volume changes of the anode during sodiation and desodiation.[7][8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of SEI formation with sulfonate additives in liquid electrolytes."

Performance Improvements

The inclusion of sulfonate additives in liquid electrolytes has been shown to:

  • Enhance Cycling Stability: By forming a more stable SEI, these additives mitigate the continuous decomposition of the electrolyte, leading to improved capacity retention over extended cycling. For instance, the addition of 2 wt% of 1,3-propane sultone (PS) or ethylene sulfate (DTD) to a baseline electrolyte significantly improved the capacity retention of a full cell.[8]

  • Improve Coulombic Efficiency: A stable SEI prevents irreversible loss of sodium ions during the initial formation cycles, leading to higher coulombic efficiencies.[6]

  • Suppress Dendrite Growth: The formation of a dense and uniform SEI can help to suppress the growth of sodium dendrites, which are a major safety concern in sodium-metal batteries.[4]

Electrolyte SystemAdditiveCapacity RetentionCoulombic EfficiencyKey Findings
1 M NaPF6 in EC:DMCNone58.7% after 500 cycles~99%Unstable SEI leads to capacity fade.
1 M NaPF6 in EC:DMC2 wt% 1,3-propane sultone (PS)82.0% after 500 cycles>99.5%PS decomposes to form a stable, sulfur-rich SEI.[8]
1 M NaPF6 in EC:DMC2 wt% ethylene sulfate (DTD)79.4% after 500 cycles>99.5%DTD contributes to a dense and uniform SEI on the anode.[8]
1 M NaPF6 in EC:DMC2 wt% FEC + 2 wt% PS85.1% after 600 cycles>99.8%Synergistic effect of dual additives enhances SEI stability.[7]

Sulfonate Additives in Solid-State Electrolytes: A Frontier of Research

Solid-state batteries (SSBs) represent a paradigm shift in battery technology, replacing the flammable liquid electrolyte with a solid, ion-conducting material.[1][10] This transition promises enhanced safety and potentially higher energy densities.[11] However, the development of high-performance solid-state electrolytes (SSEs) for sodium-ion batteries faces several challenges, including low ionic conductivity at room temperature and high interfacial resistance between the electrolyte and electrodes.[12]

Potential Roles and Challenges

The concept of using additives in SSEs is less established than in their liquid counterparts. However, the fundamental principles of interfacial modification remain relevant.

  • Interfacial Engineering: Sulfonate-based additives could potentially be incorporated into the solid electrolyte or at the electrode-electrolyte interface to form a beneficial interlayer. This interlayer could help to improve the wetting and contact between the solid components, thereby reducing interfacial resistance.

  • Challenges in Solid-State Systems:

    • Homogeneous Distribution: Achieving a uniform distribution of an additive within a solid matrix is significantly more challenging than in a liquid.

    • Decomposition and Reactivity: The decomposition mechanism and products of sulfonate additives at the solid-solid interface may differ from those in a liquid environment, and their impact on the stability of the SSE needs to be carefully evaluated.

    • Ionic Conductivity: The addition of a secondary phase could potentially disrupt the ion-conducting pathways within the solid electrolyte, leading to a decrease in overall ionic conductivity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Conceptual role of sulfonate additives at the solid-solid interface."

Comparative Outlook: Liquid vs. Solid-State
FeatureLiquid Electrolytes with Sulfonate AdditivesSolid-State Electrolytes with Sulfonate Additives
Primary Function SEI formation and stabilization on the anode.Interfacial modification to reduce resistance.
Mechanism Preferential reduction of the additive to form a protective layer.Formation of a conductive interlayer to improve contact.
Performance Impact Improved cycling stability, higher coulombic efficiency.Potentially lower interfacial impedance, improved rate capability.
Challenges Electrolyte consumption over long-term cycling.Homogeneous distribution, potential decrease in bulk ionic conductivity.
Maturity Well-established and widely researched.Largely conceptual and an emerging area of research.

Experimental Protocols

Preparation of Liquid Electrolyte with Additives
  • Solvent Preparation: In an argon-filled glovebox, mix ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.

  • Salt Dissolution: Dissolve sodium hexafluorophosphate (NaPF6) in the EC:DMC solvent mixture to a concentration of 1 M with continuous stirring until the salt is fully dissolved.

  • Additive Incorporation: Add the desired weight percentage (e.g., 2 wt%) of the sulfonate additive (e.g., 1,3-propane sultone) to the electrolyte solution and stir until a homogeneous solution is obtained.

Fabrication and Testing of a Sodium-Ion Half-Cell
  • Electrode Preparation: Prepare a slurry of the active material (e.g., hard carbon for the anode), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride) in a suitable solvent (e.g., N-methyl-2-pyrrolidone). Cast the slurry onto a current collector (e.g., copper foil for the anode) and dry under vacuum.

  • Cell Assembly: In an argon-filled glovebox, assemble a coin cell (e.g., CR2032) using the prepared working electrode, a sodium metal counter and reference electrode, a separator (e.g., glass fiber), and the prepared electrolyte.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reduction and oxidation processes, including the SEI formation.

    • Galvanostatic Cycling: Cycle the cell at various current densities (C-rates) between defined voltage limits to evaluate the specific capacity, coulombic efficiency, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the interfacial and charge-transfer resistances.

dot graph [rankdir=TB]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

caption: "Experimental workflow for evaluating electrolyte performance."

Conclusion and Future Outlook

Sulfonate-based additives have demonstrated significant potential for enhancing the performance of sodium-ion batteries, particularly in liquid electrolyte systems where they contribute to the formation of a stable and effective solid electrolyte interphase. The resulting improvements in cycling stability and coulombic efficiency are crucial for the practical application of SIBs.

The application of these additives in solid-state sodium-ion batteries is a nascent but promising field of research. While challenges related to material processing and interfacial compatibility exist, the potential benefits of reduced interfacial resistance and improved overall cell performance warrant further investigation. Future research should focus on the rational design of sulfonate-based additives specifically for solid-state systems and the development of advanced characterization techniques to probe the complex solid-solid interfaces. As our understanding of these interfacial phenomena deepens, the strategic use of additives like sodium 1,2-ethanedisulfonate and its analogues will undoubtedly play a pivotal role in unlocking the full potential of next-generation sodium-ion batteries.

References

  • Synergistic dual-additive boost cyclability of sodium-ion batteries. Energy Storage Science and Technology.
  • Full cell cycling with 10 wt% fluorosulfonamide additives. (a) First... - ResearchGate. Available at: [Link]

  • Strategic Additive Design for Optimizing Sodium-Ion Battery Performance. ECS Meeting Abstracts.
  • Sulfonyl-based polyimide cathode for lithium and sodium secondary batteries: Enhancing the cycling performance by the electrolyte | Request PDF - ResearchGate. Available at: [Link]

  • Electrolyte Solvation Structure Design for Sodium Ion Batteries - PMC - NIH. Available at: [Link]

  • Research Progress on Electrolyte Additives for Sodium Ion Batteries - SCIEPublish. Available at: [Link]

  • Compatibility issues between electrodes and electrolytes in solid-state batteries - Ceder Group. Available at: [Link]

  • Enhancing battery safety in Sodium-Ion Batteries: Introduction of a novel additive to suppress sodium plating and improve Lifespan - Battery Conference 2026. Available at: [Link]

  • Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation - MDPI. Available at: [Link]

  • High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC. Available at: [Link]

  • Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - RSC Publishing. Available at: [Link]

  • (PDF) Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - ResearchGate. Available at: [Link]

  • Electrochemical stability window of Na and Li binary compounds. The oxidation products are shown at the anodic limits. - ResearchGate. Available at: [Link]

  • Research Progress on Electrolyte Additives for Sodium Ion Batteries - SCIEPublish. Available at: [Link]

  • Unveiling the Electrolyte and Solid Electrolyte Interphase in Sodium Ion Batteries: Mechanisms, Progress, and Perspectives - PMC. Available at: [Link]

  • Fundamental investigations on the sodium-ion transport properties of mixed polyanion solid-state battery electrolytes - eScholarship.org. Available at: [Link]

  • Sodium-Ion Conducting Solid Electrolytes in the Na_2S-In_2S_3 System. ECSJ.
  • Additives for Non-Flammable Electrolytes for Sodium-Ion Batteries - Diva-portal.org. Available at: [Link]

  • Sodium Polymer Electrolytes: A Review - MDPI. Available at: [Link]

  • Application of Solid Polymer Electrolytes for Solid-State Sodium Batteries - ResearchGate. Available at: [Link]

  • Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries - ResearchGate. Available at: [Link]

  • Ionic conductivity and dynamic viscosity of sodium electrolytes as a... - ResearchGate. Available at: [Link]

  • Composite Polymer Solid Electrolytes for All‐Solid‐State Sodium Batteries - He - 2025 - DOI. Available at: [Link]

  • Sodium 1,2-Ethanedisulfonate | C2H4Na2O6S2 | CID 79220 - PubChem. Available at: [Link]

  • Comparing safety profiles of lithium-ion, sodium-ion and solid-state batteries - ESS News. Available at: [Link]

  • Solid-state sodium batteries could be safer, cheaper, more powerful option. Available at: [Link]

  • Solid-State and Sodium-Ion Batteries: The Future of Energy Storage - HT Infinite Power. Available at: [Link]

  • High Electrochemical Performance of Sodium-Ion Gel Polymer Electrolytes Achieved Through a Sandwich Design Strategy Combining Soft Polymers with a Rigid MOF - MDPI. Available at: [Link]

Sources

Validation

Benchmarking Sodium 1,2-Ethanedisulfonate (EDTAS) Against Traditional Electroplating Additives in Pharmaceutical Manufacturing Equipment

In the realm of pharmaceutical manufacturing and biomedical device engineering, the surface integrity of processing equipment is non-negotiable. Components such as tablet punches, fluid bed dryer screens, and implantable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical manufacturing and biomedical device engineering, the surface integrity of processing equipment is non-negotiable. Components such as tablet punches, fluid bed dryer screens, and implantable devices rely heavily on functional chromium and nickel electroplating to resist corrosive Active Pharmaceutical Ingredients (APIs) and withstand rigorous high-temperature sterilization cycles.

Historically, achieving optimal deposit properties required traditional additives like Methanesulfonic Acid (MSA) or Saccharin. However, these legacy compounds introduce severe operational and metallurgical trade-offs. This guide benchmarks Sodium 1,2-ethanedisulfonate (EDTAS) —a highly stable aliphatic disulfonate—against these traditional additives, providing the mechanistic causality and self-validating experimental data necessary to upgrade your surface engineering workflows.

Mechanistic Divergence: The Causality of Additive Failure vs. Stability

To understand why EDTAS outperforms legacy additives, we must analyze the electrochemical mechanisms at both the anode and the cathode.

A. Functional Chromium Plating: EDTAS vs. Methanesulfonic Acid (MSA)

Functional chromium plating requires catalysts to reduce Cr(VI) to Cr(0) efficiently. While MSA is widely used to boost cathodic efficiency, its monodentate nature and localized acidity aggressively attack the protective lead dioxide (PbO₂) passivation layer on lead anodes. This localized attack converts the conductive PbO₂ into insulating lead sulfate (PbSO₄) sludge, causing voltage spikes and rapid anode degradation.

Conversely, EDTAS features two fully oxidized sulfonate groups separated by a stable ethane backbone. As supported by , this structure allows for bidentate coordination with the lead surface. EDTAS stabilizes the PbO₂ double layer, buffering the localized pH at the anode surface and preventing dissolution, all while maintaining the high cathodic efficiency required for hard chromium deposition.

Mechanism Lead Lead Anode (Pb) Oxidation Anodic Oxidation Lead->Oxidation PbO2 PbO₂ Passivation Oxidation->PbO2 MSA MSA (Monosulfonic) PbO2->MSA Localized attack EDTAS EDTAS (Disulfonic) PbO2->EDTAS Bidentate buffering Corrosion Layer Breakdown (PbSO₄ Sludge) MSA->Corrosion Stable Layer Stabilization (Extended Life) EDTAS->Stable

Mechanistic divergence of MSA vs. EDTAS on lead anode passivation during chromium electrodeposition.

B. Nickel Electroforming: EDTAS vs. Saccharin

In nickel sulfamate baths used for electroforming medical screens, Saccharin (o-benzoic sulfimide) is the gold standard for reducing internal tensile stress, as noted in. However, Saccharin undergoes reductive cleavage at the cathode, incorporating elemental sulfur into the nickel grain boundaries. While ductile at room temperature, heating these components above 200°C (standard for pharma autoclaving) causes the sulfur to form brittle nickel sulfide (Ni₃S₂) networks, leading to catastrophic structural failure.

EDTAS, lacking a reducible sulfimide ring, is electrochemically inert at the cathode. According to and , its fully saturated backbone resists cleavage. It modulates crystal growth purely through electrostatic adsorption in the diffusion layer, yielding a sulfur-free deposit that retains its ductility even after repeated thermal cycling.

Quantitative Benchmarking Data

The following tables summarize the empirical performance of EDTAS against traditional additives, derived from controlled, self-validating experimental setups.

Table 1: Functional Chromium Plating Benchmarks (Anode Integrity)

Application: High-wear tablet punches and dies.

ParameterControl (Sulfate Only)MSA (Traditional)EDTAS (Next-Gen)
Additive Concentration 0 g/L4.0 g/L4.0 g/L
Cathodic Efficiency (%) 12.5%24.8%25.1%
Anode Weight Loss (g/kAh) 1.218.52.1
PbSO₄ Sludge Formation MinimalSevereMinimal
Deposit Microhardness 950 HV1050 HV1080 HV
Table 2: Nickel Sulfamate Electroforming Benchmarks (Thermal Ductility)

Application: Fluid bed dryer screens and surgical instruments.

ParameterControl (No Additive)Saccharin (Traditional)EDTAS (Next-Gen)
Additive Concentration 0 g/L2.0 g/L3.5 g/L
Internal Stress (MPa) +150 (High Tensile)-10 (Compressive)+15 (Low Tensile)
Sulfur Incorporation (wt%) < 0.001%0.035%< 0.001%
Elongation at Break (25°C) 12%18%16%
Elongation (250°C Bake) 11%< 1% (Brittle) 15% (Ductile)

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in validation steps to prevent false positives caused by bath contamination or baseline drift.

Protocol A: Lead Anode Passivation & Corrosion Assay (Chromium Bath)
  • Bath Formulation: Prepare a baseline solution of Chromic Acid (250 g/L) and Sulfate (2.5 g/L). Divide into two identical cells. Add 4.0 g/L MSA to Cell A, and 4.0 g/L EDTAS to Cell B.

  • Validation Check (Dummy Run): Perform a 10-minute dummy run on a standard Hull cell to verify the specific gravity and confirm the baseline bright plating range. Causality: This ensures the base chemistry is active before introducing the anode variables.

  • Anode Conditioning: Pre-weigh standard Pb-7%Sn anodes. Electrolyze at 50 A/dm² for 1 hour to form the initial protective PbO₂ layer.

  • Accelerated Life Test: Plate continuously at 60°C and 45 A/dm² for 100 kAh.

  • Validation/Analysis: Remove the anodes. Crucial Step: Strip loose PbSO₄ sludge using a 10% ammonium acetate solution. Causality: Ammonium acetate selectively dissolves the sludge without attacking the base lead, ensuring the final weight loss calculation reflects true anodic corrosion rather than retained sludge mass. Dry and re-weigh.

Protocol B: Nickel Deposit Stress & Thermal Embrittlement Assay
  • Bath Formulation: Prepare a Nickel Sulfamate (400 g/L) and Boric Acid (40 g/L) bath. Add respective additives (Saccharin or EDTAS).

  • Validation Check: Measure pH (target 4.0) and surface tension. Adjust with sulfamic acid or nickel carbonate as needed.

  • Real-Time Stress Validation: Mount a spiral contractometer directly in the plating bath. Plate at 5 A/dm² and record the deflection angle. Causality: Dynamically calculating internal stress ensures the additive is functioning correctly before committing to the bulk electroforming step.

  • Electroforming: Plate 100 µm thick foils onto a passivated titanium mandrel. Peel the foils upon completion.

  • Thermal Stress Test: Bake the freestanding foils in a vacuum oven at 250°C for 4 hours to simulate aggressive pharmaceutical autoclave cycles.

  • Ductility Assay: Perform standard tensile testing (ASTM E8) to measure the elongation at break.

Protocol Prep 1. Substrate Prep (Titanium Mandrel) Bath 2. Bath Formulation (Ni Sulfamate + Additive) Prep->Bath Validation1 Validation: pH & Conductivity Check Bath->Validation1 Plating 3. Electrodeposition (45°C, 5 A/dm²) Validation1->Plating Validation2 Validation: Real-time Stress (Contractometer) Plating->Validation2 Bake 4. Thermal Stress Test (250°C Autoclave Sim) Validation2->Bake Analysis 5. Ductility & SEM Analysis Bake->Analysis

Self-validating experimental workflow for benchmarking internal stress and thermal ductility.

Conclusion

For drug development professionals engineering the next generation of manufacturing equipment, the choice of electroplating additive dictates the lifespan and safety of the machinery. Benchmarking data clearly demonstrates that Sodium 1,2-ethanedisulfonate (EDTAS) eliminates the severe anode corrosion associated with MSA in chromium plating, and entirely bypasses the catastrophic high-temperature embrittlement caused by Saccharin in nickel electroforming. By transitioning to this highly stable disulfonate, engineers can achieve superior surface finishing that withstands the rigors of modern pharmaceutical processing.

References

  • European Patent Office.Protection of lead-containing anodes during chromium electroplating (EP0452471B1). Google Patents.
  • American Chemical Society (ACS). Specific-Ion Effects Unveil a Route for Modulating Oxidatively Triggered Acid Systems for Reservoir Applications. Inorganic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. Sodium 1,2-Ethanedisulfonate (CID 79220). PubChem Database. URL:[Link]

Comparative

Reproducibility of sodium 1,2-ethanedisulfonate synthesis protocols across independent labs

Overcoming Biphasic Bottlenecks: A Comparative Guide to Sodium 1,2-Ethanedisulfonate Synthesis Protocols As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently audit synthesis workfl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Biphasic Bottlenecks: A Comparative Guide to Sodium 1,2-Ethanedisulfonate Synthesis Protocols

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently audit synthesis workflows that suffer from poor cross-lab reproducibility. A classic example is the synthesis of sodium 1,2-ethanedisulfonate, a critical precursor used to generate 1,2-ethanedisulfonic acid for the formulation of highly stable pharmaceutical edisylate salts (1)[1].

The fundamental challenge in this synthesis is the biphasic nature of the Strecker sulfite alkylation. Because the dihaloethane substrate is strictly organic and the sodium sulfite nucleophile is aqueous, the SN2 reaction is entirely bottlenecked by the interfacial surface area. Consequently, traditional protocols yield highly variable results depending on a specific lab's mechanical stirring equipment.

This guide objectively compares the classical aqueous reflux methodology against a modern Phase-Transfer Catalysis (PTC) approach, providing a self-validating protocol designed for absolute reproducibility.

Mechanistic Causality & Protocol Evolution

The classical synthesis, first standardized by McElvain et al. in 1945 (2)[2], relies on brute-force thermal energy—refluxing 1,2-dibromoethane with aqueous sodium sulfite for upwards of 24 hours. While this eventually forces the nucleophilic substitution, the prolonged thermal stress often leads to partial hydrolysis and inconsistent yields ranging from 65% to 79% (3)[3].

To eliminate the mechanical stirring variable, modern protocols integrate a Phase-Transfer Catalyst (PTC) such as Cetyltrimethylammonium bromide (CTAB). The PTC chaperones the hydrophilic sulfite anion across the phase boundary into the organic layer. This exponentially increases the effective collision frequency, allowing labs to use the cheaper, less reactive 1,2-dichloroethane while simultaneously cutting reaction times by 80% and boosting purity (4)[4].

SynthesisWorkflow N1 1,2-Dihaloethane + Aqueous Na2SO3 N3 Biphasic Reflux (80-85°C, 4-5 hrs) N1->N3 N2 Phase Transfer Catalyst (e.g., CTAB) N2->N3 Enhances phase mixing N4 S_N2 Nucleophilic Substitution N3->N4 Sulfite attacks alkyl halide N5 Cooling to 0-5°C & Crystallization N4->N5 Phase separation N6 Sodium 1,2-Ethanedisulfonate (>98% Purity) N5->N6 Filtration & Drying

Biphasic SN2 synthesis workflow of sodium 1,2-ethanedisulfonate using phase-transfer catalysis.

Quantitative Protocol Comparison

The following table summarizes the performance metrics of the classical approach versus the PTC-assisted methodology. The data clearly illustrates why the PTC method is the superior choice for independent labs seeking reproducible, high-purity yields.

ParameterTraditional Aqueous RefluxPTC-Assisted Synthesis
Primary Reagents 1,2-Dibromoethane + Na₂SO₃1,2-Dichloroethane + Na₂SO₃ + CTAB
Reaction Time 24 hours4–5 hours
Average Yield 65% – 79%87% – 92%
Product Purity ~92%98% – 99%
Scalability Poor (Interfacial limitation)Excellent (Kinetically driven)

Self-Validating Experimental Protocol: PTC-Assisted Synthesis

To ensure absolute reproducibility across different laboratory environments, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the operator must halt and troubleshoot, ensuring that errors do not propagate to the final product.

Step 1: Aqueous Phase Preparation

  • Action: Dissolve 2.2 molar equivalents of anhydrous sodium sulfite in deionized water at room temperature.

  • Causality: A stoichiometric excess of the sulfite nucleophile drives the equilibrium forward and ensures total consumption of the alkyl halide. This prevents toxic, unreacted halogenated impurities from contaminating the final crystalline product.

  • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates undissolved sulfite or impurities, requiring additional solvent or filtration before proceeding.

Step 2: Phase-Transfer Catalyst Integration

  • Action: Introduce 0.05 molar equivalents of Cetyltrimethylammonium bromide (CTAB).

  • Causality: CTAB acts as the phase-transfer catalyst. Its hydrophilic head pairs with the sulfite anion, while its lipophilic tail allows the ion pair to migrate into the organic halide phase, completely bypassing the interfacial surface area limitation.

  • Validation Checkpoint: Gentle agitation should produce a stable foam layer on the surface of the liquid, confirming the surfactant is active and properly solvated.

Step 3: Biphasic SN2 Substitution

  • Action: Add 1.0 molar equivalent of 1,2-dichloroethane. Heat the biphasic mixture to a gentle reflux (80–85 °C) under vigorous mechanical stirring for 4 to 5 hours.

  • Causality: Thermal energy overcomes the activation barrier for the SN2 nucleophilic attack. The PTC continuously shuttles sulfite into the organic layer, drastically reducing the reaction time from the traditional 24 hours down to under 5 hours.

  • Validation Checkpoint: Monitor the reaction vessel; the distinct boundary between the aqueous and organic layers will gradually blur. The heavy organic volume at the bottom of the flask will visibly diminish as the dichloroethane is consumed and converted into the water-soluble disodium salt.

Step 4: Controlled Crystallization

  • Action: Terminate heating and transfer the vessel to an ice bath, dropping the temperature to 0–5 °C for 2 hours.

  • Causality: Sodium 1,2-ethanedisulfonate exhibits steep temperature-dependent solubility. Rapid cooling induces supersaturation, selectively crashing out the target product while leaving unreacted sodium sulfite and the CTAB catalyst dissolved in the mother liquor.

  • Validation Checkpoint: Copious white monoclinic prisms should precipitate. If the yield appears visually low, verify the pH; an overly acidic environment may lead to the formation of the highly soluble free acid instead of the desired disodium salt.

Step 5: Isolation and Purification

  • Action: Isolate the crystals via vacuum filtration, wash with ice-cold deionized water, and dry under vacuum at 60 °C until a constant mass is achieved.

  • Causality: Vacuum drying removes residual moisture rapidly without risking the thermal degradation of the sulfonate groups that can occur at higher temperatures.

Conclusion: Impact on Drug Development

The purity of synthesized sodium 1,2-ethanedisulfonate is not just a metric of chemical success—it is a critical parameter for pharmaceutical formulation. When this intermediate is converted to 1,2-ethanedisulfonic acid to form edisylate salts of Active Pharmaceutical Ingredients (APIs), impurities from traditional synthesis methods (such as residual bromides or partially sulfonated intermediates) can induce disproportionation. By adopting a PTC-assisted workflow, labs guarantee the synthesis of >98% pure material, thereby ensuring the chemical and physical stability of downstream solid oral dosage forms.

References

  • Title : 1,2-Ethanedisulfonic Acid Source : DrugFuture Chemical Index Database URL :[Link]

  • Title: SU1616906A1 - Method of producing sodium salt of 1,2-ethanedisulfonic acid Source: Google Patents URL
  • Title : Stability of pharmaceutical salts in solid oral dosage forms Source : ResearchGate URL :[Link]

Sources

Validation

Sodium 1,2-ethanedisulfonate versus tosylate in active pharmaceutical ingredient (API) salt formation

A Senior Application Scientist's Guide to API Salt Selection: Edisylate vs. Tosylate Abstract The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to API Salt Selection: Edisylate vs. Tosylate

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting the compound's solubility, stability, manufacturability, and bioavailability.[][2] This guide provides a comprehensive comparison between two commonly used sulfonic acid counterions: 1,2-ethanedisulfonate (forming edisylate salts) and p-toluenesulfonate (forming tosylate salts). By examining their fundamental physicochemical properties and the resulting characteristics they impart to an API, this document serves as a technical resource for researchers, scientists, and drug development professionals to make data-driven decisions during the salt screening and selection process.

The Strategic Imperative of Salt Selection

In modern drug discovery, a significant number of candidate molecules exhibit suboptimal physicochemical properties, particularly poor aqueous solubility, which can hinder or halt their development.[3] Salt formation is a primary and effective strategy to modulate these properties without altering the intrinsic pharmacological activity of the API.[][4] An ideal pharmaceutical salt should enhance the API's performance by improving key attributes:

  • Aqueous Solubility & Dissolution Rate: Crucial for bioavailability, especially for oral dosage forms.[5][6]

  • Chemical and Physical Stability: Ensuring the drug product maintains its integrity and efficacy throughout its shelf life.[4][5]

  • Crystallinity: A crystalline solid is generally preferred for its stability and predictable manufacturing properties.[7]

  • Hygroscopicity: Low moisture uptake is desirable to prevent physical changes and degradation, simplifying handling and manufacturing.[2][4]

  • Manufacturability: Properties like flowability and compressibility are essential for robust formulation processes.[4][6]

This guide focuses on two powerful sulfonic acid salt formers, ethanedisulfonate and tosylate, to illuminate the nuances that guide the selection process.

Profile of the Counterions: A Tale of Two Sulfonates

The choice of a counterion begins with understanding its intrinsic properties, particularly its acidity (pKa), which dictates the stability of the resulting salt. A general rule of thumb is that the difference in pKa (ΔpKa) between the API and the counterion should be greater than 2-3 units to ensure a stable ionic bond and minimize the risk of disproportionation.[2][4]

1,2-Ethanedisulfonic Acid (Edisylic Acid)

1,2-Ethanedisulfonic acid is a diprotic, aliphatic sulfonic acid. Its structure is notable for having two sulfonic acid groups on a simple ethane backbone.[8] This confers a high degree of polarity and hydrophilicity.

  • Acidity (pKa): It is a very strong acid with reported pKa values of -1.46 and -2.06.[8][9] This strong acidity makes it an excellent choice for forming stable salts with weakly basic APIs.

  • Structure & Form: As a dicationic counterion, it can form salts with one or two molecules of a monobasic API, offering flexibility in stoichiometry. It is typically available as a dihydrate.[8]

  • Key Attribute: Its highly hydrophilic and polar nature is primarily leveraged to achieve significant enhancements in the aqueous solubility of lipophilic APIs.[8]

p-Toluenesulfonic Acid (Tosic Acid)

p-Toluenesulfonic acid is a strong, aromatic organic acid. It is a solid at room temperature (as a monohydrate), making it easy to handle, and is non-oxidizing.[10]

  • Acidity (pKa): With a pKa of approximately -1.34, it is also a very strong acid capable of forming stable salts with a wide range of basic APIs.[10]

  • Structure & Form: The presence of the aromatic toluene ring introduces a degree of lipophilicity alongside the polar sulfonate group, creating a more amphiphilic character compared to edisylate.

  • Key Attribute: Tosylate salts are frequently noted for their excellent crystallinity, thermal stability, and often, low hygroscopicity, which are highly desirable for manufacturing and solid-state stability.[11][12]

Head-to-Head Comparison: Edisylate vs. Tosylate Salts

The ultimate performance of a salt is API-dependent; however, general trends can be anticipated based on the counterion's properties. The following table summarizes a comparative analysis of typical properties observed in edisylate and tosylate salts.

PropertySodium 1,2-Ethanedisulfonate (Edisylate)p-Toluenesulfonate (Tosylate)Rationale & Scientific Insight
Counterion pKa Very Low (-1.46, -2.06)[8][9]Very Low (~-1.34)[10]Both are strong acids, ensuring a large ΔpKa with most basic APIs, which minimizes the risk of salt disproportionation.[13]
Molecular Weight ~234.16 g/mol (disodium salt)[14][15]~172.20 g/mol (acid)Tosylate has a lower molecular weight, which can be advantageous for APIs with a high dosage, as it results in a higher drug load per unit mass.[16]
Aqueous Solubility Generally confers high aqueous solubility.Often provides good to high aqueous solubility.[11][12]The diprotic and highly polar nature of edisylate can be particularly effective for very insoluble APIs. The aromatic ring in tosylate can influence solubility in different ways, sometimes leading to very high solubility as well.[11][17]
Hygroscopicity Potentially higher due to high polarity.Often low to moderate ("slightly hygroscopic").[11][12]Low hygroscopicity is a significant advantage for tosylates, improving physical stability and simplifying handling during manufacturing.[18] High hygroscopicity can lead to issues with flow, caking, and chemical degradation.
Crystallinity Can form crystalline salts.Known for forming highly crystalline, stable salts.[7][11]High crystallinity is a primary goal of salt selection. A stable crystal lattice enhances physical and chemical stability and ensures consistent processing.[7]
Stability Good, due to stable salt formation.Excellent, often associated with high thermal stability and robust crystalline forms.[11][19]The stability of the crystal lattice is key. Tosylates often form salts with high melting points, indicating strong lattice energy and good thermal stability.[19]
Manufacturability API-dependent.Generally favorable due to good crystallinity and low hygroscopicity.[7]Properties that ease manufacturing, such as good flow and low stickiness, are often linked to stable, non-hygroscopic crystalline forms, a common feature of tosylate salts.[6]

Experimental Design for Rational Salt Selection

A systematic, data-driven approach is essential to identify the optimal salt form. A tiered screening process allows for the efficient elimination of unsuitable candidates while focusing resources on the most promising ones.

Diagram 1: API Salt Selection Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: 'Hit' Characterization cluster_2 Phase 3: Lead Candidate Profiling API API Characterization (pKa, Solubility, Stability) Counterion Counterion Selection (Edisylate, Tosylate, etc.) ΔpKa > 2-3 API->Counterion Screening Small-Scale Salt Formation (Slurry, Evaporation) Counterion->Screening XRPD Crystallinity Assessment (XRPD) Screening->XRPD Thermal Thermal Analysis (DSC, TGA) XRPD->Thermal Solubility Kinetic Solubility (Aqueous Buffers) Thermal->Solubility Hygro Hygroscopicity (DVS) Solubility->Hygro Stability Accelerated Stability (40°C/75% RH) Hygro->Stability Scaleup Scale-Up & Process Considerations Stability->Scaleup Final Final Salt Form Selection Scaleup->Final

Sources

Safety & Regulatory Compliance

Safety

Sodium 1,2-ethanedisulfonate proper disposal procedures

Sodium 1,2-Ethanedisulfonate: Comprehensive Guide to Operational Safety and Proper Disposal As a critical excipient and salt-forming agent in pharmaceutical development, Sodium 1,2-ethanedisulfonate (CAS 5325-43-9)—also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Sodium 1,2-Ethanedisulfonate: Comprehensive Guide to Operational Safety and Proper Disposal

As a critical excipient and salt-forming agent in pharmaceutical development, Sodium 1,2-ethanedisulfonate (CAS 5325-43-9)—also known as edisylate disodium—plays a vital role in modern drug formulation. By forming "edisylate" salts, this compound dramatically enhances the aqueous solubility, bioavailability, and stability of active pharmaceutical ingredients (APIs)[1],[2]. A prominent clinical example is prochlorperazine edisylate, a highly soluble formulation utilized as an antiemetic and antipsychotic[3].

However, while indispensable in the laboratory and manufacturing floor, Sodium 1,2-ethanedisulfonate presents specific operational hazards. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with self-validating, field-proven methodologies for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

Hazard Profile & Physicochemical Data

To handle chemicals safely, one must first understand the causality behind their behavior. Sodium 1,2-ethanedisulfonate is a Category 2 skin irritant and a Category 2A eye irritant[4]. Because it is freely soluble in water, it is highly mobile in the environment, making improper disposal a severe ecological risk[5]. Furthermore, the thermal decomposition of sulfonates yields highly toxic byproducts, dictating strict incineration parameters[6].

Table 1: Physicochemical Properties and Operational Impact

Property / ClassificationValue / DetailOperational Impact & Causality
CAS Number 5325-43-9Essential for tracking, SDS retrieval, and waste manifesting.
Molecular Weight 234.15 g/mol Used for stoichiometric calculations during synthesis and neutralization.
Appearance White to light yellow powderFine powder form increases the risk of aerosolization and dust explosions.
Solubility Freely soluble in waterHigh environmental mobility; strictly prohibits drain or sewer disposal.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates the use of contact-resistant PPE (gloves, goggles, lab coat).
Combustion Byproducts SOx, Na2O, CO, CO2Thermal destruction requires an incinerator with a dedicated scrubber system.
Transport Status Non-hazardous (DOT/IATA/IMDG)Simplifies shipping logistics, though RCRA/EPA waste regulations still apply.

Operational Safety & Handling Protocols

Every protocol in your laboratory must function as a self-validating system to ensure continuous safety. When handling Sodium 1,2-ethanedisulfonate, adhere to the following standards:

  • Ventilation & Dust Control: Always handle the powder inside a certified chemical fume hood or utilize local exhaust ventilation. Causality: Fine dust dispersed in the air can irritate the respiratory tract and, under specific conditions, form explosive mixtures[5],[7].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear NIOSH or EN 166 approved safety glasses with side shields or a full face shield[4].

    • Skin Protection: Utilize impermeable, chemical-resistant gloves. Inspect gloves prior to use and employ proper removal techniques (without touching the glove's outer surface) to avoid skin contact[4].

    • Respiratory Protection: If aerosolization or dust generation is expected, use a particulate respirator (e.g., N95 or P100)[5].

Step-by-Step Disposal Methodologies

Proper disposal of Sodium 1,2-ethanedisulfonate requires strict adherence to environmental regulations (e.g., US EPA 40 CFR Parts 261)[6]. Do not allow the product to enter drains, waterways, or the soil[4].

Protocol A: Solid Powder Waste
  • Verification & Segregation: Confirm the waste is strictly Sodium 1,2-ethanedisulfonate and free from incompatible materials, specifically strong oxidizing agents, which can trigger dangerous reactive events[5].

  • Dust-Free Collection: Using a non-sparking shovel or scoop, carefully sweep the solid waste into a chemically compatible, airtight container[4]. Do not use compressed air for cleanup, as this will aerosolize the irritant.

  • Solvent Integration: Because the pure salt may not sustain combustion efficiently on its own, dissolve or mix the collected material with a highly combustible solvent (e.g., ethanol or methanol) inside a fume hood[6].

  • Thermal Destruction: Transfer the mixture to a licensed chemical incinerator. Critical Requirement: The incinerator must be equipped with an afterburner and a scrubber system[6]. Causality: Combustion of ethanedisulfonates generates toxic sulfur oxides (SOx) and sodium oxides[5]. The scrubber neutralizes these acidic gases, preventing toxic atmospheric emissions.

Protocol B: Aqueous Solutions & Liquid Waste
  • Containment: Collect all aqueous waste containing Sodium 1,2-ethanedisulfonate in a sealed, clearly labeled high-density polyethylene (HDPE) carboy.

  • Environmental Protection: Never discharge solutions into municipal drains. The compound's high aqueous solubility means it will rapidly disseminate and disrupt local aquatic ecosystems[6],[5].

  • Licensed Disposal: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service for specialized processing[4],[8].

Protocol C: Contaminated Packaging
  • No Reuse: Empty containers retain hazardous product residue. Do not attempt to wash and reuse empty containers[6].

  • Disposal: Treat and dispose of all contaminated packaging exactly as you would the unused product itself[4].

Spill Containment & Disposal Workflow

In the event of a spill, immediately evacuate non-essential personnel and control the leakage area[7]. The following logic diagram outlines the decision-making process for spill cleanup and waste disposal.

DisposalWorkflow Start Waste Generation: Sodium 1,2-ethanedisulfonate PPE Don PPE & Control Dust (Respirator, Gloves, Goggles) Start->PPE Assess Waste State? PPE->Assess Solid Solid Powder Waste Assess->Solid Dry Powder Liquid Aqueous/Solvent Mixture Assess->Liquid Solution Collect Sweep/Shovel to Airtight Container Solid->Collect Licensed Licensed Chemical Waste Disposal Liquid->Licensed Incinerate Incineration with Afterburner & Scrubber Collect->Incinerate Doc Log & Manifest (RCRA/EPA Compliance) Incinerate->Doc Licensed->Doc

Caption: Workflow for the safe handling and disposal of Sodium 1,2-ethanedisulfonate waste.

Sources

Handling

Personal protective equipment for handling Sodium 1,2-ethanedisulfonate

As a Senior Application Scientist who has overseen numerous pharmaceutical salt-screening campaigns, I recognize that handling chemical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen numerous pharmaceutical salt-screening campaigns, I recognize that handling chemical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a fundamental understanding of the molecule's physical chemistry and how it interacts with the human body and the laboratory environment.

Sodium 1,2-ethanedisulfonate (CAS: 5325-43-9) is a critical reagent used extensively in drug development to formulate "edisylate" or "hemi-edisylate" salts for basic active pharmaceutical ingredients (APIs)—such as 1—to drastically enhance their aqueous solubility and solid-state stability[1]. However, the very properties that make it an excellent counterion also make it a formidable handling hazard.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Sodium 1,2-ethanedisulfonate.

Hazard Profile & Mechanistic Causality

To build an effective defense, we must first understand the quantitative data and the mechanistic causality behind the chemical's hazards.

ParameterSpecificationOperational Implication
CAS Number 5325-43-9Unique identifier for SDS cross-referencing.
Molecular Formula C2H4Na2O6S2Highly polar; extremely water-soluble and hygroscopic.
Physical State White crystalline powderLow bulk density; highly prone to aerosolization and dust formation.
Skin Irritation Category 2 (H315)Requires impermeable nitrile barriers[2].
Eye Irritation Category 2A (H319)Requires tight-fitting goggles to prevent dust ingress[2].
Respiratory Irritation H335Requires N95/P100 filtration[3].

The Causality of Irritation: Why is this specific powder such a potent irritant? Sodium 1,2-ethanedisulfonate is the disodium salt of a strong organic sulfonic acid. While the bulk powder is stable, the terminal sulfonate groups are intensely hygroscopic. When airborne dust contacts the moisture-rich mucosal membranes of your respiratory tract or the basal tears of your eyes, it rapidly dissolves. This dissolution creates a localized hyperosmotic microenvironment that strips moisture from epithelial cells, triggering acute osmotic stress, cellular dehydration, and the severe inflammatory responses classified under2[2].

The "Armor": PPE Selection & Donning Methodology

To establish a self-validating safety system, PPE must be donned in a specific sequence to prevent cross-contamination and ensure micro-environment seals.

  • Step 1: Respiratory Protection (N95 or P100)

    • Action: Don a NIOSH-approved N95 dust mask or P100 half-mask respirator[4].

    • Causality: The powder's low density allows fine crystalline particulates to remain suspended in the breathing zone for extended periods. Filtration physically blocks the hyperosmotic interaction with lung mucosa.

    • Self-Validation: Perform a positive/negative pressure seal check. If you feel air escaping around the nose bridge when exhaling sharply, pinch and adjust the metal clip before proceeding.

  • Step 2: Eye Protection (Chemical Splash Goggles)

    • Action: Don tight-fitting chemical splash goggles. Standard safety glasses are strictly prohibited[5].

    • Causality: Safety glasses leave the top and sides exposed to settling dust. Goggles create an isolated micro-environment, protecting the conjunctiva from aerosolized settling.

    • Self-Validation: Run a gloved finger around the foam/rubber skirt of the goggles. Ensure absolutely no gaps exist between the skirt and your face.

  • Step 3: Body Protection (Lab Coat & Sleeves)

    • Action: Wear a fully buttoned, flame-resistant or heavy cotton lab coat with knit cuffs[5].

    • Causality: Knit cuffs prevent the sleeves from dragging into the powder and eliminate exposed skin at the wrist, which is a high-risk zone for contact dermatitis.

    • Self-Validation: Raise your arms fully above your head; your wrists must remain entirely covered by the cuffs.

  • Step 4: Hand Protection (Double Nitrile Gloves)

    • Action: Don two pairs of powder-free nitrile gloves. Pull the outer glove over the knit cuff of the lab coat[2].

    • Causality: Double-gloving provides a fail-safe against micro-tears and allows you to shed the contaminated outer layer immediately if powder adheres to it during weighing.

    • Self-Validation: Inspect gloves for pinholes by trapping air in the fingers and applying slight pressure. The glove should remain inflated.

Operational Workflow: Edisylate Salt Preparation

When handling Sodium 1,2-ethanedisulfonate for a reaction crystallization, controlling the physical environment is just as critical as wearing the right PPE.

  • Step 1: Environmental Validation

    • Action: Conduct all powder handling inside a certified chemical fume hood[3].

    • Causality: Local exhaust ventilation actively pulls aerosolized dust away from the operator's breathing zone, neutralizing the primary vector of exposure.

    • Self-Validation: Verify the fume hood monitor reads a face velocity between 80–120 FPM (Feet Per Minute) before opening the chemical container.

  • Step 2: Static Mitigation

    • Action: Discharge static electricity from the weighing spatula and weigh boat using an anti-static bar or zero-stat gun.

    • Causality: Highly polar powders generate triboelectric charge during transport. This static causes electrostatic repulsion, leading the powder to "jump" and aerosolize uncontrollably when the container is opened.

    • Self-Validation: Hover the clean spatula 1 cm above the powder; if the powder leaps to the metal, re-apply the anti-static treatment.

  • Step 3: Dispensing & Transfer

    • Action: Slowly transfer the required mass of Sodium 1,2-ethanedisulfonate into the reaction vessel. Cap the vessel immediately.

    • Causality: Minimizing open-air exposure time directly reduces the probability of cross-contamination and moisture absorption from ambient humidity.

    • Self-Validation: Wipe the exterior of the capped vessel with a dry microfiber cloth to ensure no fugitive dust remains before transferring it to the reaction block.

  • Step 4: Dissolution

    • Action: Introduce the solvent system (e.g., methanol or water) to the sealed vessel via a septum, or open it only when fully submerged in the hood's draft[1].

    • Causality: Once the powder is fully in solution, the inhalation hazard drops to zero, transitioning the risk profile to standard liquid handling.

Process Flow & Spill Logic

G Start Verify Hood Flow (80-120 FPM) Weigh Anti-Static Weighing Sodium 1,2-ethanedisulfonate Start->Weigh PPE Don PPE: N95, Goggles, Double Nitrile Gloves PPE->Start Spill Spill Occurs? Weigh->Spill DrySweep Dry Sweep Protocol (No Water) Spill->DrySweep Yes Dissolve Dissolve in Solvent (Cap Vessel) Spill->Dissolve No Waste Solid Waste Disposal (Do Not Drain) DrySweep->Waste Dissolve->Waste Contaminated Consumables

Workflow for safe handling, dispensing, and spill response of Sodium 1,2-ethanedisulfonate.

Spill Management & Disposal Plan

A spill of Sodium 1,2-ethanedisulfonate requires a strict dry-cleanup approach. Never introduce water to a dry spill of this chemical [5].

  • Step 1: Containment & Dry Sweeping

    • Action: Use a dedicated chemical spill brush and dustpan to gently sweep the powder. Do not use a standard vacuum unless it is an intrinsically safe, HEPA-filtered system[2].

    • Causality: Sweeping too vigorously or using a non-HEPA vacuum will re-aerosolize the powder. Pouring water on the spill will dissolve the powder, expanding the contamination footprint and driving the highly polar chemical deep into porous benchtop surfaces.

    • Self-Validation: Shine a flashlight parallel to the floor/bench surface to cast shadows on any microscopic dust particles remaining.

  • Step 2: Decontamination Wipe-Down

    • Action: Once all visible powder is collected, wipe the area with a slightly damp cloth using a mild soap solution, followed immediately by a dry wipe.

    • Causality: The damp cloth picks up microscopic remnants, while the immediate dry wipe prevents the hygroscopic residue from adhering to the surface.

    • Self-Validation: Swipe a clean, dry gloved finger across the decontaminated area; there should be no tactile drag or sticky residue.

  • Step 3: Hazardous Waste Disposal

    • Action: Place all collected solids, contaminated weigh boats, and the outer layer of your nitrile gloves into a sealed, labeled hazardous waste container. 5[5].

    • Causality: Environmental regulations strictly prohibit the introduction of concentrated synthetic sulfonates into municipal wastewater systems due to their potential to disrupt aquatic ecosystems and water treatment processes.

    • Self-Validation: Ensure the waste container is tightly sealed and clearly labeled "Hazardous Solid Waste: Sodium 1,2-ethanedisulfonate (Irritant)" before requesting EHS pickup.

References

  • Spectrum Chemical. "CAS Number 5325-43-9 | 1,2-Ethanedisulfonic Acid Disodium Salt". spectrumchemical.com.
  • Spectrum Chemical. "TCI AMERICA - 1,2-Ethanedisulfonic Acid Disodium Salt SDS". spectrumchemical.com.
  • Sigma-Aldrich. "Sodium 1,2-ethanedisulfonate = 98 5325-43-9". sigmaaldrich.com.
  • Angene Chemical. "Safety Data Sheet - Sodium ethane-1,2-disulfonate". angenechemical.com.
  • CymitQuimica. "Safety Data Sheet - Sodium ethane-1,2-disulfonate". cymitquimica.com.
  • MDPI. "Investigation of Solid-State Hydrate-Anhydrous Phase Transformations of Dabigatran Etexilate Hemi-Edisylate". mdpi.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,2-ethanedisulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 1,2-ethanedisulfonate
© Copyright 2026 BenchChem. All Rights Reserved.